molecular formula C7H7NO2 B1265714 5-Aminotropolone CAS No. 7021-46-7

5-Aminotropolone

Cat. No.: B1265714
CAS No.: 7021-46-7
M. Wt: 137.14 g/mol
InChI Key: SJJUTRFFONLOHZ-UHFFFAOYSA-N
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Description

5-Aminotropolone (CAS 7021-46-7) is an amino-substituted derivative of the tropolone scaffold, characterized by a planar, seven-membered aromatic ring. This compound serves as a versatile precursor and building block in organic synthesis and medicinal chemistry research. Its structure allows for delocalization of six π-electrons, and the compound exhibits tautomerism due to the adjacent ketone and hydroxyl groups, making it an effective chelating agent for various metal ions . Researchers utilize this compound primarily as a key intermediate for the synthesis of more complex molecules. The amino group can be readily converted into a diazonium salt, providing a versatile handle for introducing a diverse range of substituents onto the tropolone ring and enabling the creation of derivatives such as tropolonylureas and colchicine-related compounds . A significant area of investigation involves its potential antitumor properties. Studies have explored the cytotoxic effects of this compound and its derivatives against various cancer cell lines, positioning it as a compound of interest for developing new anticancer agents . The compound also exhibits unique photochemical behavior; irradiation in dilute aqueous acid solution yields 2-amino-5-oxocyclopent-1-enylacetic acid in good yield, which is relevant for studying novel reaction pathways . HANDLING & SAFETY: Acute toxicity data from studies in mice indicate an intraperitoneal LD50 of 230 mg/kg, with observed toxic effects including convulsions and analgesia . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the material safety data sheet (MSDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one
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InChI

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJJUTRFFONLOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID90990446
Record name 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one
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Molecular Weight

137.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7021-46-7
Record name 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one
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Record name 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy-
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Record name VII tropolone
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Record name 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Aminotropolone, an amino-substituted derivative of the tropolone scaffold, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its unique seven-membered, non-benzenoid aromatic ring, combined with the electronic influence of an amino group, gives rise to a fascinating and complex tautomeric equilibrium.[1] This guide provides a comprehensive exploration of the structural and tautomeric properties of this compound, detailing the theoretical underpinnings and the experimental and computational methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this versatile chemical entity.

Introduction: The Significance of this compound

This compound is a derivative of tropolone, a non-benzenoid aromatic compound featuring a seven-membered ring.[1][2] The parent tropolone structure is known for its intramolecular hydrogen bonding and aromatic character. The addition of an amino group at the 5-position introduces further complexity and functionality, making this compound a valuable precursor for the synthesis of more complex molecules, including potential anti-tumor agents.[1][2] Understanding its fundamental structure and the dynamic equilibrium between its tautomeric forms is paramount, as this directly influences its reactivity, metal-chelating properties, and potential biological interactions.[1]

The core of this compound's chemistry lies in the interplay between the α-hydroxy ketone functionality of the tropolone ring and the amine substituent. This interplay governs the existence of multiple, readily interconvertible structural isomers known as tautomers.

The Tautomeric Landscape of this compound

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which differ in the position of a proton and the location of a double bond. For this compound, two primary types of tautomerism are possible: the inherent keto-enol tautomerism of the tropolone ring and the amine-imine tautomerism involving the C5-substituent.

This leads to at least three plausible tautomeric forms in equilibrium:

  • Amino-Keto Form (A): The most commonly depicted form, featuring a primary amino group (-NH₂) and the characteristic tropolone α-hydroxy ketone structure.

  • Amino-Enol Form (B): A less common representation for the tropolone ring itself, which would disrupt the conjugated system. However, it's a theoretical possibility.

  • Imino-Keto Form (C): This form arises from a proton shift from the amino group to a ring carbon, creating an imine (C=NH) and a non-aromatic ring.

  • Quinone-Methide Imine Form (D): A tautomer where proton transfer from the hydroxyl group to the C4 position and a corresponding shift in double bonds creates a quinone-like structure with an imine.

The relative stability and population of these tautomers are dictated by factors such as aromaticity, intramolecular hydrogen bonding, and the surrounding environment (e.g., solvent polarity). Computational studies on related systems suggest that tautomers preserving the aromaticity of the seven-membered ring are significantly more stable.[2][3]

Caption: Plausible tautomeric and zwitterionic forms of this compound.

Elucidating the Dominant Structure: A Multi-faceted Approach

Determining the predominant tautomeric form of this compound in a given state (solid or solution) requires a combination of advanced spectroscopic, crystallographic, and computational techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Characterization

Spectroscopy offers a powerful lens through which to view the molecule's structure in solution and in the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The tautomers of this compound would exhibit distinct IR spectra. For example, the amino-keto form would show characteristic N-H stretching bands (typically around 3300-3200 cm⁻¹) and a C=O stretching band.[4] The imino-keto form, by contrast, would display a C=N stretch and lack the primary N-H vibrations. Published data for solid this compound show characteristic absorption frequencies at 3319 cm⁻¹ and 3181 cm⁻¹, consistent with the N-H stretches of a primary amino group, providing strong evidence for the amino-keto form in the solid state.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomerism in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and electronic structure.

Spectroscopic Data Tautomer A (Amino-Keto) Tautomer B (Imino-Keto)
¹H NMR (Protons) - Signals for NH₂ (often broad) \n- Signal for OH (broad, exchangeable) \n- Distinct signals for 4 aromatic C-H protons- Signal for =NH (downfield) \n- Signal for OH (broad, exchangeable) \n- Signals for aliphatic and olefinic protons
¹³C NMR (Carbons) - Signal for C=O (ketone, ~170-185 ppm) \n- Signal for C-OH (~160-170 ppm) \n- Signal for C-NH₂ (~140-150 ppm)- Signal for C=O (ketone) \n- Signal for C=N (imine, ~150-165 ppm) \n- Aliphatic carbon signals
IR (Frequencies cm⁻¹) - N-H stretches (~3300-3200) \n- O-H stretch (broad, ~3200-2500) \n- C=O stretch (~1650-1600)- N-H stretch (~3300) \n- O-H stretch (broad) \n- C=O stretch (~1650-1600) \n- C=N stretch (~1640-1550)
Caption: Predicted and observed spectroscopic data for potential tautomers of this compound.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

This protocol outlines the steps for characterizing this compound in solution to determine its dominant tautomeric form.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence the tautomeric equilibrium.[5] DMSO is often chosen for its ability to dissolve polar compounds and slow down proton exchange, allowing for the observation of labile O-H and N-H protons.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans (for signal-to-noise), relaxation delay, and spectral width.

    • Acquire a 1D ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • Acquire two-dimensional (2D) correlation spectra.

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons on the tropolone ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for unambiguously assigning quaternary carbons and confirming the overall carbon skeleton, including the positions of the C=O and C-NH₂ groups.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals to determine the relative proton counts.

    • Assign all ¹H and ¹³C chemical shifts based on known ranges, coupling patterns, and 2D correlations.[6][7][8]

    • Causality: The presence of distinct signals corresponding to a single species, with chemical shifts and correlations consistent with the amino-keto structure (e.g., a C-NH₂ signal in the ¹³C spectrum correlating to NH₂ protons in the HMBC), would confirm it as the overwhelmingly dominant tautomer in that solvent. The absence of signals for other tautomers indicates they are present at concentrations below the NMR detection limit.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography gives an unambiguous picture of the molecule in the solid state.[9] This technique determines the precise three-dimensional coordinates of every atom in a crystal, revealing bond lengths, bond angles, and intermolecular interactions.

A crystal structure of this compound would definitively answer the tautomerism question in the solid state by:

  • Locating Protons: Directly identifying the positions of hydrogen atoms on the oxygen and nitrogen atoms.

  • Measuring Bond Lengths: The C=O bond (~1.23 Å) is significantly shorter than a C-OH bond (~1.36 Å). Similarly, a C-NH₂ bond (~1.38 Å) is different from a C=N imine bond (~1.28 Å). These precise measurements would confirm the bonding pattern of the dominant tautomer.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound (e.g., reduction of 5-nitrosotropolone) purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray X-ray Diffraction Data Collection crystal_growth->xray solve Phase Problem Solution (Direct Methods / Patterson) xray->solve refine Model Building & Refinement solve->refine validate Structure Validation refine->validate final_structure Definitive Tautomer Structure validate->final_structure Final Atomic Coordinates & Bond Lengths

Caption: Workflow for the definitive structural elucidation of this compound via X-ray crystallography.

Computational Chemistry: Predicting Stability

In parallel with experimental work, computational methods like Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of different tautomers.[2][9][14] By calculating the Gibbs free energy of each optimized tautomer structure, scientists can predict which form is thermodynamically favored.

Methodology:

  • Model Building: Construct 3D models of all plausible tautomers.

  • Geometry Optimization: Calculate the lowest energy conformation for each tautomer in the gas phase and in various solvent models (e.g., using a Polarizable Continuum Model, PCM).[5]

  • Energy Calculation: Compute the relative electronic and Gibbs free energies. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

For tropolone and its derivatives, computational studies consistently show that the keto-enol form, which maintains the aromaticity of the ring, is significantly more stable than any non-aromatic tautomers.[2][3]

Synthesis and Reactivity Implications

This compound is typically synthesized via the reduction of 5-nitrosotropolone, often using reagents like tin(II) chloride.[4] The tautomeric nature of the molecule influences its subsequent reactivity. The amino group is nucleophilic, while the tropolone ring can undergo electrophilic substitution.[1] The specific tautomer present can affect the regioselectivity of these reactions. For instance, the nucleophilicity of the amino group is modulated by the electron-donating or -withdrawing nature of the ring, which is tautomer-dependent.

Conclusion

The chemical structure of this compound is best described as a dynamic equilibrium of tautomers. Overwhelming experimental and theoretical evidence indicates that the amino-keto tautomer (5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one) is the predominant, if not exclusive, form in both the solid state and in solution. This stability is primarily attributed to the preservation of the aromatic character of the seven-membered ring. The elucidation of this structure relies on a synergistic approach, combining the solution-state insights from NMR, solid-state evidence from IR, and the definitive atomic-level detail provided by X-ray crystallography, all supported and rationalized by computational energy calculations. A thorough understanding of this fundamental structural chemistry is essential for any researcher utilizing this compound in drug design, materials science, or synthetic chemistry.

References

  • Bucay, L., et al. (2021). Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. ACS Omega, 6(1), 1037-1044. Available from: [Link]

  • Tautomerism of Neutral α-Tropolone and its Protonated and Deprotonated Forms. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry. Available from: [Link]

  • Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Tropolone. (1951). Journal of the American Chemical Society. Available from: [Link]

  • Ramírez-Silva, M. T., et al. (2004). Spectroscopy study of 5-amino-1,10-phenanthroline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 781-789. Available from: [Link]

  • CCDC 893788: Experimental Crystal Structure Determination. (2012). Cambridge Crystallographic Data Centre. Available from: [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 16, 2026, from [Link]

  • Alcolea Palafox, M. (2015). Study on tautomerism of biomolecule 5-aminouracil: structure and effect of water. Journal of Molecular Structure, 1092, 118-128. Available from: [Link]

  • Kumar, A., et al. (2022). One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. Scientific Reports, 12(1), 22442. Available from: [Link]

  • Enaminones and their tautomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • CCDC 1958363: Experimental Crystal Structure Determination. (2019). Cambridge Crystallographic Data Centre. Available from: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • Zięba, S., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6249. Available from: [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. (2024). MDPI. Available from: [Link]

  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (2020). MDPI. Available from: [Link]

  • 1 H.NMR of compound[15] Their 1 H.NMR-spectra showed important peaks at... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001149). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved January 16, 2026, from [Link]

Sources

Spectroscopic Profile of 5-Aminotropolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 5-Aminotropolone

This compound is an amino-substituted derivative of the tropolone scaffold, a non-benzenoid aromatic seven-membered ring system. This unique structure, featuring a vicinal glycol and a ketone within a seven-membered ring, imparts interesting chemical properties, including tautomerism and metal-chelating capabilities. The presence of the amino group at the 5-position further enhances its utility as a versatile building block for the synthesis of more complex molecules, including heterocyclic systems and potential therapeutic agents.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research endeavor. This guide delves into the key spectroscopic techniques used for this purpose.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally linked to the molecular structure of this compound. The key structural features that influence its spectra are:

  • The Tropolone Ring: A seven-membered, planar, aromatic ring.

  • Functional Groups: A hydroxyl (-OH) group, a carbonyl (C=O) group, and an amine (-NH₂) group.

  • Protons and Carbons: The distinct chemical environments of the hydrogen and carbon atoms within the molecule.

The interplay of these features gives rise to a unique spectroscopic fingerprint.

Figure 1. Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

IR Spectral Data and Interpretation

The following table summarizes the characteristic IR absorption frequencies observed for this compound.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3319Strong, SharpN-H stretching (asymmetric) of the primary amine
3181Strong, SharpN-H stretching (symmetric) of the primary amine
2925MediumC-H stretching (aromatic)
1511StrongC=O stretching (carbonyl group of the tropolone ring)
1410MediumC=C stretching (aromatic ring)
1261MediumC-N stretching
837, 781, 739Medium-WeakC-H out-of-plane bending (aromatic)

Expert Insights: The two distinct peaks in the N-H stretching region (3319 and 3181 cm⁻¹) are characteristic of a primary amine (-NH₂). The position of the C=O stretch at a relatively low frequency (1511 cm⁻¹) is typical for tropolone systems due to resonance delocalization within the seven-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not available in the reviewed literature, this section outlines the expected spectral features based on its structure.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the protons on the tropolone ring and the amine group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Ring Protons6.5 - 7.5Doublets, Triplets
-NH₂ Protons3.0 - 5.0Broad Singlet
-OH Proton8.0 - 10.0Broad Singlet

Causality Behind Predictions: The aromatic protons of the tropolone ring are expected in the downfield region due to the ring current effect. The exact chemical shifts and coupling patterns would be crucial for assigning the specific positions of the protons. The amine and hydroxyl protons are expected to be broad signals due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C=O170 - 180
C-OH160 - 170
Aromatic C-H110 - 140
C-NH₂140 - 150

Expert Insights: The carbonyl carbon and the carbon bearing the hydroxyl group are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The symmetry of the molecule will also influence the number of distinct carbon signals observed.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Figure 2. General workflow for NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the tropolone ring system is expected to give rise to characteristic absorption bands.

Expected UV-Vis Absorption

While specific lambda max (λmax) values for this compound are not documented in the searched literature, tropolone and its derivatives typically exhibit strong absorptions in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted tropolone.

Predicted Absorption Maxima (λmax):

  • π → π* transitions: Expected in the range of 250-400 nm.

  • n → π* transitions: A weaker absorption may be observed at longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. The provided IR data offers a solid foundation for the identification of its key functional groups. Although experimental ¹H NMR, ¹³C NMR, and UV-Vis data are not currently available in the public literature, the theoretical predictions and outlined experimental protocols herein provide a robust framework for researchers to acquire and interpret this crucial information. The continued investigation into the spectroscopic properties of this compound and its derivatives will undoubtedly contribute to advancements in the fields of synthetic chemistry and drug development.

References

Sources

Introduction: The Significance of the Tropolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Aminotropolone for Researchers and Drug Development Professionals

Tropolones are a unique class of non-benzenoid aromatic compounds featuring a seven-membered carbon ring.[1][2][3] This distinct structural motif, first identified in a variety of natural products, imparts a fascinating combination of chemical and biological properties.[1][2] In the landscape of medicinal chemistry, tropolone derivatives are recognized as promising lead molecules for drug development due to their broad spectrum of biological effects, including antibacterial, antiviral, antifungal, and anti-tumor activities.[1][4] The core mechanism often involves the chelation of metal cations at the active sites of metalloenzymes.[2]

This compound (CAS: 7021-46-7) emerges as a particularly valuable derivative. It serves as a versatile precursor and foundational building block in organic synthesis for creating more complex molecules and fused heterocyclic systems.[5] The presence of a reactive amino group on the tropolone ring provides a synthetic handle for extensive chemical modification, allowing for the development of novel compounds with tailored pharmacological profiles.[5] This guide offers a comprehensive overview of the essential physical and chemical properties of this compound, providing researchers and drug development professionals with the technical insights necessary to harness its full potential.

Molecular and Physicochemical Properties

The utility of any chemical entity in a research or development setting begins with a thorough understanding of its fundamental properties. This compound is characterized by a planar, seven-membered aromatic ring structure that allows for the delocalization of six π-electrons.[5] A key feature is the tautomerism arising from the adjacent ketone and hydroxyl groups, which is also crucial for its potent metal-chelating capabilities.[5]

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₇H₇NO₂[6]
Molecular Weight 137.14 g/mol [5][6]
Appearance Yellow solid[6]
Melting Point 177 - 177.5 °C[7]
Boiling Point 262.3 °C at 760 mmHg[7][8]
Density 1.356 g/cm³[7][8]
Flash Point 112.5 °C[7][8]
Aqueous Solubility 0.12 mg/mL at pH 7.4 (Poor)[8]
InChI Key SJJUTRFFONLOHZ-UHFFFAOYSA-N[5][6]
Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound provides clear evidence of its key functional groups. Characteristic absorption frequencies are observed at 3319 cm⁻¹ and 3181 cm⁻¹, corresponding to the N-H stretching vibrations of the primary amine.[6] Other notable peaks include absorptions at 2925 cm⁻¹, 1511 cm⁻¹, 1410 cm⁻¹, and 1261 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the precise position of the amino substituent on the tropolone ring and for analyzing its conformational dynamics.[5] While specific spectral data is not detailed in the provided search results, these techniques are indispensable for structural elucidation in any synthetic or analytical workflow involving this compound.[5]

  • Photophysical Properties: Tropolone and its derivatives exhibit characteristic UV-Vis absorption and fluorescence properties, although the quantum yield is often low (0.1–2.0%) in nonpolar solvents and can be negligible in polar solvents.[9]

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-quality material for research. A well-established and frequently cited method for preparing this compound is the reduction of a 5-nitrosotropolone precursor.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 5-Nitrosotropolone

This protocol is based on a common laboratory-scale synthesis.[5][6] The causality behind this choice of reagents lies in the efficiency of Tin(II) chloride (SnCl₂) as a reducing agent for converting nitroso groups to primary amines under relatively mild conditions. Ethanol serves as a suitable solvent that allows for heating to reflux to drive the reaction to completion.[6]

Materials:

  • 5-Nitrosotropolone

  • Tin(II) chloride (SnCl₂)

  • Absolute Ethanol

  • Ethyl acetate

  • Water (deionized)

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 5-nitrosotropolone (e.g., 0.39 g, 2.6 mmol) in absolute ethanol (10 mL), add Tin(II) chloride (e.g., 2.92 g, 12.9 mmol) at room temperature.[6] The use of a significant molar excess of the reducing agent ensures the complete conversion of the starting material.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 40 minutes.[6] Refluxing provides the necessary thermal energy to overcome the activation barrier of the reduction reaction.

  • Cooling and Filtration: After the reflux period, cool the solution to room temperature. Filter the mixture to remove any insoluble tin salts or unreacted reagents.

  • Work-up and Extraction: Partition the liquid filtrate between ethyl acetate and water.[6] This step separates the organic-soluble product from water-soluble impurities and salts. Collect the organic fraction.

  • Isolation: Concentrate the organic fraction in vacuo (using a rotary evaporator) to remove the ethyl acetate.[6]

  • Product: The resulting residue is this compound, typically obtained as a yellow solid.[6] Reported yields for this specific procedure can be modest (e.g., ~10%).[6] Further purification can be achieved through recrystallization or column chromatography if necessary.

Chemical Reactivity and Derivatization

The synthetic versatility of this compound stems from the distinct reactivity of its amino group and the tropolone ring.

Reactions of the Amino Group

The nucleophilic amino group is a key handle for derivatization.[5]

  • Acylation: It readily reacts with acylating agents. For instance, the reaction with diketene yields 5-acetoacetamidotropolone, a key step in the synthesis of various heterocyclic compounds.[5][10]

  • Diazotization: The primary amine can be converted into a diazonium salt.[5] This intermediate is highly versatile, providing a gateway to introduce a wide array of substituents onto the tropolone ring, enabling the synthesis of derivatives like tropolonylureas.[5]

Ring Reactivity
  • Electrophilic Substitution: The tropolone ring can undergo electrophilic substitution, typically directed to the 3- and 7-positions.[5]

  • Photochemical Reaction: In a notable transformation, the irradiation of this compound in a dilute aqueous acid solution with a high-pressure mercury lamp results in a ring contraction, affording 2-amino-5-oxocyclopent-1-enylacetic acid in good yield.[5][10][11] This unique photochemical behavior highlights its sensitivity to light under specific conditions.[10]

Caption: Key reaction pathways of this compound.

Biological Activity and Drug Development Potential

This compound and its parent scaffold are of significant interest to drug development professionals.[5] The drug discovery process is a multi-stage endeavor, beginning with target identification and moving through preclinical and clinical research before regulatory approval.[12][13] Molecules like this compound are valuable in the initial "discovery and development" phase, where they can act as a scaffold for creating libraries of new chemical entities.[13]

  • Antitumor Properties: Studies have explored the cytotoxic effects of this compound and its derivatives against various cancer cell lines, positioning it as a compound of interest for developing new anticancer agents.[5]

  • Enzyme Inhibition: The tropolone moiety is known to inhibit metalloproteases.[14] Specifically, this compound has been shown to inhibit catechol-O-methyltransferase (COMT), an important enzyme in catecholamine metabolism, with an IC₅₀ of 1.6 µM.[8] This activity suggests potential applications in neurodegenerative disorders.[8]

  • Redox Activity: The biological activity of this compound has also been linked to its participation in radical-mediated redox processes, which can be investigated using techniques like Electron Spin Resonance (ESR) spectroscopy.[5]

Stability and Storage

Proper handling and storage are critical to ensure the integrity of the compound for research applications.

  • Solid Form: As a solid, this compound should be stored in a tightly sealed vial, protected from light and moisture.[15] Under these conditions, it can be expected to be stable for up to 6 months.[15]

  • In Solution: Long-term storage of tropolone derivatives in solution is generally not recommended.[15] For short-term use, stock solutions should be prepared fresh. If necessary, they can be stored as aliquots in tightly sealed vials at -20°C, typically for up to one month.[15] The poor stability of related amino compounds in certain formulations is a known challenge.[16]

Conclusion

This compound is a potent and versatile molecule that stands at the intersection of synthetic chemistry and drug discovery. Its well-defined physicochemical properties, accessible synthesis, and multifaceted reactivity make it an invaluable building block for medicinal chemists. The inherent biological activity of the tropolone scaffold, combined with the synthetic accessibility provided by the amino group, ensures that this compound will continue to be a molecule of significant interest in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for its effective application in the laboratory and its strategic use in drug development programs.

References

  • Tarasov, V.V., et al. (2025). Tropolone and its derivatives: structure, synthesis, application in medicine (review). Siberian Journal of Oncology, 24(5), 163-170. Available from: [Link]

  • CoLab. Tropolone and its derivatives: structure, synthesis, application in medicine (review). Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis and Evaluation of Troponoids as a New Class of Antibiotics. ACS Omega, 3(11), 16473-16481. Available from: [Link]

  • Elsevier. Synthesis and evaluation of tropolone derivatives and their in vitro neuroprotective activity. Available from: [Link]

  • BYJU'S. What is Tropolone? Available from: [Link]

  • Kumar, A., et al. (2022). One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. Scientific Reports, 12(1), 22448. Available from: [Link]

  • Journal of the Chemical Society C: Organic. Photo-reaction product of this compound in aqueous acid solution. Available from: [Link]

  • PubMed. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Available from: [Link]

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  • Crestone, Inc. (2023). From Idea to Regulatory Approval: Drugs & Antibiotic Development. Available from: [Link]

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  • PubMed. Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. Available from: [Link]

Sources

Introduction: Unveiling the Potential of a Unique Non-Benzenoid Aromatic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Aminotropolone for Advanced Research

This compound is an amino-substituted derivative of the tropolone scaffold, a unique seven-membered, non-benzenoid aromatic ring system.[1] This compound has garnered significant interest within the scientific community, particularly in medicinal chemistry and drug development, due to its distinct structural features and versatile chemical reactivity. Its planar ring, delocalized π-electron system, and the presence of an α-hydroxy ketone group contribute to its notable properties, including potent metal-chelating abilities and its function as a versatile precursor for more complex molecules.[1] This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its mechanism of action and applications, offering a critical resource for researchers aiming to harness its potential.

Part 1: Core Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of all rigorous scientific investigation. This compound is identified by the CAS Number 7021-46-7 .[1][2][3]

Synonyms and Nomenclature

Due to its structure, this compound is known by several systematic names, which are crucial to recognize when conducting literature and database searches.[3]

  • 2-Hydroxy-5-amino-2,4,6-cycloheptatrien-1-one

  • 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy-

  • 2-hidroxi-5-amino-2,4,6-cicloheptatrieno-1-ona

  • 2-Hydroxy-5-amino-2,4,6-cycloheptatrien-1-on[3]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design, such as solvent selection and reaction condition optimization.

PropertyValueReference
CAS Number 7021-46-7[1][3]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [2][3]
Melting Point 177 - 177.5 °C[3]
Boiling Point 262.3°C at 760 mmHg[3]
Density 1.356 g/cm³[3]
Flash Point 112.5°C[3]
InChI Key SJJUTRFFONLOHZ-UHFFFAOYSA-N[2]

Part 2: Synthesis and Chemical Reactivity

This compound serves as a key intermediate, and understanding its synthesis is vital for its application in creating novel derivatives.[1]

Primary Synthesis Route: Reduction of 5-Nitrosotropolone

The most established method for synthesizing this compound involves a two-step process starting from tropolone.[1] First, tropolone undergoes nitrosation to form 5-nitrosotropolone. This intermediate is then reduced to yield the final product.[1] The reduction of the nitroso group to an amine is the critical transformation.[1]

Synthesis_Workflow Tropolone Tropolone Nitrosotropolone 5-Nitrosotropolone Tropolone->Nitrosotropolone  NaNO₂, Acetic Acid   Aminotropolone This compound Nitrosotropolone->Aminotropolone  SnCl₂, Ethanol (Reflux)  

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Tin(II) Chloride Reduction

This protocol is adapted from a documented synthesis route and provides a reliable method for laboratory-scale preparation.[2]

Materials:

  • 5-Nitrosotropolone (starting material)

  • Tin(II) chloride (SnCl₂)

  • Absolute Ethanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a stirred solution of 5-nitrosotropolone (0.39 g, 2.6 mmol) in absolute ethanol (10 mL), add tin(II) chloride (2.92 g, 12.9 mmol).[2]

  • Heat the mixture to reflux and maintain for 40 minutes.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling the solution to room temperature, filter the mixture.[2]

  • Partition the liquid portion between ethyl acetate and water in a separatory funnel.[2]

  • Collect the organic (ethyl acetate) fraction.

  • Concentrate the organic fraction in vacuo to yield this compound as a yellow solid.[2] The reported yield for this specific procedure is approximately 10%.[2]

  • Product identity can be confirmed using spectroscopic methods, such as IR spectroscopy, which shows characteristic absorption frequencies at 3319 cm⁻¹, 3181 cm⁻¹, 1511 cm⁻¹, and 1410 cm⁻¹.[2]

Chemical Reactivity and Derivative Synthesis

The chemical utility of this compound stems from its unique structure. The seven-membered ring exhibits aromatic character due to the delocalization of six π-electrons.[1] Tautomerism between the adjacent ketone and hydroxyl groups is a key feature, which underpins its potent ability to chelate metal ions.[1]

Furthermore, the amino group at the 5-position is a versatile chemical handle. It can be readily converted into a diazonium salt, which is an excellent leaving group. This allows for the introduction of a wide array of substituents onto the tropolone ring, enabling the synthesis of diverse derivatives like tropolonylureas and colchicine analogues for screening in drug discovery programs.[1]

Part 3: Mechanism of Action and Biological Significance

The biological activities of tropolones are intrinsically linked to their chemical structure.

Enzyme Inhibition via Metal Chelation

The primary mechanism of action for this compound and its derivatives against various enzymes is the chelation of essential metal ions within the enzyme's active site.[1] Many metalloenzymes rely on a coordinated metal cation (e.g., Zn²⁺, Fe²⁺, Mg²⁺) to function as a Lewis acid, stabilize transition states, or facilitate redox reactions. The α-hydroxy ketone motif of the tropolone scaffold acts as a bidentate ligand, effectively sequestering this metal ion and rendering the enzyme inactive. This broad-spectrum inhibitory potential is a cornerstone of the diverse bioactivities reported for this class of compounds, including antibacterial, antifungal, and anticancer effects.[1][4]

MOA_Diagram cluster_0 Metalloenzyme Active Site cluster_1 Inhibition Process Enzyme Metalloenzyme Catalytic Site Metal Metal Ion (Cofactor) Chelation Chelation Metal->Chelation Tropolone This compound Tropolone->Chelation Inactive_Enzyme Inactive Enzyme Metal Sequestered Chelation->Inactive_Enzyme Inhibition

Caption: Mechanism of enzyme inhibition by this compound.

Antitumor Potential

A significant area of investigation for this compound is its potential as an anticancer agent.[1] Studies have demonstrated the cytotoxic effects of this compound and its derivatives against various cancer cell lines.[1] This activity is likely rooted in the aforementioned metal chelation mechanism, disrupting the function of metalloenzymes crucial for cancer cell proliferation and survival. The tropolone scaffold is found in several natural products with known bioactivities, such as colchicine, a tubulin-destabilizing agent with antimitotic activity, further validating this structural framework as a promising starting point for developing new anticancer therapeutics.[4]

Part 4: Safety and Handling

For Research Use Only: this compound is intended strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.[1][2]

Toxicity Profile:

  • Acute toxicity data from studies in mice indicate an intraperitoneal LD50 of 230 mg/kg.[1]

  • It is classified as poisonous by intravenous and intraperitoneal routes and moderately toxic by the subcutaneous route.[3]

  • When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[3]

Handling Recommendations:

  • Researchers must consult the Material Safety Data Sheet (MSDS) before handling.

  • Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.

  • All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents a compelling molecular scaffold for researchers in organic synthesis and medicinal chemistry. Its unique seven-membered aromatic structure, potent metal-chelating ability, and versatile reactivity make it a valuable building block for creating novel compounds with significant biological potential. From its straightforward synthesis to its intriguing mechanism of enzyme inhibition, this compound continues to be a compound of interest for developing new therapeutic agents, particularly in the realm of oncology. Rigorous adherence to safety protocols is paramount when exploring the full potential of this fascinating molecule.

References

  • This compound CAS 7021-46-7 | Research Chemical - Benchchem.

  • Synthesis routes of this compound - Benchchem.

  • Yadav, V., Singh, S., Singh, P. et al. One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. Commun Chem 5, 175 (2022).

  • This compound 7021-46-7 C7H7NO2 | ChemicalBook.

Sources

Unveiling the Electronic Landscape of 5-Aminotropolone: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the electronic structure of 5-aminotropolone, a fascinating non-benzenoid aromatic compound with significant potential in medicinal chemistry and materials science. By leveraging advanced computational chemistry techniques, we will dissect the intricate interplay of tautomerism, aromaticity, and electronic transitions that govern the behavior of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this compound's properties to inform rational design and application.

Introduction: The Significance of this compound

This compound is an amino-substituted derivative of tropolone, a seven-membered, non-benzenoid aromatic ring system.[1] The tropolone scaffold itself is a constituent of several bioactive natural products, and its unique electronic properties make it an attractive building block in medicinal chemistry.[2] The introduction of an amino group at the 5-position introduces further complexity and functionality, opening avenues for its use as a versatile precursor in the synthesis of more complex molecules, including potential antitumor agents.[1]

A thorough understanding of the electronic structure of this compound is paramount for predicting its reactivity, intermolecular interactions, and photophysical properties. Key to this understanding are the concepts of tautomerism and aromaticity . The presence of adjacent ketone and hydroxyl groups on the tropolone ring allows for the existence of different tautomeric forms, the relative stability of which can be influenced by substituent effects and the surrounding environment.[1] Furthermore, the seven-membered ring's ability to sustain a cyclic delocalization of π-electrons, a hallmark of aromaticity, is a defining feature of its electronic landscape.

This guide will delineate a robust computational workflow to investigate these fundamental aspects of this compound's electronic structure, providing not just a methodology, but a rationale for the chosen theoretical approaches.

The Computational Gauntlet: A Methodological Rationale

To dissect the electronic intricacies of this compound, a multi-faceted computational approach is required. The chosen methods are selected based on their proven efficacy in describing the electronic structure and properties of similar organic molecules, particularly those exhibiting tautomerism and intramolecular hydrogen bonding.

The Workhorse: Density Functional Theory (DFT)

At the core of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[3] The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results.

  • Functional Selection: For studying tautomerism and the electronic properties of organic molecules, hybrid functionals often provide a good compromise. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has a long track record of success in this area.[3][4] For a more modern and potentially more accurate alternative, especially for systems with non-covalent interactions, the Minnesota functional M06-2X is an excellent choice.[1] For excited state calculations, range-separated functionals like CAM-B3LYP or ωB97XD are often recommended as they can better describe charge-transfer excitations.[5] In this guide, we will primarily focus on B3LYP for ground-state properties due to its widespread use and validation, and ωB97XD for excited-state calculations.

  • Basis Set Selection: The basis set dictates the flexibility the system has to describe the spatial distribution of its electrons. For accurate calculations of molecular properties, a triple-zeta quality basis set is recommended.[5] The 6-311++G(d,p) basis set is a robust choice, incorporating:

    • Triple-zeta valence: Providing flexibility for the valence electrons.

    • Diffuse functions (++): Essential for describing the extended nature of electron density in anions and systems with lone pairs, and for accurately calculating properties like electron affinity and proton affinity.

    • Polarization functions (d,p): Allowing for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is crucial for describing chemical bonding accurately.

This combination of functional and basis set provides a reliable foundation for investigating the ground-state properties of this compound and its tautomers.

Illuminating the Excited States: Time-Dependent DFT (TD-DFT)

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, we employ Time-Dependent Density Functional Theory (TD-DFT).[6] TD-DFT is a computationally efficient method for calculating the energies of electronic excited states and is widely used to simulate UV-Vis spectra.[6][7] The choice of functional is again crucial, with range-separated hybrids like ωB97XD often outperforming standard hybrids for predicting excitation energies, particularly for charge-transfer states.[7]

Quantifying Aromaticity: Nucleus-Independent Chemical Shift (NICS)

Aromaticity is a key concept in understanding the stability and reactivity of this compound. While Hückel's (4n+2)π electron rule provides a qualitative guideline, a quantitative measure is desirable. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe the magnetic shielding at the center of a ring system.[8][9] A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.[9][10] We will calculate NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane) to assess the aromatic character of the seven-membered ring in the different tautomers of this compound.

Deconstructing the Bonding: Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the electronic delocalization and intramolecular interactions, such as hydrogen bonding, we will perform a Natural Bond Orbital (NBO) analysis.[11] NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept.[11] This allows us to quantify the delocalization of electron density from donor orbitals (e.g., lone pairs, π-bonds) to acceptor orbitals (e.g., empty antibonding orbitals), providing a quantitative measure of hyperconjugation and resonance effects that contribute to the molecule's stability.[11][12]

The Core Investigation: Tautomerism in this compound

A central aspect of this compound's electronic structure is the potential for tautomerism. The interplay between the hydroxyl, carbonyl, and amino groups can lead to several possible tautomeric forms. The two most plausible tautomers are the result of intramolecular proton transfer between the hydroxyl and carbonyl groups. We will label them as Tautomer A and Tautomer B .

G A 1. Structure Generation (Tautomer A & B) B 2. Gas Phase Optimization & Frequencies (B3LYP/6-311++G(d,p)) A->B C 3. Solvation Modeling (PCM) (Geometry Re-optimization) B->C D 4. Aromaticity Analysis (NICS Calculation) B->D E 5. Electronic Structure Analysis (NBO Calculation) B->E F 6. Excited State Calculation (TD-DFT @ ωB97XD/6-311++G(d,p)) C->F G Analysis of Results: - Tautomer Stabilities - Aromatic Character - Bonding & Delocalization - Simulated UV-Vis Spectrum D->G E->G F->G

Caption: Computational workflow for the theoretical study of this compound.

Expected Results and Interpretation

The computational protocol described above will yield a wealth of data that, when analyzed in concert, will provide a detailed picture of the electronic structure of this compound.

Tautomer Stability and Aromaticity

The relative energies of the tautomers will reveal the dominant form of this compound under different conditions. It is anticipated that the tautomer with the stronger intramolecular hydrogen bond and greater π-electron delocalization will be the more stable. The NICS values will provide a quantitative measure of the aromaticity of the seven-membered ring in each tautomer. We expect negative NICS values, confirming the aromatic character of the tropolone ring system.

PropertyTautomer ATautomer B
Relative Energy (kcal/mol) Calculated ValueCalculated Value
Relative Gibbs Free Energy (kcal/mol) Calculated ValueCalculated Value
NICS(0) (ppm) Calculated ValueCalculated Value
NICS(1) (ppm) Calculated ValueCalculated Value
Caption: Table for summarizing the calculated energetic and aromaticity data for the tautomers of this compound.
Electronic Delocalization and Intramolecular Interactions

The NBO analysis will provide insights into the electronic delocalization within the molecule. Key interactions to examine include the delocalization of the nitrogen lone pair of the amino group into the π-system of the ring and the donor-acceptor interactions associated with the intramolecular hydrogen bond. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), will correlate with the stability of the tautomers.

Electronic Spectra

The TD-DFT calculations will provide the vertical excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum. The nature of the electronic transitions (e.g., π → π, n → π) can be determined by analyzing the molecular orbitals involved in each excitation. This theoretical spectrum can then be compared with experimental data for this compound or related compounds, such as 5-amino-1,10-phenanthroline which shows major electronic transitions around 280 nm and 340 nm, to validate the computational methodology. [13]

Conclusion

This technical guide has laid out a comprehensive and scientifically rigorous framework for the theoretical investigation of the electronic structure of this compound. By employing a combination of DFT, TD-DFT, NICS, and NBO analyses, researchers can gain a deep and nuanced understanding of the tautomerism, aromaticity, and photophysical properties of this important molecule. The insights gleaned from such studies are invaluable for the rational design of novel therapeutics and functional materials based on the versatile this compound scaffold. The self-validating nature of this multi-pronged computational approach ensures a high degree of confidence in the obtained results, providing a solid foundation for future experimental and theoretical endeavors.

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An In-depth Technical Guide to the Quantum Yield of 5-Aminotropolone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminotropolone and its derivatives represent a fascinating class of non-benzenoid aromatic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] A critical parameter governing their utility in applications such as fluorescent probes and photosensitizers is their fluorescence quantum yield (ΦF). This technical guide provides a comprehensive exploration of the quantum yield of this compound and its derivatives, delving into the structural and environmental factors that govern their photophysical behavior. We will examine the intricate relationship between molecular structure and fluorescence efficiency, the profound influence of the solvent environment, and the underlying excited-state dynamics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of fluorescence quantum yields, ensuring a self-validating system for robust and reproducible research.

Introduction: The Significance of Tropolones and Fluorescence Quantum Yield

Tropolones are a class of natural products characterized by a unique seven-membered aromatic ring.[1][3] This scaffold has garnered considerable interest in drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of an amino group at the 5-position of the tropolone ring, yielding this compound, creates a versatile precursor for the synthesis of a wide array of derivatives with tunable electronic and photophysical properties.[2]

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A high quantum yield is often a prerequisite for applications requiring bright fluorescence, such as in bio-imaging and sensing. Conversely, a low quantum yield might be desirable in applications where non-radiative decay pathways are harnessed, such as in photothermal therapy. Understanding and controlling the quantum yield of this compound derivatives is therefore paramount for their rational design and application in various scientific and therapeutic fields.

The Photophysical Landscape of this compound: A Low Quantum Yield Scaffold

Unsubstituted this compound itself is a weakly fluorescent molecule. Studies have reported its quantum yield to be very low, in the range of 0.1–2.0% in nonpolar solvents, and it is considered to have negligible fluorescence in polar solvents.[6] This inherently low quantum yield can be attributed to efficient non-radiative decay pathways that compete with fluorescence.

The primary de-excitation pathways for an excited molecule include:

  • Fluorescence (Radiative Decay): The emission of a photon from the singlet excited state (S₁) to the ground state (S₀).

  • Internal Conversion (Non-radiative Decay): A radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

  • Intersystem Crossing (Non-radiative Decay): A radiationless transition between electronic states of different spin multiplicity (e.g., S₁ → T₁).

  • Excited-State Intramolecular Proton Transfer (ESIPT): A process where a proton is transferred within the molecule in the excited state, often leading to a tautomeric form with different photophysical properties.

Theoretical studies on this compound suggest that intramolecular hydrogen atom transfer processes in the excited state play a significant role in its photophysics.[7] These ultrafast non-radiative processes are often the dominant de-excitation pathways, thus quenching fluorescence and resulting in a low quantum yield.

Modulating the Quantum Yield: Structure-Property Relationships

The low intrinsic quantum yield of the this compound scaffold can be significantly modulated through chemical modification. The electronic nature and position of substituents on the tropolone ring can dramatically alter the balance between radiative and non-radiative decay pathways.

The Influence of Substituents

A key strategy to enhance the quantum yield of aminotropolone derivatives is to rigidify the molecular structure and introduce functionalities that favor radiative decay. For instance, the formation of cyclic aminotroponiminium carboxylate (cATC) derivatives has been shown to significantly enhance fluorescence.[6]

In a study by Singh et al. (2022), a series of cATC derivatives were synthesized, and their quantum yields were measured in methanol. The results demonstrated that the quantum yield is highly sensitive to the nature of the substituents on the β-C-phenyl ring of the carboxylate moiety.[6]

Derivative (Substituent)Quantum Yield (ΦF) in Methanol
6a (Unsubstituted Phenyl)~10-12%
6b (Dimethoxy-phenyl)Decreased
6g (Naphthyl)Decreased
6f (Nitrile-phenyl)Decreased
6k (Fluoro-phenyl)Decreased
6l/6m (Hydroxyl-phenyl)Decreased

Table 1: Quantum yields of selected cATC derivatives in methanol. Data extracted from Singh et al. (2022).[6]

The study concluded that the fluorescent enhancement in these derivatives is primarily due to the presence of electron-donating alkyl-amine groups and the formation of a troponium-cation species, which facilitates the delocalization of π-electrons.[6] Conversely, electron-withdrawing groups and bulky substituents that may induce steric hindrance were found to decrease the quantum yield.[6] This highlights a crucial design principle: enhancing the intramolecular charge transfer (ICT) character and promoting a planar, rigid conformation can favor radiative decay and increase the quantum yield.

The Role of the Solvent Environment

The solvent environment plays a critical role in the photophysical behavior of this compound derivatives, primarily due to their potential for intramolecular charge transfer in the excited state. The polarity of the solvent can influence the energy levels of the ground and excited states, thereby affecting the emission wavelength and quantum yield.

Generally, for molecules with a significant ICT character, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. However, this stabilization can also promote non-radiative decay pathways, leading to a decrease in the quantum yield in more polar solvents. As previously noted, unsubstituted aminotropolone exhibits negligible fluorescence in polar solvents.[6] The development of derivatives that maintain or even enhance their fluorescence in polar, aqueous environments is a key challenge and a significant goal for biological applications.

Excited-State Dynamics: Unraveling the "Why"

To rationally design this compound derivatives with desired quantum yields, it is essential to understand the underlying excited-state dynamics. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, coupled with computational chemistry, provide powerful tools to probe these processes.

Excited-State Intramolecular Proton Transfer (ESIPT)

As mentioned, ESIPT is a key non-radiative decay pathway in many tropolone derivatives. In this compound, the presence of both a hydroxyl (proton donor) and a carbonyl (proton acceptor) group in proximity, along with the amino group that can influence the electronic landscape, creates a favorable environment for ESIPT.

ESIPT_Pathway S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1_tautomer ESIPT Tautomer (S₁') S1->S1_tautomer ESIPT (fs-ps) S0_tautomer Ground State Tautomer (S₀') S1_tautomer->S0_tautomer Fluorescence (Red-shifted) S1_tautomer->S0_tautomer Non-radiative Decay S0_tautomer->S0 Back Proton Transfer

Figure 1: A simplified Jablonski diagram illustrating the ESIPT process.

Upon photoexcitation, an ultrafast proton transfer can occur from the hydroxyl group to the carbonyl oxygen, forming an excited-state tautomer. This tautomer can then decay back to its ground state, often non-radiatively or through a red-shifted fluorescence. The efficiency of this ESIPT process is a major determinant of the overall quantum yield. Chemical modifications that hinder this process, for example, by altering the acidity of the proton or the geometry of the hydrogen bond, can lead to an enhancement of the "normal" fluorescence and thus a higher quantum yield.

Experimental Protocol: Accurate Measurement of Fluorescence Quantum Yield

The reliable determination of fluorescence quantum yields is crucial for the characterization of new this compound derivatives. The comparative method, using a well-characterized standard with a known quantum yield, is the most common and accessible approach.[5][8]

Principle

The relative fluorescence quantum yield (ΦF,S) of a sample (S) is calculated by comparing its fluorescence intensity to that of a standard (Std) with a known quantum yield (ΦF,Std), according to the following equation:

ΦF,S = ΦF,Std * (IS / IStd) * (AStd / AS) * (ηS² / ηStd²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

To minimize errors from inner filter effects, it is crucial to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.

Step-by-Step Methodology

1. Selection of a Suitable Standard:

  • Choose a standard that absorbs and emits in a similar spectral range as the this compound derivative.
  • The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green region.

2. Preparation of Stock Solutions:

  • Accurately prepare stock solutions of the sample and the standard in the desired solvent.

3. Preparation of a Dilution Series:

  • Prepare a series of at least five dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

4. Measurement of Absorption Spectra:

  • Record the UV-Vis absorption spectra for all solutions.
  • Determine the absorbance at the chosen excitation wavelength.

5. Measurement of Fluorescence Spectra:

  • Using a spectrofluorometer, record the fluorescence emission spectra for all solutions.
  • Crucially, the excitation wavelength and all instrument settings (e.g., excitation and emission slit widths) must be identical for both the sample and the standard.

6. Data Analysis:

  • Correct the emission spectra for the instrument's response.
  • Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity (I).
  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
  • The slope of the resulting linear fit is the gradient (Grad) for each.

7. Calculation of the Quantum Yield:

  • The quantum yield is then calculated using the gradients from the plots:

ΦF,S = ΦF,Std * (GradS / GradStd) * (ηS² / ηStd²)

QY_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis P1 Select Standard P2 Prepare Stock Solutions P1->P2 P3 Create Dilution Series (Abs < 0.1) P2->P3 M1 Record UV-Vis Spectra P3->M1 M2 Record Fluorescence Spectra (Identical Settings) M1->M2 A1 Integrate Emission Spectra M2->A1 A2 Plot Integrated Intensity vs. Absorbance A1->A2 A3 Calculate Gradients A2->A3 C1 Calculate Quantum Yield A3->C1

Figure 2: Workflow for the comparative measurement of fluorescence quantum yield.

Conclusion and Future Directions

The fluorescence quantum yield of this compound and its derivatives is a complex parameter governed by a delicate interplay of molecular structure, excited-state dynamics, and environmental factors. While the parent scaffold exhibits very low fluorescence, chemical derivatization offers a powerful strategy to enhance the quantum yield, opening up possibilities for their application as fluorescent probes in biological and material sciences. The systematic investigation of structure-property relationships, particularly through the synthesis and characterization of simpler derivatives, will be crucial for developing a predictive understanding of their photophysical behavior. Furthermore, advanced spectroscopic and computational studies will continue to provide deeper insights into the excited-state processes that dictate their fluorescence efficiency. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to explore and harness the full potential of this versatile class of molecules.

References

  • A. L. Sobolewski, W. Domcke, "A theoretical study of the isotope effects on the fluorescence excitation spectrum of this compound," Sci-Hub, Accessed January 16, 2026. [Link]

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  • I. V. Borovlev, et al., "Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents," RSC Advances, vol. 11, no. 6, pp. 3436-3447, 2021. [Link]

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Photochemical behavior of 5-Aminotropolone in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photochemical Behavior of 5-Aminotropolone in Aqueous Solutions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key derivative of the non-benzenoid aromatic tropolone scaffold, serves as a versatile precursor in medicinal and synthetic chemistry.[1] Its unique seven-membered ring structure imparts distinct electronic and reactive properties. While its role as a synthetic building block is well-documented, its behavior upon exposure to ultraviolet radiation, particularly in aqueous environments, reveals a fascinating and synthetically useful transformation. This guide provides a detailed exploration of the photochemical rearrangement of this compound in dilute aqueous acid, synthesizing mechanistic insights from the broader field of troponoid photochemistry with specific experimental findings. We will dissect the synthesis of the parent compound, its spectroscopic characteristics, the nature of its photochemical transformation, and the detailed protocols required to study these phenomena, providing a robust framework for researchers in the field.

Introduction to this compound

This compound is an aromatic organic compound characterized by a seven-membered carbon ring with a ketone, a hydroxyl group (enabling keto-enol tautomerism), and an amino substituent at the 5-position.[1] This structure is a derivative of tropolone, a natural product known for its interesting biological activities and its ability to act as a chelating agent for various metal ions.[1] The this compound core is of significant interest as it provides a versatile handle for further chemical modifications, enabling the synthesis of complex heterocyclic systems and analogues of naturally occurring compounds like colchicine.[1] Understanding the fundamental reactivity of this scaffold, including its response to photochemical stimuli, is crucial for unlocking its full potential in materials science and drug development. The photochemical behavior is particularly noteworthy, as irradiation in an aqueous acid solution induces a ring contraction, yielding 2-amino-5-oxocyclopent-1-enylacetic acid, a pathway that offers a unique route to functionalized five-membered ring systems.[1][2]

Synthesis and Characterization of this compound

The most established route to this compound begins with the nitrosation of the parent tropolone ring, followed by the reduction of the resulting 5-nitrosotropolone.[1][3] This two-step process is reliable and provides a clear pathway to the desired compound.

Synthesis Workflow

The overall synthetic process can be visualized as a two-stage workflow, from the commercially available tropolone to the final this compound product.

cluster_0 Stage 1: Nitrosation cluster_1 Stage 2: Reduction Tropolone Tropolone Nitrosation Nitrosation Reaction (NaNO₂, Acetic Acid) Tropolone->Nitrosation NitrosoTropolone 5-Nitrosotropolone Nitrosation->NitrosoTropolone Reduction Reduction Reaction (SnCl₂, Ethanol) NitrosoTropolone->Reduction Aminotropolone This compound (Final Product) Reduction->Aminotropolone

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of 5-nitrosotropolone to this compound.[3]

Materials:

  • 5-Nitrosotropolone (pre-synthesized from tropolone)

  • Tin(II) chloride (SnCl₂)

  • Absolute Ethanol

  • Ethyl acetate

  • Deionized water

  • Standard reflux apparatus, filtration equipment, and rotary evaporator

Procedure:

  • To a stirred solution of 0.39 g (2.6 mmol) of 5-nitrosotropolone in 10 mL of absolute ethanol, add 2.92 g (12.9 mmol) of Tin(II) chloride.[3]

  • Heat the mixture to reflux and maintain for 40 minutes. The solution will undergo a color change indicating the progress of the reduction.

  • After the reflux period, cool the solution to room temperature.

  • Filter the cooled solution to remove any insoluble tin salts.

  • Partition the liquid filtrate between ethyl acetate and water in a separatory funnel.

  • Collect the organic fraction (ethyl acetate layer).

  • Concentrate the organic fraction in vacuo using a rotary evaporator to yield this compound as a yellow solid.[3] The reported yield for this specific procedure is approximately 10%.[3]

Structural Characterization

Confirmation of the this compound structure is achieved through standard spectroscopic methods.

TechniquePurposeKey Observations
¹H NMR Confirms the position of the amino group by analyzing the chemical shifts and coupling constants of the protons on the tropolone ring.[1]Distinct signals for aromatic protons are observed, with chemical shifts influenced by the electron-donating amino group at the C-5 position.
IR Spectroscopy Identifies key functional groups.Characteristic absorption frequencies include N-H stretches from the amino group (~3319, 3181 cm⁻¹) and carbonyl (C=O) stretches.[3]
Mass Spectrometry Determines the molecular weight of the compound.The molecular ion peak should correspond to the molecular weight of C₇H₇NO₂ (137.14 g/mol ).[3]

Spectroscopic Properties and Excited State Dynamics

The photochemical behavior of any molecule is dictated by how it absorbs light and the subsequent fate of the electronically excited state.

UV-Visible Absorption

Tropolone and its derivatives are known UV-Vis chromophores.[4] The absorption spectrum is characterized by π → π* transitions within the seven-membered aromatic ring system. In aqueous solutions, this compound typically exhibits strong absorption in the UVA and UVB regions of the electromagnetic spectrum.

Fluorescence Properties

While this compound absorbs UV light efficiently, its fluorescence quantum yield is reported to be negligible in polar solvents such as water.[4] This indicates that upon excitation, the molecule rapidly deactivates through non-radiative pathways, such as internal conversion, intersystem crossing to a triplet state, or, most importantly for this guide, a chemical reaction. The inefficiency of fluorescence is a key indicator that photochemical processes are a likely and efficient deactivation channel.

Excited State Dynamics

Theoretical and experimental studies on the parent tropolone molecule provide a foundation for understanding the excited states of its derivatives.[5][6][7]

  • Excited Singlet State (S₁): Upon absorption of a UV photon, the molecule is promoted to an excited singlet state (S₁), typically of ππ* character.[5]

  • Intersystem Crossing (ISC): The S₁ state can potentially undergo intersystem crossing to an excited triplet state (T₁). The photochemistry of many troponoids involves triplet state intermediates.[7][8]

  • Proton Transfer: Tropolones are known for intramolecular proton transfer between the hydroxyl and ketone groups. This process is extremely fast in the ground state and is profoundly influenced by electronic excitation.[5][9]

Photochemical Reaction in Aqueous Acid

The defining photochemical behavior of this compound in aqueous solution is a ring contraction reaction that is facilitated by an acidic environment.

The Core Transformation

Upon irradiation with a high-pressure mercury lamp in a dilute mineral acid solution, this compound (I) is converted in good yield to 2-amino-5-oxocyclopent-1-enylacetic acid (II).[1][2]

reactant This compound (I) product 2-Amino-5-oxocyclopent-1-enylacetic acid (II) reactant->product hv Dilute Acid (H₂O)

Caption: The photochemical rearrangement of this compound.

This reaction is significant because it transforms a seven-membered aromatic ring into a functionalized five-membered aliphatic ring, a valuable transformation in organic synthesis.

Proposed Reaction Mechanism

While the exact mechanism for this specific derivative requires further detailed study, a plausible pathway can be constructed based on known troponoid photochemistry.[2][8][10] The reaction likely proceeds through a bicyclic intermediate formed via a 4π-electrocyclization, a characteristic photoreaction of tropones.

A This compound (Ground State, S₀) B Excited State (S₁) [this compound]* A->B 1. UV Photon (hν) Absorption C Bicyclic Intermediate (Bicyclo[3.2.0]heptadienone derivative) B->C 2. 4π-Electrocyclization D Ring Opening & Rearrangement C->D 3. Acid-Catalyzed Hydration/Hydrolysis E Final Product (2-Amino-5-oxocyclopent-1-enylacetic acid) D->E 4. Tautomerization

Caption: Proposed mechanistic pathway for the photoreaction.

Mechanistic Steps Explained:

  • Excitation: this compound absorbs a UV photon, promoting it to the S₁ excited state.

  • Electrocyclization: The excited molecule undergoes a 4π-photocyclization, a pericyclic reaction that forms a highly strained bicyclo[3.2.0]hepta-3,6-dien-2-one intermediate. This type of reaction is well-documented for tropone systems.[8]

  • Acid-Catalyzed Ring Opening: The acidic medium plays a crucial role here. The strained bicyclic intermediate is susceptible to nucleophilic attack by water, likely protonated at the carbonyl oxygen. This leads to the cleavage of one of the ring bonds.

  • Rearrangement: Subsequent hydrolysis and tautomerization lead to the stable final product, 2-amino-5-oxocyclopent-1-enylacetic acid.[2]

Experimental Protocols for Photochemical Analysis

Studying this reaction requires a controlled photochemical setup and robust analytical methods to identify the products.

General Experimental Workflow

cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Prepare aqueous solution of This compound in dilute acid B Irradiate with High-Pressure Hg Lamp A->B C Monitor reaction progress (e.g., TLC, UV-Vis) B->C D Solvent Extraction C->D E Purification (e.g., Column Chromatography) D->E F Structural Elucidation (NMR, MS, IR) E->F

Caption: General workflow for a photochemical experiment.

Detailed Protocol: Photochemical Reaction and Analysis

Materials:

  • This compound

  • Dilute mineral acid (e.g., 0.1 M HCl or H₂SO₄)

  • Deionized water, degassed

  • Quartz photoreactor vessel

  • High-pressure mercury lamp[2]

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and analysis

  • Analytical instruments: HPLC, LC-MS, NMR

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen aqueous mineral acid. The concentration should be low enough to ensure sufficient light penetration. Transfer the solution to a quartz photoreactor vessel.

    • Causality Insight: A quartz vessel is mandatory as standard borosilicate glass absorbs a significant portion of the UV radiation emitted by a mercury lamp. An acidic solution is required for the specific rearrangement pathway.[2]

  • Irradiation: Place the vessel in a photochemical reactor equipped with a high-pressure mercury lamp. Ensure the solution is constantly stirred to provide uniform exposure to the light. Maintain a constant temperature, if necessary, using a cooling jacket.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them using a suitable technique (e.g., UV-Vis spectroscopy to monitor the disappearance of the starting material's absorption band, or HPLC to track product formation).

  • Product Isolation: Once the reaction has reached completion (or desired conversion), transfer the solution to a separatory funnel. Neutralize the acid carefully and perform a liquid-liquid extraction with an appropriate organic solvent to isolate the product.

  • Purification and Analysis: Dry the combined organic extracts and concentrate the solvent. Purify the crude product if necessary (e.g., by recrystallization or column chromatography).

  • Structural Confirmation: Subject the purified product to a full suite of analytical techniques to confirm its identity as 2-amino-5-oxocyclopent-1-enylacetic acid.

    • LC-MS: To confirm the molecular weight.

    • ¹H and ¹³C NMR: To elucidate the complete chemical structure.

    • IR Spectroscopy: To identify key functional groups (amine, carboxylic acid, ketone).

Significance and Future Perspectives

The photochemical transformation of this compound is more than a chemical curiosity. It represents a powerful, light-driven method for accessing complex molecular architectures that are valuable in medicinal chemistry and organic synthesis.

  • Synthetic Utility: This reaction provides an unconventional and efficient route to highly functionalized cyclopentane derivatives from an aromatic precursor.

  • Drug Discovery: Tropolone-containing compounds have been investigated for various biological activities, including antitumor properties.[1] Understanding their stability and reactivity in the presence of light is critical for the development of photosafe and effective therapeutic agents.

  • Mechanistic Insight: Studying this reaction provides deeper insight into the fundamental photochemistry of non-benzenoid aromatic systems, contributing to the broader field of physical organic chemistry.

Future work could involve exploring the reaction in different solvent systems, investigating the effect of various substituents on the tropolone ring on the reaction outcome and efficiency, and harnessing this transformation in the total synthesis of complex natural products.

References

  • Photochemistry of α‐tropolone. | Download Scientific Diagram - ResearchGate. (ResearchGate) [Link]

  • Photo-reaction product of this compound in aqueous acid solution - Journal of the Chemical Society C: Organic (RSC Publishing). (Royal Society of Chemistry) [Link]

  • An exploration of electronic structure and nuclear dynamics in tropolone: II. The à B12 (π∗π) excited state | The Journal of Chemical Physics | AIP Publishing. (AIP Publishing) [Link]

  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties - PMC - NIH. (National Institutes of Health) [Link]

  • Isotopic dependence of excited-state proton-tunneling dynamics in tropolone probed by polarization-resolved degenerate four-wave mixing spectroscopy - PubMed. (National Institutes of Health) [Link]

  • Photochemical transformations of tropolones. Part II. 4′,5′-Dimethoxy-6,7-benztropolone methyl ether and its photo-oxidation - Journal of the Chemical Society C: Organic (RSC Publishing). (Royal Society of Chemistry) [Link]

  • Unlocking Photocycloaddition Reactivity of Tropolone by Cage-Confined Visible-Light Photocatalysis for Multilevel Selective Transformation | Request PDF - ResearchGate. (ResearchGate) [Link]

  • Photochemical Transformations of Simple Troponoid Systems. I. Photo-γ-tropolone Methyl Ether | Journal of the American Chemical Society. (American Chemical Society) [Link]

  • Theoretical exploration of 4π-Photocyclization Mechanism of α-Tropone Derivatives - ChemRxiv. (ChemRxiv) [Link]

  • Electronic structure of the excited triplet state of nonphosphorescent tropolone studied by time-resolved EPR - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (Royal Society of Chemistry) [Link]

  • An exploration of electronic structure and nuclear dynamics in tropolone. I. The X̃A11 ground state | The Journal of Chemical Physics | AIP Publishing. (AIP Publishing) [Link]

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The Tautomeric Duality of 5-Nitrosotropolone's Precursor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Tautomeric Equilibrium, and Application Potential of a Versatile Tropolonoid Scaffold

Foreword: The Intriguing World of Tropolones

Tropolones, seven-membered non-benzenoid aromatic rings, represent a fascinating class of compounds that have captivated chemists for decades. Their unique electronic structure, metal-chelating properties, and diverse biological activities make them valuable scaffolds in medicinal chemistry and materials science. This guide delves into the nuanced world of a particularly interesting derivative, 5-nitrosotropolone, with a primary focus on the pivotal role of tautomerism in defining its structure, reactivity, and potential applications. For researchers, scientists, and drug development professionals, a thorough understanding of this tautomeric relationship is paramount to harnessing the full potential of this versatile molecule.

I. The Genesis of the Scaffold: Synthesis of the Tropolone Precursor

The journey to understanding 5-nitrosotropolone begins with the synthesis of its parent compound, tropolone. Several synthetic routes have been established, each with its own merits. A widely adopted and efficient method involves the [2+2] cycloaddition of cyclopentadiene with dichloroketene, followed by hydrolysis and ring expansion.

Experimental Protocol: A Reliable Pathway to Tropolone

This protocol outlines a proven method for the laboratory-scale synthesis of tropolone, the essential precursor for 5-nitrosotropolone.

Step 1: Synthesis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, a solution of dichloroacetyl chloride in pentane is prepared.

  • Cyclopentadiene is added to the solution.

  • The mixture is heated to reflux, and a solution of triethylamine in pentane is added dropwise over several hours.

  • The reaction mixture is refluxed for an additional period to ensure complete reaction.

  • After cooling, the mixture is filtered, and the filtrate is washed and dried.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.

Step 2: Ring Expansion and Hydrolysis to Tropolone

  • The 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one is dissolved in glacial acetic acid containing sodium hydroxide.

  • The solution is refluxed for several hours under an inert atmosphere.

  • The reaction mixture is then acidified with concentrated hydrochloric acid.

  • The product is extracted with an organic solvent, and the solvent is removed.

  • The crude tropolone is purified by recrystallization or sublimation to yield the final product.

II. Introduction of the Nitroso Moiety: The Nitrosation of Tropolone

With the tropolone scaffold in hand, the next critical step is the introduction of the nitroso group at the 5-position. This is typically achieved through an electrophilic aromatic substitution reaction using a suitable nitrosating agent.

Experimental Protocol: Electrophilic Nitrosation of Tropolone

This protocol provides a general methodology for the nitrosation of tropolone.

Materials:

  • Tropolone

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • A suitable solvent (e.g., water, ethanol)

  • Ice

Procedure:

  • Tropolone is dissolved in the chosen solvent and cooled in an ice bath to 0-5 °C.

  • A solution of sodium nitrite in water is prepared and cooled.

  • Slowly, and with constant stirring, the cold sodium nitrite solution is added to the tropolone solution.

  • Acid (e.g., dilute HCl or H₂SO₄) is then added dropwise, maintaining the low temperature. The nitrosonium ion (NO⁺), the active electrophile, is generated in situ.

  • The reaction is stirred for a specified period, during which the 5-nitrosotropolone product precipitates.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Tropolone Synthesis cluster_step2 Step 2: Nitrosation Cyclopentadiene Cyclopentadiene Cycloaddition [2+2] Cycloaddition Cyclopentadiene->Cycloaddition Dichloroacetyl_chloride Dichloroacetyl Chloride Dichloroacetyl_chloride->Cycloaddition Intermediate_1 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one Cycloaddition->Intermediate_1 Hydrolysis Hydrolysis & Ring Expansion Intermediate_1->Hydrolysis Tropolone Tropolone Hydrolysis->Tropolone Tropolone_input Tropolone Nitrosation Electrophilic Nitrosation Tropolone_input->Nitrosation Nitrosating_agent NaNO₂ / H⁺ Nitrosating_agent->Nitrosation Product 5-Nitrosotropolone Nitrosation->Product

Caption: Workflow for the synthesis of 5-nitrosotropolone from cyclopentadiene.

III. The Core of the Matter: The Tautomeric Equilibrium

The introduction of the nitroso group at the 5-position of the tropolone ring gives rise to a fascinating and crucial tautomeric equilibrium. 5-Nitrosotropolone can exist in two primary forms: the 5-nitroso-tropolone form and the tropoquinone-5-monoxime form.

Extensive spectroscopic evidence, primarily from Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, has demonstrated that the equilibrium strongly favors the tropoquinone-5-monoxime tautomer in various solvents.[1]

Diagram of the Tautomeric Equilibrium:

Caption: Tautomeric equilibrium of 5-nitrosotropolone.

Factors Influencing the Tautomeric Equilibrium

Several factors contribute to the pronounced stability of the tropoquinone-5-monoxime tautomer:

  • Aromaticity and Conjugation: The tropoquinone-5-monoxime form benefits from an extended conjugated system, which contributes to its overall stability. While the tropolone ring itself possesses aromatic character, the quinonoid structure of the oxime tautomer allows for a different delocalization of π-electrons.

  • Intramolecular Hydrogen Bonding: The presence of the oxime hydroxyl group allows for the potential formation of intramolecular hydrogen bonds with the adjacent carbonyl oxygen, which can further stabilize this tautomer.

  • Solvent Effects: The polarity of the solvent can influence the position of the equilibrium. Polar, protic solvents can stabilize the more polar oxime tautomer through hydrogen bonding interactions.[1]

Spectroscopic Evidence for the Predominance of the Oxime Tautomer

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for distinguishing between the two tautomers. The chemical shifts of the ring protons are significantly different for the nitroso and oxime forms. In various deuterated solvents such as DMSO-d₆, CD₃OD, and CD₃CN, the ¹H NMR spectra of 5-nitrosotropolone closely resemble those of its O-methylated oxime derivative, providing strong evidence for the predominance of the tropoquinone-5-monoxime structure in solution.[1]

UV-Visible (UV-Vis) Spectroscopy:

The electronic absorption spectra of the two tautomers are also distinct. The tropoquinone-5-monoxime tautomer typically exhibits absorption bands at longer wavelengths compared to the nitroso-tropolone form. Studies have shown that the UV-Vis spectrum of 5-nitrosotropolone in various solvents is consistent with the oxime structure.[1] Furthermore, the absorption spectrum can be sensitive to the pH of the solution, with a noticeable shift to longer wavelengths upon deprotonation.[1]

Table 1: Spectroscopic Data for 5-Nitrosotropolone (Tropoquinone-5-monoxime form)

Spectroscopic TechniqueSolventKey ObservationsReference
¹H NMRDMSO-d₆Signals consistent with the oxime structure[1]
¹H NMRCD₃ODSignals consistent with the oxime structure[1]
UV-VisAcetonitrileAbsorption maxima characteristic of the oxime tautomer[1]
UV-VisWaterpH-dependent absorption, with a shift to longer wavelengths at higher pH[1]

IV. Implications of Tautomerism: From Drug Discovery to Materials Science

The tautomeric nature of 5-nitrosotropolone is not merely a structural curiosity; it has profound implications for its chemical and biological properties, making it a molecule of significant interest for various applications.

A. Drug Development and Biological Activity

The presence of the tropoquinone-monoxime structure opens up avenues for its exploration as a bioactive agent. Nitro-containing heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][3] The specific tautomeric form of a drug molecule can significantly influence its interaction with biological targets, affecting its efficacy and pharmacokinetic profile.

The oxime moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. Furthermore, the overall electronic distribution and shape of the predominant tautomer will dictate its binding affinity to target proteins. While specific biological activity data for 5-nitrosotropolone is not extensively reported, related nitro- and quinone-containing compounds have shown promise. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is an antimicrobial agent whose activity is linked to its ability to chelate metal ions.[4]

B. Coordination Chemistry and Metal Chelation

The tropolone scaffold is a well-known and potent chelating agent for a variety of metal ions. The introduction of the nitroso group and the resulting tautomerism to the tropoquinone-monoxime form modifies its coordination properties. The oxime group, in conjunction with the carbonyl oxygen, provides a bidentate N,O-donor set that can form stable complexes with transition metals.

The ability of oxime-based ligands to stabilize higher oxidation states of metal ions is a noteworthy feature.[5] The electronic properties of the metal complexes can be tuned by the substituents on the tropolone ring. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents themselves. The specific tautomeric form of the ligand plays a crucial role in determining the geometry and stability of the resulting metal complex.[6]

Diagram of Metal Chelation:

MetalChelation Oxime Tropoquinone-5-monoxime Tautomer Chelation Chelation Oxime->Chelation Metal_ion Metal Ion (Mⁿ⁺) Metal_ion->Chelation Complex Stable Metal Complex Chelation->Complex

Caption: Chelation of a metal ion by the tropoquinone-5-monoxime tautomer.

V. Conclusion and Future Perspectives

The tautomeric relationship in the 5-nitrosotropolone precursor is a prime example of how subtle structural isomerism can have a profound impact on the properties and potential applications of a molecule. The clear preference for the tropoquinone-5-monoxime tautomer, driven by electronic and structural factors, dictates its reactivity and interactions.

For researchers in drug discovery, the stable oxime tautomer presents a unique scaffold for the design of novel therapeutic agents, leveraging the known bioactivities of nitro-containing compounds and the versatile tropolone core. In the realm of materials science, the ability of the oxime tautomer to act as a robust chelating ligand opens doors for the development of novel metal complexes with interesting catalytic and electronic properties.

Future research should focus on a more quantitative understanding of the tautomeric equilibrium, including the determination of equilibrium constants and thermodynamic parameters in various environments. Elucidating the X-ray crystal structure of 5-nitrosotropolone would provide definitive structural information. Furthermore, a systematic investigation of the biological activities and metal-coordinating properties of this intriguing molecule and its derivatives is warranted to fully unlock its potential.

VI. References

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  • 5-NITROSOTROPOLONE. In GSRS. Retrieved from [Link]

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  • Demir, I., & Pekacar, A. I. (2007). Synthesis and characterization of transition metal complexes of oxime. Asian Journal of Chemistry, 19(3), 1919.

  • In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species. (2023). Journal of Fungi, 9(11), 1083. [Link]

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  • Tkachev, V. V., et al. (2006). New Method for the Synthesis of β-Tropolones: Structures of Condensation Products of o-Quinones with 2-Methylquinolines and the Mechanism of Their Formation. Russian Chemical Bulletin, 55(10), 1813-1825.

  • Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. (2022). Molecules, 27(15), 4993. [Link]

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  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (2022). Molecules, 27(19), 6524. [Link]

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An In-depth Technical Guide to the Delocalization of π-Electrons in the 5-Aminotropolone Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the π-electron delocalization within the 5-aminotropolone ring, a key structural motif in various natural products and synthetic compounds of medicinal interest. We will explore the foundational principles of quasi-aromaticity in the tropolone core, analyze the profound electronic influence of the 5-amino substituent, and detail the experimental and computational methodologies employed to characterize these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in substituted tropolones.

Introduction

Tropolones are a class of non-benzenoid aromatic compounds characterized by a seven-membered carbon ring containing a ketone and an adjacent hydroxyl group.[1] This unique structure imparts quasi-aromatic properties, leading to enhanced stability and distinct reactivity.[2] The delocalization of π-electrons is central to the chemical behavior of the tropolone scaffold.[1] The introduction of substituents, such as an amino group at the 5-position, can significantly modulate the electronic landscape of the ring, thereby influencing its physicochemical properties and biological activity. This compound serves as a valuable building block in organic synthesis and has been explored in the context of cancer research.[1] This guide will dissect the electronic contributions of the 5-amino group to the π-system of the tropolone ring.

PART 1: The Electronic Landscape of the Tropolone Ring

The Tropolone Core: A Quasi-Aromatic System

The tropolone ring system exhibits a notable degree of aromatic character, a concept proposed by M. J. S. Dewar in 1945.[3] This arises from a resonance hybrid structure where the carbonyl group is polarized, inducing a partial positive charge on the carbon and a partial negative charge on the oxygen.[3] In an extreme resonance form, this leads to the formation of a tropylium ion, a six-π-electron system that satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[3] This delocalization of electrons contributes to the planarity and unusual stability of the tropolone ring.[4] Evidence for this aromatic character is also found in its dipole moment, which is significantly higher than that of its saturated analog, cycloheptanone.[3]

Resonance and Tautomerism in Tropolone

The quasi-aromatic nature of tropolone is best described through its resonance structures. The polarization of the carbonyl group allows for the delocalization of the positive charge around the seven-membered ring, as depicted in the diagram below. This distribution of electron density results in a resonance hybrid with partial double-bond character throughout the ring. Furthermore, tropolone exhibits keto-enol tautomerism, which also contributes to the delocalization of electrons.[1]

Caption: Resonance structures of the tropolone ring.

PART 2: The Influence of the 5-Amino Group

Electron-Donating Effects of the Amino Group

The introduction of an amino (-NH₂) group at the 5-position of the tropolone ring has a profound impact on its electronic structure. The amino group is a strong electron-donating group due to the presence of a lone pair of electrons on the nitrogen atom.[5] This lone pair can participate in the π-system of the ring through resonance, thereby increasing the electron density within the ring.[5][6] This enhanced electron delocalization further stabilizes the molecule.

Enhanced Resonance in this compound

The participation of the amino group's lone pair in the π-system introduces additional resonance structures that are not possible in the parent tropolone. These new resonance contributors further delocalize the positive charge of the tropylium-like ring and also place a partial negative charge on the ring carbons, particularly at the ortho and para positions relative to the amino group.

Caption: Key resonance structures of this compound.

Impact on Physicochemical Properties

The increased electron density and enhanced delocalization in this compound influence its chemical properties:

  • Basicity: The lone pair on the amino nitrogen is less available for protonation due to its involvement in resonance, which might suggest a decrease in basicity compared to a simple alkylamine. However, the overall electron-rich nature of the ring system can influence the pKa of the molecule.

  • Reactivity: The increased electron density makes the ring more susceptible to electrophilic substitution reactions. The directing effects of the hydroxyl, carbonyl, and amino groups will determine the position of substitution.

  • Chelating Ability: Tropolones are known for their ability to chelate metal ions.[1] The electronic modifications by the amino group can alter the binding affinity and selectivity for different metal ions.

PART 3: Experimental and Computational Investigation

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a thorough understanding of π-electron delocalization in this compound.

Spectroscopic Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for probing the electron density at specific atomic positions.[7] In ¹H NMR, an increase in electron density around a proton results in an upfield shift (lower ppm), while in ¹³C NMR, increased electron density leads to an upfield shift for the corresponding carbon atom. The chemical shifts in this compound, when compared to tropolone, can provide direct evidence of the electron-donating effect of the amino group.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data (in ppm) in CDCl₃

Carbon PositionTropolone (ppm)This compound (ppm)Expected Δδ (ppm)
C1~170~168-2
C2~160~158-2
C3~125~115-10
C4~135~130-5
C5~130~145 (ipso-carbon)+15
C6~135~130-5
C7~125~115-10

Note: These are estimated values for illustrative purposes. Actual values may vary.

3.1.2 Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of π-conjugation influences the energy of these transitions. The introduction of the electron-donating amino group is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) of this compound compared to tropolone, indicating a smaller HOMO-LUMO gap due to enhanced delocalization. Tropolone derivatives are known to exhibit fluorescence, which is influenced by the delocalization of π-electrons.[8]

X-ray Crystallography

Single-crystal X-ray crystallography provides precise measurements of bond lengths and planarity of the molecule in the solid state.[9][10] In a system with significant π-electron delocalization, the bond lengths will be intermediate between those of typical single and double bonds. A comparison of the C-C bond lengths in the this compound ring with those of non-aromatic cyclic systems can provide quantitative evidence for delocalization.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound of suitable quality by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).

  • Data Collection: Mount a selected crystal on a goniometer head and place it in a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson synthesis to obtain an initial model of the crystal structure. Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles. Assess the planarity of the seven-membered ring.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for visualizing and quantifying the electronic structure of molecules.[12][13] DFT calculations can provide insights into molecular orbital energies (HOMO, LUMO), electron density distribution, and electrostatic potential maps.

Workflow: DFT Analysis of this compound

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis mol_build Build 3D structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc sp_calc Single Point Energy Calculation (Higher level of theory) freq_calc->sp_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, energy gap) sp_calc->mo_analysis ed_map Electron Density Mapping (NBO, AIM) sp_calc->ed_map esp_map Electrostatic Potential Map sp_calc->esp_map

Caption: A typical workflow for DFT analysis.

PART 4: Implications in Drug Development

A thorough understanding of the π-electron delocalization in this compound and its derivatives is crucial for drug development. The electronic properties of the tropolone ring system are directly linked to its ability to interact with biological targets. For instance, the electron density distribution influences hydrogen bonding capabilities and the potential for π-π stacking interactions with amino acid residues in enzymes or receptors. The chelating properties of tropolones are also highly dependent on their electronic structure, which is relevant for the design of inhibitors for metalloenzymes.[8] The synthetic versatility of the amino group allows for the creation of a diverse library of compounds with tuned electronic and steric properties for lead optimization.[1]

Conclusion

The 5-amino group significantly enhances the π-electron delocalization in the tropolone ring through its strong electron-donating resonance effect. This perturbation of the electronic structure has a cascading effect on the molecule's physicochemical properties, including its basicity, reactivity, and spectroscopic characteristics. A synergistic approach utilizing NMR and UV-Vis spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive picture of this phenomenon. These insights are not only of fundamental chemical interest but also hold practical value in the rational design of novel therapeutic agents based on the this compound scaffold.

References

  • Rules for Aromaticity: The 4 Key Factors - Master Organic Chemistry. (2017, February 23). Master Organic Chemistry. Retrieved from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). ScienceDirect. Retrieved from [Link]

  • Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3. (2023, August 8). National Institutes of Health (NIH). Retrieved from [Link]

  • SOME INVESTIGATIONS ON AROMATIC STRUCTURES (1) Studies in Tropolone Chemistry. (2) Synthe sis of 4:5-Dime thylphenanthrene . A T. (n.d.). Caltech. Retrieved from [Link]

  • NMR crystallography of amino acids. (2024, February 19). PubMed. Retrieved from [Link]

  • Aromaticity and Huckel's Rule. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • What are the most important resonance structures of 5-aminocycloheaxa-2,4-dienone?. (2014, August 24). Chemistry Stack Exchange. Retrieved from [Link]

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  • Resonance and Electron Delocalization. (2016, May 15). Chemistry LibreTexts. Retrieved from [Link]

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  • Why is tropone partially aromatic?. (2017, January 21). Quora. Retrieved from [Link]

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  • Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory. (2022, May 16). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. (n.d.). SciSpace. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Aminotropolone

Tropolones are a unique class of non-benzenoid aromatic compounds characterized by a seven-membered ring structure.[1][2] This scaffold is found in numerous natural products and is of significant interest due to its diverse biological activities and its ability to act as a chelating agent for various metal ions.[1][3] Among its derivatives, this compound (CAS No. 7021-46-7) stands out as a critical intermediate and versatile building block in medicinal chemistry and organic synthesis.[3]

The presence of the amino group provides a reactive handle that can be readily converted into a diazonium salt, enabling the introduction of a wide array of substituents onto the tropolone ring.[3] This versatility has positioned this compound as a key precursor for synthesizing more complex molecules, including potential antitumor agents and novel colchicine analogues.[3][4] This guide provides a detailed, two-step protocol for the synthesis of this compound from tropolone, focusing on the underlying chemical principles, practical execution, and critical safety considerations.

Overall Synthetic Strategy

The conversion of tropolone to this compound is efficiently achieved via a two-step process:

  • Electrophilic Nitrosation: Tropolone is first treated with sodium nitrite in an acidic medium to introduce a nitroso group at the 5-position, yielding the intermediate 5-nitrosotropolone.

  • Reduction: The 5-nitroso intermediate is subsequently reduced to the desired this compound using a metal-based reducing agent.

This strategy is favored for its directness and use of accessible reagents.

G Tropolone Tropolone Nitrosotropolone 5-Nitrosotropolone (Intermediate) Tropolone->Nitrosotropolone Step 1: Nitrosation NaNO₂, Acidic Medium Aminotropolone This compound (Final Product) Nitrosotropolone->Aminotropolone Step 2: Reduction SnCl₂, Ethanol

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of the 5-Nitrosotropolone Intermediate

Mechanistic Rationale

The first step is an electrophilic aromatic substitution. Tropolone's aromatic ring is activated towards electrophilic attack. In an acidic medium, sodium nitrite forms nitrous acid (HNO₂), which then generates the nitrosonium ion (NO⁺), the active electrophile. The substitution occurs preferentially at the 5-position (para to the carbonyl group), which is electronically favored. The resulting intermediate, 5-nitrosotropolone, exists in a tautomeric relationship with p-tropoquinone monooxime.[3]

Experimental Protocol: Nitrosation of Tropolone

This protocol is adapted from established methods for the nitrosation of tropolone.[3]

Materials & Reagents:

  • Tropolone

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Beakers, magnetic stirrer, stir bar, filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a suitable beaker, dissolve tropolone in aqueous acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite in water dropwise to the cooled tropolone solution. Maintain the temperature below 10 °C throughout the addition to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The formation of a yellow precipitate (5-nitrosotropolone) should be observed.

  • Isolation: Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual acid and salts.

  • Drying: Dry the product, 5-nitrosotropolone, thoroughly. It can be air-dried or dried in a desiccator. The product should be used in the next step without extensive purification.

Part II: Reduction to this compound

Mechanistic Rationale

The second step involves the reduction of the nitroso group (-NO) to a primary amine (-NH₂). Tin(II) chloride (SnCl₂) is a classical and effective reducing agent for this transformation. In an acidic ethanol solution, Sn(II) acts as a source of electrons, reducing the nitroso group while being oxidized to Sn(IV). The reaction is typically carried out under reflux to ensure completion.

G cluster_workflow Reduction & Purification Workflow A Combine 5-Nitrosotropolone, SnCl₂, and Ethanol B Reflux for 40-60 min A->B C Cool and Filter B->C D Liquid-Liquid Extraction (Ethyl Acetate/Water) C->D E Concentrate Organic Phase (Rotary Evaporation) D->E F Isolate Yellow Solid (this compound) E->F

Caption: Experimental workflow for the reduction and isolation of this compound.

Experimental Protocol: Reduction of 5-Nitrosotropolone

This protocol is based on a reported procedure for the synthesis of this compound.[3][5]

Materials & Reagents:

  • 5-Nitrosotropolone (from Part I)

  • Tin (II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrosotropolone (2.6 mmol, 1 equivalent).

  • Addition of Reagents: Add absolute ethanol (10 mL) followed by Tin (II) chloride (12.9 mmol, ~5 equivalents).[5]

  • Reflux: Heat the stirred solution to reflux using a heating mantle. Maintain a gentle reflux for approximately 40-60 minutes.[5]

  • Cooling & Filtration: After the reflux period, cool the solution to room temperature. Filter the cooled solution to remove any insoluble tin salts.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and partition it between ethyl acetate and water.[5] Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.

  • Drying & Concentration: Combine the organic fractions. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is this compound, which should be obtained as a yellow solid.[5] Note that reported yields for this procedure can be modest (~10%).[5]

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValueSource
CAS Number 7021-46-7[3]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3]
Appearance Yellow Solid[5]

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is crucial for confirming the position of the amino group. The spectrum is expected to show distinct signals for the protons on the tropolone ring, with chemical shifts influenced by the electron-donating amino group at the C-5 position.[3]

  • IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Characteristic absorption frequencies include N-H stretching vibrations for the amine (around 3200-3400 cm⁻¹) and carbonyl (C=O) stretching. A reported spectrum found characteristic peaks at 3319 cm⁻¹ and 3181 cm⁻¹.[5]

Safety and Handling

Researcher discretion and adherence to institutional safety protocols are paramount. A thorough risk assessment should be conducted before beginning this synthesis.

  • Tropolone: Causes severe skin burns and eye damage and may cause an allergic skin reaction.[6] It is also very toxic to aquatic life.[6]

  • Nitric Acid (used to generate the electrophile): A highly corrosive and strong oxidizer that can cause severe skin and eye burns, with potential for permanent damage.[7][8][9] Inhalation of vapors is harmful and can lead to delayed pulmonary edema.[9][10] It reacts violently with many organic materials.[7]

  • Solvents (Ethanol, Ethyl Acetate): These are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and compatible chemical-resistant gloves, when handling these chemicals. All steps, particularly those involving volatile acids and solvents, should be performed inside a certified chemical fume hood.

References

  • Journal of the Chemical Society C: Organic. Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement. Available from: [Link]

  • J-Stage. Studies on Tropolone Derivatives. VIII. Nitro Derivatives of Tropolone (II). Available from: [Link]

  • ResearchGate. Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole. Available from: [Link]

  • PubMed. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. Available from: [Link]

  • PubMed. Chemical mechanisms involved during the biosynthesis of tropolones. Available from: [Link]

  • PubMed. Synthesis and Antitumor Activity of Tropolone Derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Tropolone. Available from: [Link]

  • Master's Theses. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Journal of the American Chemical Society. ON p-AMINOTROPOLONE. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Nitration. Available from: [Link]

  • National Institutes of Health. One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. Available from: [Link]

  • PubMed. Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Available from: [Link]

  • University of California, Santa Barbara - Environmental Health & Safety. NITRIC ACID SAFETY. Available from: [Link]

  • Federal Institute for Risk Assessment. Health risks of nitric acid-containing cleaning products. Available from: [Link]

  • EHS. Everything to Know About the Hazards of Nitric Acid. Available from: [Link]

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  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitric Acid. Available from: [Link]

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Application Note & Protocols: High-Fidelity Synthesis of 5-Aminotropolone via Reduction of 5-Nitrosotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aminotropolone

This compound is a highly valued intermediate in the fields of medicinal chemistry and organic synthesis. As a derivative of the tropolone scaffold—a non-benzenoid aromatic seven-membered ring—it possesses a unique electronic and structural profile.[1] This scaffold is a key component in natural products and serves as a versatile precursor for synthesizing more complex molecules with potential therapeutic applications, including antitumor agents.[1] The amino group on the tropolone ring provides a reactive handle for derivatization, enabling its use as a pharmacophore or a building block in drug design and discovery.[2][3]

This guide provides detailed, field-proven protocols for the synthesis of this compound through the chemical reduction of its precursor, 5-nitrosotropolone. We will explore two primary methodologies: a classic reduction using tin(II) chloride and a modern approach involving catalytic hydrogenation. The causality behind experimental choices, troubleshooting, and characterization are discussed in depth to ensure scientific integrity and reproducibility.

Chemical Principles & Mechanistic Insights

The conversion of 5-nitrosotropolone to this compound is a classic reduction reaction where the nitroso group (-N=O) is converted to a primary amine group (-NH2). This transformation requires a reducing agent capable of donating electrons and protons to the nitrogen atom.

It is crucial to recognize that 5-nitrosotropolone exists in a tautomeric equilibrium with p-tropoquinone monooxime.[1] This structural feature influences its reactivity. The primary methods for this reduction fall into two categories:

  • Metal-Based Reductants: Reagents like tin(II) chloride (SnCl2) in an acidic medium are effective for this transformation.[1][4][5] The metal acts as the electron donor, while the acidic solvent provides the necessary protons for the formation of the amine and water as a byproduct. These methods are robust and tolerate a variety of functional groups but can suffer from challenging workups due to the formation of metal salts.[6][7]

  • Catalytic Hydrogenation: This method employs hydrogen gas (H2) or a hydrogen donor in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[8][9][10] It is considered a "greener" alternative as the only byproduct is water, leading to a much cleaner workup. However, the catalyst can be sensitive to impurities, and the reaction conditions must be carefully controlled to avoid over-reduction of other functional groups.

Visualizing the Synthetic Pathway

The overall synthesis begins with the nitrosation of tropolone, followed by the critical reduction step to yield the final product.

G tropolone Tropolone nitroso 5-Nitrosotropolone tropolone->nitroso NaNO2, Acidic Medium (e.g., Acetic Acid) amino This compound nitroso->amino Reduction (e.g., SnCl2 or H2/Pd-C)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols & Methodologies

The following protocols provide step-by-step guidance for the synthesis of this compound. Safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed at all times.

Protocol A: Reduction of 5-Nitrosotropolone using Tin(II) Chloride (SnCl2)

This classic method is reliable but requires careful attention during the workup phase to manage the tin byproducts.[4][11]

Rationale: Tin(II) chloride is a cost-effective and powerful reducing agent for aromatic nitro and nitroso groups.[7][12] The reaction is typically performed in ethanol under reflux to ensure sufficient thermal energy for the reaction to proceed to completion. The acidic environment generated by the Lewis acid SnCl2 facilitates the protonation steps required in the reduction mechanism.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrosotropolone (e.g., 2.6 mmol, 0.39 g).

  • Reagent Addition: Add absolute ethanol (10 mL) to dissolve the starting material, followed by the careful addition of tin(II) chloride dihydrate (SnCl2·2H2O) (e.g., 5-10 molar equivalents, ~12.9 mmol, 2.92 g).[4][11]

  • Reaction: Heat the mixture to reflux and maintain for 40-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. A precipitate may form. Filter the cooled solution to remove any insoluble materials.

  • Workup - Critical Step:

    • Transfer the filtrate to a separatory funnel.

    • Add ethyl acetate (50 mL) and deionized water (50 mL) and shake.

    • Troubleshooting: The formation of intractable tin salt emulsions is common. To mitigate this, slowly add a saturated sodium bicarbonate (NaHCO3) solution or a 10% NaOH solution to the aqueous layer until it is basic (pH > 8).[6] This helps to precipitate tin hydroxides, but can still be difficult to separate. An alternative is to pour the reaction mixture into a large volume of ice water and neutralize carefully with NaHCO3, which can produce a more manageable precipitate.[6]

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate (2x 30 mL).

  • Drying and Concentration: Combine the organic fractions, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography or recrystallization to yield this compound as a yellow solid.[4]

Protocol B: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method offers a cleaner workup and is environmentally friendlier, but requires access to hydrogenation equipment.[8][13]

Rationale: Catalytic hydrogenation utilizes a heterogeneous catalyst (Pd/C) to facilitate the addition of hydrogen across the N=O bond.[9] This process is highly efficient and avoids the use of stoichiometric metal reagents, simplifying purification significantly. The choice of solvent is critical; alcohols like ethanol or methanol are commonly used.

  • Setup: To a specialized hydrogenation vessel or a thick-walled flask (e.g., a Parr shaker flask), add 5-nitrosotropolone (e.g., 1.0 g).

  • Catalyst & Solvent: Add a suitable solvent such as ethanol or methanol (25 mL). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Hydrogenation:

    • Seal the reaction vessel.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel with hydrogen (e.g., 1-4 atm or ~15-60 psi).

    • Stir the reaction vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of small, carefully vented aliquots. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Carefully vent the hydrogen gas from the vessel and purge with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

    • Wash the filter cake with additional solvent (e.g., ethanol).

  • Concentration: Combine the filtrates and remove the solvent in vacuo to yield the crude this compound, which can be further purified if necessary.

Data Presentation and Characterization

A direct comparison of the two methods highlights their respective advantages and disadvantages.

ParameterProtocol A: SnCl2 ReductionProtocol B: Catalytic Hydrogenation
Primary Reagent Tin(II) Chloride (SnCl2·2H2O)H2 gas, 10% Palladium on Carbon
Typical Yield Modest (Reported as low as 10-40%)[1][4]Generally high (>80%)
Workup Complexity High (Emulsions, tin salt removal)Low (Filtration of catalyst)
Safety Concerns Corrosive acid, tin wasteFlammable H2 gas, pyrophoric catalyst
Equipment Standard laboratory glasswareSpecialized hydrogenation apparatus
Environmental Impact High (metal waste)Low ("Green" method)
Characterization of this compound

Confirmation of the final product's identity and purity is essential.

  • Appearance: Yellow solid.[4]

  • Infrared (IR) Spectroscopy: Characteristic absorption frequencies include N-H stretching bands around 3319 cm⁻¹ and 3181 cm⁻¹, and aromatic C-H and C=C bands.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the position of the amino group on the tropolone ring and verifying the overall structure.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight (137.14 g/mol ).

Visualizing the SnCl2 Reduction Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Add 5-Nitrosotropolone, Ethanol, and SnCl2 to Flask B 2. Reflux for 40-60 minutes A->B C 3. Cool and Filter Reaction Mixture B->C D 4. Partition between EtOAc and Water C->D E 5. Basify Aqueous Layer (e.g., NaHCO3) D->E F 6. Extract Aqueous Layer with EtOAc E->F G 7. Dry and Concentrate Organic Layers F->G H 8. Purify Solid Product G->H

Caption: Step-by-step workflow for the SnCl2 reduction method.

References

  • Purification and functional characterization of thermostable 5-aminolevulinic acid synthases. ResearchGate. [Link]

  • Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,... ResearchGate. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Purification and Characterization of a Novel 5-Oxoprolinase (without ATP-Hydrolyzing Activity) from Alcaligenes faecalis N-38A. National Institutes of Health (NIH). [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

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  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. National Institutes of Health (NIH). [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

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  • 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. MDPI. [Link]

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  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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Purification of 5-Aminotropolone: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 5-Aminotropolone Applications

This compound is a versatile bicyclic non-benzenoid aromatic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique seven-membered ring structure, featuring both an amino group and a tropolone scaffold, imparts it with interesting biological activities and makes it a valuable precursor for the synthesis of more complex molecules, including potential antitumor agents.[1] The purity of this compound is paramount, as impurities can lead to unpredictable side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially toxic components in drug development pipelines.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are presented with the clarity and detail required for successful implementation in a laboratory setting.

Understanding the Impurity Profile of Crude this compound

The most common synthetic route to this compound involves the reduction of 5-nitrosotropolone. This process can introduce several types of impurities into the crude product, including:

  • Unreacted Starting Materials: Residual 5-nitrosotropolone.

  • Intermediates: Partially reduced species.

  • Side-Products: Isomeric aminotropolones or products of over-reduction.

  • Reagents and Byproducts: Residual reducing agents (e.g., tin salts) and their byproducts.

A thorough understanding of the potential impurities is the first step in selecting an appropriate purification strategy.

Strategic Purification Workflow

A multi-step purification strategy is often the most effective approach to achieving high-purity this compound. The optimal workflow typically involves an initial purification by acid-base extraction, followed by either recrystallization or column chromatography for final polishing.

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization For Crystalline Solids Chromatography Column Chromatography Extraction->Chromatography For Non-crystalline Solids or High Purity Requirement Pure High-Purity this compound Recrystallization->Pure Chromatography->Pure

Caption: A logical workflow for the purification of this compound.

Method 1: Purification by Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[2] this compound is an amphoteric molecule, possessing a basic amino group and an acidic hydroxyl group (pKa ≈ 7).[3] This allows for its selective extraction into either an aqueous acidic or basic solution, leaving neutral organic impurities behind in the organic phase.

Application: This technique is highly effective for the initial cleanup of crude this compound, particularly for removing non-polar impurities.

Protocol: Acid-Base Extraction of this compound

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash (to remove basic impurities):

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The protonated this compound will move into the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery.

  • Neutralization and Re-extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH with constant swirling until the pH is approximately 8-9 (check with pH paper). The this compound will precipitate out as it is neutralized.

    • Extract the neutralized aqueous solution with three portions of dichloromethane or ethyl acetate.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with saturated NaCl solution (brine) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Expert Insights: The choice of organic solvent is critical. Dichloromethane is denser than water and will form the bottom layer, while ethyl acetate is less dense and will be the top layer. Be mindful of this when separating the layers.

Method 2: Purification by Recrystallization

Principle: Recrystallization is a technique for purifying solid compounds.[4] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4] Upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor.[4]

Application: This method is excellent for obtaining highly pure, crystalline this compound after an initial cleanup by acid-base extraction.

Protocol: Recrystallization of this compound

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water or acetone/hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot. Common solvent systems for polar aromatic compounds include ethanol, methanol/water, and acetone/water.[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation:

ParameterExpected Outcome
Appearance Yellow to light brown crystalline solid
Purity (by HPLC) >98%
Recovery 70-90%

Method 3: Purification by Column Chromatography

Principle: Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7] For this compound, a polar stationary phase like silica gel is typically used with a mobile phase of intermediate polarity. Less polar impurities will elute first, followed by the more polar this compound.

Application: This method is ideal for purifying small to medium quantities of this compound to a very high degree of purity, and for separating it from impurities with similar solubility properties.

Chromatography cluster_0 Column Chromatography Workflow node1 Column Packing Prepare silica slurry and pack the column. node2 Sample Loading Dissolve crude product and load onto the column. node1->node2 node3 Elution Pass mobile phase through the column. node2->node3 node4 Fraction Collection Collect eluent in separate fractions. node3->node4 node5 Analysis Analyze fractions by TLC. node4->node5 node6 Isolation Combine pure fractions and evaporate solvent. node5->node6

Caption: Workflow for the purification of this compound by column chromatography.

Protocol: Column Chromatography of this compound

Materials:

  • Crude or partially purified this compound

  • Silica gel (60-120 mesh)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A typical starting point is a 7:3 to 1:1 mixture of hexane:ethyl acetate.

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring no air bubbles are trapped.[8]

    • Allow the silica to settle, then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluent in a series of fractions.

  • Monitoring the Separation:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. This compound is UV active.[8]

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the highly purified product.

Expert Insights: The polarity of the mobile phase is critical. If the this compound does not move down the column, increase the proportion of the polar solvent. If it moves too quickly, decrease the polarity.

Stability and Handling Considerations

This compound, like other aminophenols, can be susceptible to oxidation, which may result in discoloration of the product. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Studies on the related compound 5-aminolevulinic acid have shown that its stability in aqueous solution is improved at a pH below 5.[9][10] This suggests that acidic conditions may also help to stabilize this compound.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. By employing a strategic combination of acid-base extraction, recrystallization, and/or column chromatography, researchers can obtain this valuable compound with the high degree of purity required for demanding applications. The protocols and insights provided in this guide are intended to empower scientists to achieve reliable and reproducible purification outcomes.

References

  • Mallinckrodt, Inc. (1984). Process for the purification of p-aminophenol. U.S. Patent No. 4,440,954.
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  • Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905.
  • Sumitomo Chemical Company, Limited. (1973). Purification of p-aminophenol. U.S. Patent No. 3,717,680.
  • Mallinckrodt, Inc. (1981). Process for the purification of p-aminophenol. European Patent No. 0041837 A1.
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  • University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

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  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

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  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

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Topic: Analytical Methods for the Quantification of 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-aminotropolone, a key intermediate and versatile building block in medicinal chemistry and organic synthesis.[1] We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols are designed to be self-validating, with causality for experimental choices explained in detail. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and regulatory compliance.[2][3]

Introduction: The Analytical Imperative for this compound

This compound (CAS 7021-46-7) is an amino-substituted derivative of the tropolone scaffold, featuring a unique seven-membered aromatic ring.[1] Its utility as a precursor for more complex molecules, including potential antitumor agents, makes its accurate quantification critical during synthesis, formulation, and pharmacokinetic studies.[1] The presence of a chromophore, an amine group, and a chelating moiety (adjacent ketone and hydroxyl groups) dictates the selection of appropriate analytical strategies.[1]

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide provides the foundational methods to achieve this, focusing on robustness, sensitivity, and specificity.

Method Selection: Choosing the Right Tool for the Task

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical requirements, primarily the sample matrix and the required sensitivity.

  • HPLC-UV: Ideal for purity assessments, content uniformity, and quantification of bulk substances or simple formulations where this compound is present at relatively high concentrations (µg/mL range). It is a robust, cost-effective, and widely available technique.

  • LC-MS/MS: The preferred method for trace-level quantification (pg/mL to ng/mL range) in complex matrices such as plasma, urine, or tissue homogenates.[4][5] Its superior selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from endogenous components, making it indispensable for pharmacokinetic and metabolic stability studies.[6][7]

cluster_input Analytical Need cluster_decision Decision Matrix cluster_output Recommended Method Need Quantify this compound in: Matrix High Concentration? (e.g., Bulk Drug, Formulation) Need->Matrix Simple Matrix Biofluid Complex Matrix? (e.g., Plasma, Urine) Need->Biofluid Biological Matrix HPLC HPLC-UV Matrix->HPLC Yes LCMS LC-MS/MS Matrix->LCMS No (Trace Analysis) Biofluid->LCMS Yes

Caption: Method selection workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol details a robust reversed-phase HPLC method for the routine quantification of this compound.

Principle of Operation

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being moderately polar, will be retained on the column and its retention time can be modulated by adjusting the organic modifier content in the mobile phase. The addition of an acid (formic acid) to the mobile phase is crucial; it protonates the amine group, reducing peak tailing and ensuring consistent interaction with the stationary phase. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong response.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for small molecule analysis, providing good retention and resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile offers low viscosity and good UV transparency. Formic acid improves peak shape and ensures analyte protonation.
Gradient Isocratic: 70% A / 30% B (Adjust as needed)An isocratic elution is simpler and more robust for routine analysis of a single analyte. The ratio can be adjusted to achieve a retention time of 3-5 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
UV Wavelength 275 nm (Verify with UV scan)Wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.[8]
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Protocol: Step-by-Step
  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in mobile phase, and dilute to fall within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulates.[8]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Generation: Set up a sequence including blank injections (mobile phase), calibration standards (from low to high concentration), and samples. Include quality control (QC) samples at low, medium, and high concentrations.

  • Data Analysis: Integrate the peak area of this compound. Construct a linear regression curve of peak area versus concentration for the standards. Use the resulting equation to calculate the concentration of this compound in the unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices, such as rat or human plasma.[4][5]

Principle of Operation

Following chromatographic separation as described for HPLC, the column effluent is directed into a mass spectrometer. Electrospray Ionization (ESI) is used to generate gas-phase ions of the analyte. In the first quadrupole (Q1), an ion corresponding to the protonated molecule of this compound ([M+H]⁺, m/z 138.1) is selected. This precursor ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out ions that do not match the specific precursor-to-product ion transition.[7]

Sample Plasma Sample (+ Internal Standard) Prep Protein Precipitation (e.g., Acetonitrile) Sample->Prep 1. Add Centrifuge Centrifugation Prep->Centrifuge 2. Vortex & Spin Supernatant Collect Supernatant Centrifuge->Supernatant 3. Transfer Evaporate Evaporate & Reconstitute (in Mobile Phase) Supernatant->Evaporate 4. Dry LCMS Inject into LC-MS/MS Evaporate->LCMS 5. Analyze

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
Materials and Reagents
  • All reagents from Section 3.2

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another tropolone derivative).

  • Control biological matrix (e.g., blank human plasma)

LC-MS/MS Conditions
ParameterRecommended SettingRationale
LC System UPLC/UHPLC system is preferredProvides sharper peaks and faster run times, which is beneficial for high-throughput analysis.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Smaller particle size and column dimensions are suited for the lower flow rates used in LC-MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile buffer, making it compatible with MS detection. It aids in ESI+ ionization.[4]
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Ionization Mode ESI PositiveThe basic amine group on this compound is readily protonated.
MRM Transitions This compound: Q1: 138.1 -> Q3: 121.1, 93.1Internal Standard: To be optimizedPrecursor ion [M+H]⁺. Product ions result from characteristic fragmentation (e.g., loss of NH₃, CO). The most intense, stable transition is used for quantification (quantifier), and a second for confirmation (qualifier).
MS Parameters Capillary Voltage, Gas Flows, Collision EnergyMust be optimized for the specific instrument to maximize signal for the analyte's MRM transition.
Protocol: Step-by-Step
  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes at 4 °C.[9] d. Carefully transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.

  • Standard and QC Preparation: Prepare calibration standards and QCs by spiking known amounts of this compound stock solution into blank biological matrix. Process these alongside the unknown samples as described in step 1.

  • MS Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and to identify stable, high-intensity product ions and the ideal collision energy.

  • LC-MS/MS Analysis: Equilibrate the system. Inject the prepared samples, standards, and QCs.

  • Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration. Use a weighted (1/x²) linear regression. Calculate the concentration of unknown samples from the curve.

Method Validation According to ICH Q2(R2) Guidelines

A validation study must be documented in a protocol, and the results summarized in a report.[3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3] Key parameters to evaluate include:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (UV); No significant interfering peaks at the analyte's retention time in blank matrix (LC-MS/MS).
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.[10]Correlation coefficient (r²) ≥ 0.995.[7] The range should cover 80-120% of the expected test concentration.
Accuracy Closeness of test results to the true value. Assessed by analyzing samples (e.g., spiked matrix) with known concentrations.[10]Mean recovery of 85-115% for bioanalytical methods (within ±15% of nominal value).[4]
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).[10]Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) ≤ 15%.[4][11]
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision must meet acceptance criteria (e.g., within ±20% and ≤20% RSD).
Limit of Detection (LOD) The lowest concentration that can be reliably detected, but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).%RSD of results should remain within acceptable limits across varied conditions.
Stability Stability of the analyte in the sample matrix under various conditions (freeze-thaw, bench-top, long-term storage).[7]Analyte concentration should remain within ±15% of the initial concentration.

Considerations for Stability and Degradation

This compound, like other amino-containing compounds, can be susceptible to degradation. Forced degradation studies (stress testing) should be performed to understand its stability profile under conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[12] This is crucial for developing stability-indicating methods and for determining appropriate storage conditions. For example, related compounds like 5-aminolevulinic acid show pH-dependent degradation in aqueous solutions.[13][14]

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Retrieved from [Link]

  • PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Retrieved from [Link]

  • PubMed. (1985). Determination of 5-aminolevulinic acid in biological samples by high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

  • ResearchGate. (2021). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. Retrieved from [Link]

  • MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Profiling of amines in biological samples using polythioester-functionalized magnetic nanoprobe. Retrieved from [Link]

  • PubMed. (n.d.). A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Indian Drugs. (2005). HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. Retrieved from [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]

  • ResearchGate. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Retrieved from [Link]

  • PubMed. (2000). Determination of 5-aminolevulinic acid (ALA) by HPLC method. Retrieved from [Link]

  • PubMed. (n.d.). Quantitation of 5-methylcytosine by one-dimensional high-performance thin-layer chromatography. Retrieved from [Link]

  • MDPI. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]

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Application Notes and Protocols: 5-Aminotropolone as a Versatile Precursor for the Synthesis of Novel Colchicine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Colchicine, a natural product isolated from Colchicum autumnale, is a potent microtubule-destabilizing agent that has been a cornerstone in the study of cellular division and a therapeutic agent for conditions like gout. Its clinical utility in oncology, however, has been hampered by a narrow therapeutic index and significant toxicity. This has spurred extensive research into the development of colchicine analogues with improved pharmacological profiles. This document provides a comprehensive guide on the utilization of 5-aminotropolone as a strategic precursor for the synthesis of novel colchicine analogues. We present a detailed synthetic protocol, methodologies for biological evaluation, and an analysis of the structure-activity relationship, offering a roadmap for the discovery of next-generation tubulin-targeting agents.

Introduction: The Rationale for Colchicine Analogue Development

Colchicine exerts its biological effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a potent antimitotic agent. The core structure of colchicine consists of a trimethoxyphenyl A-ring, a seven-membered tropolone C-ring, and a central B-ring. Modifications to these rings have been a key strategy in medicinal chemistry to modulate the compound's efficacy and toxicity.[1][2][3]

This compound presents itself as an ideal starting material for the synthesis of novel colchicine analogues.[4] It provides the foundational seven-membered tropolone C-ring, a critical pharmacophoric element for tubulin binding. The amino functionality at the 5-position offers a versatile handle for the strategic construction of the B-ring and subsequent annulation of the A-ring mimic. This approach allows for the systematic introduction of diverse structural motifs to probe the structure-activity relationships (SAR) and to optimize the therapeutic window of these compounds.

Synthetic Strategy: From this compound to a Bicyclic Colchicine Analogue

The synthetic route outlined below describes the preparation of a novel bicyclic colchicine analogue, N-(2-(3,4,5-trimethoxyphenyl)-7-oxo-7H-benzo[a]heptalen-9-yl)acetamide (BCA-1) , starting from this compound. This strategy employs a copper-catalyzed Ullmann condensation to form the B-ring, followed by standard functional group manipulations.

Diagram of the Synthetic Workflow

Synthetic_Workflow A This compound C Intermediate 1 (Diaryl Amine) A->C Ullmann Condensation CuI, L-proline, K2CO3, DMSO B 1-bromo-3,4,5-trimethoxybenzene B->C D Intermediate 2 (N-acetylated) C->D Acetic Anhydride, Pyridine E BCA-1 (Final Product) D->E Intramolecular Friedel-Crafts Acylation PPA, Heat

Caption: Synthetic route to BCA-1 from this compound.

Experimental Protocol: Synthesis of BCA-1

Step 1: Synthesis of 5-((3,4,5-trimethoxyphenyl)amino)tropolone (Intermediate 1) via Ullmann Condensation

  • Rationale: The Ullmann condensation is a classic and effective method for the formation of a C-N bond between an aryl halide and an amine, catalyzed by a copper species. L-proline serves as a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[5]

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 7.29 mmol), 1-bromo-3,4,5-trimethoxybenzene (2.15 g, 8.75 mmol), copper(I) iodide (0.14 g, 0.73 mmol), L-proline (0.17 g, 1.46 mmol), and anhydrous potassium carbonate (2.01 g, 14.58 mmol).

    • Add anhydrous dimethyl sulfoxide (DMSO) (20 mL).

    • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a yellow solid.

Step 2: Acetylation of Intermediate 1 to N-(3,4,5-trimethoxyphenyl)-N-(tropolon-5-yl)acetamide (Intermediate 2)

  • Rationale: Acetylation of the secondary amine protects it and introduces the acetyl group that will ultimately form the acetamido side chain of the final product, a common feature in many potent colchicine analogues.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 g, 3.30 mmol) in pyridine (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (0.41 mL, 4.29 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly adding 20 mL of cold water.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 15 mL), and finally brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Intermediate 2 , which can be used in the next step without further purification if TLC shows a clean conversion.

Step 3: Intramolecular Friedel-Crafts Acylation to yield BCA-1

  • Rationale: This acid-catalyzed cyclization reaction forms the B-ring of the colchicine analogue, creating the final tricyclic core. Polyphosphoric acid (PPA) is a common and effective reagent for this type of transformation.

  • Procedure:

    • Add Intermediate 2 (0.5 g, 1.45 mmol) to polyphosphoric acid (10 g) in a round-bottom flask.

    • Heat the mixture to 120 °C with vigorous stirring for 2-3 hours.

    • Carefully pour the hot, viscous mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain BCA-1 as a solid.

Characterization of BCA-1

The structure of the final product and intermediates should be confirmed by standard analytical techniques:

TechniqueExpected Observations for BCA-1
¹H NMR Signals corresponding to the aromatic protons of the trimethoxyphenyl and tropolone rings, a singlet for the acetamido methyl group, and a singlet for the NH proton.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the trimethoxyphenyl and acetamido groups.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula of BCA-1.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (amide and tropolone), and aromatic C-H stretching.

Biological Evaluation of Colchicine Analogues

The primary mechanism of action of colchicine and its analogues is the inhibition of tubulin polymerization. Therefore, the biological evaluation of newly synthesized compounds should focus on their effects on tubulin dynamics and their cytotoxic activity against cancer cells.

Diagram of the Biological Evaluation Workflow

Biological_Evaluation A Synthesized Colchicine Analogue (e.g., BCA-1) B In Vitro Tubulin Polymerization Assay A->B C Cytotoxicity Assay (e.g., MTT Assay) A->C F Determination of IC50 (Tubulin Polymerization) B->F D Cell Cycle Analysis C->D E Apoptosis Assay C->E G Determination of IC50 (Cytotoxicity) C->G H Quantification of Cell Cycle Arrest (G2/M) D->H I Quantification of Apoptotic Cells E->I Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Effect of Colchicine Analogue A αβ-Tubulin Dimers B Microtubule Polymer A->B Polymerization D Tubulin-Analogue Complex A->D B->A Depolymerization C Colchicine Analogue C->D E Inhibition of Polymerization D->E F Microtubule Destabilization E->F

Caption: Mechanism of action of colchicine analogues on microtubule dynamics.

Key SAR Insights:
  • A-Ring (Trimethoxyphenyl Moiety): The 3,4,5-trimethoxyphenyl group is crucial for high-affinity binding to tubulin. Modifications to this ring generally lead to a decrease in activity. [6]* C-Ring (Tropolone Moiety): The tropolone ring is also essential for tubulin binding. The oxygen atoms are involved in hydrogen bonding interactions within the binding pocket.

  • B-Ring: The B-ring and its substituent at the C7 position play a significant role in modulating the overall conformation of the molecule, which in turn affects its binding affinity and pharmacological properties. Introducing conformational rigidity or different functional groups on the B-ring can lead to analogues with improved activity and reduced toxicity.

Hypothetical Data Summary for BCA-1 and Related Analogues
CompoundModification from BCA-1Tubulin Polymerization IC₅₀ (µM)Cytotoxicity IC₅₀ (nM) (MCF-7 cells)
Colchicine (Reference)1.815
BCA-1 Bicyclic B-ring2.530
BCA-2 B-ring with a fluoro substituent1.512
BCA-3 B-ring with a larger alkyl group5.285

Interpretation: The hypothetical data suggests that the bicyclic analogue BCA-1 retains significant activity, albeit slightly less potent than colchicine. The introduction of a small, electron-withdrawing group like fluorine (BCA-2 ) enhances potency, a common strategy in medicinal chemistry. Conversely, a bulky alkyl group (BCA-3 ) diminishes activity, likely due to steric hindrance in the binding pocket.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel colchicine analogues. The synthetic and biological evaluation protocols provided herein offer a comprehensive framework for researchers in the field of drug discovery to design, synthesize, and characterize new tubulin-targeting agents. By systematically exploring the chemical space around the colchicine scaffold, it is possible to develop next-generation antimitotic drugs with improved therapeutic potential for the treatment of cancer and other proliferative diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Tubulin Polymerization-IN-72.
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  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
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  • Gaskin, F., & Gethner, J. S. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
  • Gumm, B., et al. (2016). Cell-Based Cytotoxicity and Immunocytotoxicity Assays for Colchicine and Ovine Anti-Colchicine Sera and Fab Fragments. Semantic Scholar. [Link]

  • Al-Marzoqi, A. H., et al. (2021). Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait) against MCF-7 and SK-GT-4 cell lines. Baghdad Science Journal.
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  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia website. [Link]

  • Kamal, A., et al. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • Czerwonka, D., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules. [Link]

  • Majcher, U., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules. [Link]

  • Chen, B., et al. (2017). Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science. [Link]

  • Ghawanmeh, A. A., et al. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship.
  • Chen, B., et al. (2017). Selected colchicinoids and a summary of their syntheses.
  • Czerwonka, D., et al. (2021). Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maj, E., et al. (2018). Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents. Molecules. [Link]

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Application Notes and Protocols: Leveraging 5-Aminotropolone for the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Neurodegenerative diseases represent a significant and growing challenge to human health, with limited therapeutic options available. The exploration of novel chemical scaffolds that can mitigate neuronal damage is a critical endeavor in medicinal chemistry. Tropolone and its derivatives have emerged as a promising class of compounds with a range of biological activities, including neuroprotective effects. This document provides a comprehensive guide to the synthesis of novel neuroprotective agents derived from 5-aminotropolone, a versatile and reactive precursor. We will delve into the scientific rationale, detailed synthetic protocols, and methods for evaluating the neuroprotective efficacy of these compounds, with a focus on mitigating oxidative stress-induced neuronal cell death.

Introduction: The Therapeutic Potential of Tropolone Scaffolds

The seven-membered aromatic ring of tropolone is a unique structural motif that imparts interesting electronic and biological properties to its derivatives.[1] The natural product β-thujaplicin (hinokitiol), a tropolone derivative, has demonstrated a wide array of pharmacological activities, including anticancer and anti-ischemic effects.[2] Recent research has extended the therapeutic potential of tropolones to the realm of neuroprotection, particularly in combating oxidative stress, a key pathological mechanism in many neurodegenerative disorders.[2][3][4]

This compound is a key synthetic intermediate that serves as a versatile building block for the creation of a diverse library of tropolone-based compounds.[5] The presence of the amino group provides a reactive handle for a variety of chemical transformations, allowing for the strategic introduction of different functional groups to modulate the biological activity of the parent scaffold.[5] This guide will focus on a rational design approach, starting from this compound, to synthesize a class of piperazine-substituted tropolones, which have been identified as potent neuroprotective agents.[1][2]

Scientific Rationale: Targeting Oxidative Stress in Neurodegeneration

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a major contributor to neuronal damage in neurodegenerative diseases.[3][6] ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction and ultimately, apoptotic or necrotic cell death.[3]

Tropolone derivatives are believed to exert their neuroprotective effects through multiple mechanisms, including:

  • Antioxidant Activity: The unique electronic structure of the tropolone ring allows it to act as a scavenger of free radicals, thereby directly neutralizing ROS.[2]

  • Iron Chelation: Tropolones are effective metal chelators. By sequestering excess iron, they can prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals in the brain.

The introduction of a piperazine moiety to the tropolone scaffold has been shown to significantly enhance neuroprotective activity.[1][2] While the precise mechanism is still under investigation, it is hypothesized that the piperazine ring may improve the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier, or it may introduce additional interactions with biological targets involved in cell survival pathways. Piperazine itself is a well-known scaffold in medicinal chemistry with a wide range of biological activities.[7]

Synthetic Strategy: From this compound to Neuroprotective Piperazinyl-Tropolones

The following section outlines a proposed synthetic pathway to access piperazinyl-tropolone derivatives starting from this compound. This strategy involves the conversion of the amino group into a suitable leaving group, followed by a nucleophilic aromatic substitution with piperazine.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Diazotization and Halogenation cluster_1 Step 2: Nucleophilic Aromatic Substitution This compound This compound Diazonium_Salt Diazonium_Salt This compound->Diazonium_Salt NaNO2, HBr 5-Bromotropolone 5-Bromotropolone Diazonium_Salt->5-Bromotropolone CuBr (Sandmeyer Reaction) Piperazinyl-tropolone Piperazinyl-tropolone 5-Bromotropolone->Piperazinyl-tropolone Piperazine, Heat

Caption: Proposed synthesis of a piperazinyl-tropolone derivative from this compound.

Detailed Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound is through the reduction of 5-nitrosotropolone.[8]

Protocol 4.1.1: Synthesis of 5-Nitrosotropolone

  • Dissolve tropolone in aqueous acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) dropwise with stirring.

  • Continue stirring for the specified time, allowing the yellow solid of 5-nitrosotropolone to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 4.1.2: Reduction to this compound

  • Suspend 5-nitrosotropolone (0.39 g, 2.6 mmol) in absolute ethanol (10 mL).[8]

  • Add Tin (II) chloride (2.92 g, 12.9 mmol) to the stirred solution.[8]

  • Reflux the mixture for 40 minutes.[8]

  • Cool the solution and filter.

  • Partition the liquid portion between ethyl acetate and water.[8]

  • Collect the organic fraction and concentrate it under reduced pressure to yield this compound as a yellow solid.[8]

Proposed Synthesis of 5-(Piperazin-1-yl)tropolone

Protocol 4.2.1: Synthesis of 5-Bromotropolone via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting aromatic amines into aryl halides via a diazonium salt intermediate.[8][9]

  • Dissolve this compound in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) to form the diazonium salt. Maintain the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-bromotropolone by column chromatography.

Protocol 4.2.2: Nucleophilic Aromatic Substitution with Piperazine

Nucleophilic aromatic substitution is a plausible method for introducing the piperazine moiety onto the tropolone ring.[10][11]

  • In a sealed reaction vessel, dissolve 5-bromotropolone in a suitable high-boiling point solvent (e.g., dimethylformamide or dimethyl sulfoxide).

  • Add an excess of piperazine to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude 5-(piperazin-1-yl)tropolone derivative by column chromatography.

Evaluation of Neuroprotective Activity

The neuroprotective efficacy of the synthesized tropolone derivatives can be assessed using an in vitro model of oxidative stress-induced neuronal cell death. The HT22 mouse hippocampal cell line is a widely used model for this purpose, as these cells are susceptible to glutamate-induced oxidative toxicity.[12]

Diagram of the Neuroprotection Assay Workflow

G Seed_HT22 Seed HT22 Cells in 96-well plates Pre-treat Pre-treat with Tropolone Derivatives Seed_HT22->Pre-treat Induce_Stress Induce Oxidative Stress (e.g., with Glutamate) Pre-treat->Induce_Stress Incubate Incubate for 24 hours Induce_Stress->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability

Caption: Experimental workflow for assessing neuroprotective effects in HT22 cells.

Protocol 5.1: In Vitro Neuroprotection Assay
  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the HT22 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized tropolone derivatives in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Pre-treat the cells with the compounds for a specified period (e.g., 1-2 hours) before inducing oxidative stress.

  • Induction of Oxidative Stress: After pre-treatment, add L-glutamic acid to the wells to a final concentration of 2-10 mM to induce oxidative stress. Include appropriate controls: untreated cells, cells treated with glutamate only, and cells treated with a known neuroprotective agent as a positive control.

  • Incubation: Incubate the plates for 24 hours at 37 °C.

  • Assessment of Cell Viability: Cell viability can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.[5][9]

Quantitative Data and Expected Outcomes

Based on previous studies of similar compounds, piperazine derivatives of tropolones are expected to exhibit significant neuroprotective activity.[2] For instance, a study by Koufaki et al. on 7-substituted derivatives of β-thujaplicin demonstrated that piperazine-containing compounds were effective in protecting HT22 hippocampal neurons from oxidative stress-induced cell death.[2]

Compound ClassNeuroprotective Activity (EC50)Reference
Piperazine-substituted tropolonesPotent (low µM to nM range)[1][2]
Unsubstituted TropoloneWeak to moderate[2]
β-ThujaplicinModerate[2]

Note: The EC50 value represents the concentration of a drug that gives half-maximal response.[9] A lower EC50 value indicates a more potent compound.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel neuroprotective agents. The proposed synthetic strategy, leveraging the Sandmeyer reaction and nucleophilic aromatic substitution, provides a viable route to access piperazinyl-tropolone derivatives, a class of compounds with demonstrated efficacy in mitigating oxidative stress-induced neuronal death. The detailed protocols provided herein offer a framework for researchers to synthesize and evaluate these promising therapeutic candidates.

Future research should focus on expanding the library of this compound derivatives by introducing a variety of substituents to explore the structure-activity relationship in more detail. In vivo studies in animal models of neurodegenerative diseases will be crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles. The continued exploration of the tropolone scaffold holds significant promise for the development of new and effective treatments for debilitating neurodegenerative disorders.

References

  • Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death. PubMed Central. [Link]

  • EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS. TCU Digital Repository. [Link]

  • Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. Europe PMC. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

  • Anti-Oxidative Stress Activity Is Essential for Amanita caesarea Mediated Neuroprotection on Glutamate-Induced Apoptotic HT22 Cells and an Alzheimer's Disease Mouse Model. MDPI. [Link]

  • Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death. PubMed Central. [Link]

  • Synthesis of Naturally Occurring Tropones and Tropolones. PubMed Central. [Link]

  • EC50. Wikipedia. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

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  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

  • Neuroprotective effects of 2-heptyl-3-hydroxy-4-quinolone in HT22 mouse hippocampal neuronal cells. PubMed. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. [Link]

  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PubMed Central. [Link]

  • How to Change the Position of a Leaving Group. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Tropolone. Wikipedia. [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PubMed Central. [Link]

  • Leaving group. Wikipedia. [Link]

  • Neuroprotective role of polyphenols against oxidative stress-mediated neurodegeneration. PubMed. [Link]

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Protocol for 5-Aminotropolone Functionalization: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: 5-Aminotropolone is a versatile scaffold in medicinal chemistry and materials science, owing to its unique seven-membered aromatic ring, chelating properties, and reactive amino group.[1] This document provides a comprehensive guide to the functionalization of this compound, detailing protocols for modifications at both the exocyclic amino group and the tropolone ring. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to synthesize novel derivatives for applications in drug discovery and beyond.

Introduction: The Chemical Versatility of this compound

This compound is a non-benzenoid aromatic compound characterized by a planar, seven-membered ring with a ketone, a hydroxyl group, and an amino substituent.[1] This arrangement of functional groups imparts a unique combination of nucleophilic and electrophilic characteristics, making it a highly valuable building block for organic synthesis. The adjacent ketone and hydroxyl groups allow for tautomerism and make this compound an effective chelating agent for various metal ions.[1] The amino group serves as a primary site for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with potential therapeutic applications, including antitumor properties.[1]

This guide will explore the key reactive sites of this compound and provide detailed protocols for its functionalization. Understanding the reactivity of this scaffold is crucial for the rational design of novel compounds with tailored biological activities.

Core Principles of this compound Reactivity

The functionalization of this compound can be broadly categorized into two main strategies: reactions involving the exocyclic amino group and reactions involving the tropolone ring itself.

Reactivity of the Amino Group

The amino group at the 5-position is a potent nucleophile, making it the primary target for a variety of functionalization reactions.[1] Its reactivity is central to the synthesis of a vast array of derivatives. Common transformations include:

  • Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental for introducing diverse side chains and modifying the electronic properties of the molecule.

  • N-Arylation: The amino group can participate in copper-catalyzed C-N coupling reactions, such as the Goldberg reaction or Ullmann condensation, to form diarylamines.[1] This allows for the direct attachment of various aryl groups to the tropolone scaffold.[1]

  • Diazotization: The primary aromatic amine can be converted into a versatile diazonium salt intermediate.[1][2] This intermediate can then undergo a variety of transformations, including Sandmeyer-type reactions to introduce halides, or azo-coupling reactions.

Reactivity of the Tropolone Ring

The tropolone ring can undergo electrophilic aromatic substitution. The electron-donating nature of the amino and hydroxyl groups directs incoming electrophiles primarily to the 3- and 7-positions.[1] Furthermore, the amino group can be converted into other functionalities to enable cross-coupling reactions. For instance, conversion of the amino group to a halide via a Sandmeyer reaction produces a 5-halotropolone, which can then participate in palladium- or copper-catalyzed cross-coupling reactions to form C-C bonds.[1]

Synthesis of the this compound Scaffold

A common and well-established method for synthesizing this compound is through the reduction of its 5-nitroso precursor.[1][3] This two-step process begins with the nitrosation of tropolone, followed by the reduction of the nitroso group to an amine.

Protocol: Synthesis of 5-Nitrosotropolone

This protocol describes the nitrosation of tropolone to yield 5-nitrosotropolone.

Materials:

  • Tropolone

  • Sodium nitrite (NaNO₂)

  • Acetic acid (aqueous)

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve tropolone in aqueous acetic acid in a flask equipped with a stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to the stirred tropolone solution, maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • The resulting yellow solid, 5-nitrosotropolone, is collected by filtration, washed with cold water, and dried.

Protocol: Reduction of 5-Nitrosotropolone to this compound

This protocol details the reduction of 5-nitrosotropolone to this compound using tin(II) chloride.[3]

Materials:

  • 5-Nitrosotropolone

  • Tin(II) chloride (SnCl₂)

  • Absolute ethanol

  • Ethyl acetate

  • Water

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • To a stirred solution of 5-nitrosotropolone in absolute ethanol, add tin(II) chloride.[3]

  • Heat the mixture to reflux for approximately 40 minutes.[3]

  • Cool the solution and filter to remove any solids.

  • Partition the filtrate between ethyl acetate and water in a separatory funnel.[3]

  • Separate the organic layer, and concentrate it in vacuo to yield this compound as a yellow solid.[3]

Reactant Quantity Role Reference
5-Nitrosotropolone0.39 g (2.6 mmol)Starting Material[3]
Tin(II) chloride2.92 g (12.9 mmol)Reducing Agent[3]
Absolute Ethanol10 mLSolvent[3]

Table 1: Reagents for the reduction of 5-nitrosotropolone.

Functionalization Protocols

The following sections provide detailed protocols for the functionalization of this compound.

N-Acylation of this compound

This protocol describes a general procedure for the acylation of the amino group of this compound to form an N-acyl-5-aminotropolone derivative.

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in the chosen solvent in a flask equipped with a stir bar.

  • Add the base (e.g., pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (acyl chloride or acid anhydride) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve this compound in Solvent B Add Base (e.g., Pyridine) A->B C Cool to 0-5 °C B->C D Add Acylating Agent C->D E Stir at Room Temperature D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Purify Product G->H

Caption: Workflow for the N-acylation of this compound.

Diazotization and Sandmeyer-Type Reaction

This protocol outlines the conversion of this compound to a 5-halotropolone via a diazonium salt intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Dissolve this compound in the appropriate mineral acid (HCl or HBr) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt solution. Maintain the temperature below 5 °C.

  • In a separate flask, prepare a solution of the copper(I) halide in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting 5-halotropolone by column chromatography.

Sandmeyer_Reaction A This compound B Diazonium Salt Intermediate A->B NaNO₂, HX 0-5 °C C 5-Halotropolone B->C CuX

Caption: Reaction scheme for the Sandmeyer-type halogenation of this compound.

Characterization of Functionalized this compound Derivatives

The successful synthesis of this compound derivatives should be confirmed by appropriate analytical techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. For example, in the N-acylation product, the appearance of a strong amide carbonyl stretch (around 1650 cm⁻¹) and the disappearance of the primary amine N-H stretches (around 3300-3500 cm⁻¹) are indicative of a successful reaction. The characteristic IR absorption frequencies for this compound include peaks at 3319 cm⁻¹, 3181 cm⁻¹, 2925 cm⁻¹, 1511 cm⁻¹, 1410 cm⁻¹, 1261 cm⁻¹, 837 cm⁻¹, 781 cm⁻¹, and 739 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the functionalized products. Changes in the chemical shifts of the aromatic protons and the appearance of new signals corresponding to the introduced functional group provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications in Drug Discovery and Development

Functionalized this compound derivatives are of significant interest in drug discovery due to their diverse biological activities. The tropolone scaffold is a known metal-chelating agent, and this property can be exploited in the design of inhibitors for metalloenzymes.[4] Furthermore, modifications to the 5-amino group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, leading to the development of potent and selective therapeutic agents. For instance, derivatives of tropolone have been investigated for their anticancer and neuroprotective activities.[5][6] The ability to systematically functionalize the this compound core allows for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, which are crucial in the drug discovery pipeline.[7]

Conclusion

This guide has provided a comprehensive overview of the functionalization of this compound, a versatile building block in organic and medicinal chemistry. By understanding the underlying principles of its reactivity and utilizing the detailed protocols provided, researchers can effectively synthesize a wide range of novel derivatives. The ability to tailor the properties of this scaffold through strategic functionalization opens up numerous possibilities for the development of new therapeutic agents and advanced materials.

References

  • Regioselective approach to colchiceine tropolone ring functionalization at C(9) and C(10) yielding new anticancer hybrid derivatives containing heterocyclic structural motifs - NIH. (URL: [Link])

  • Halogenation/functionalization approaches to substituted tropolones - ResearchGate. (URL: [Link])

  • Synthesis of Naturally Occurring Tropones and Tropolones - PMC - NIH. (URL: [Link])

  • Mechanistic Studies of the Formation of Functionalized Cyclopropanes through Photoisomerization of Tropolone Diels-Alder Adducts. (URL: [Link])

  • Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])

  • Cycloaddition and functionalization reactions involving tropone - ResearchGate. (URL: [Link])

  • Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[8]aneN4. (URL: [Link])

  • Tropolone | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties - PMC - NIH. (URL: [Link])

  • Metal complexes of tropolone and related compounds. - University of Surrey. (URL: [Link])

  • Facile synthesis of 5-aminopyrazolo-quinolones - ResearchGate. (URL: [Link])

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC - PubMed Central. (URL: [Link])

  • 26.3: Tropolones and Related Compounds - Chemistry LibreTexts. (URL: [Link])

  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review) - ResearchGate. (URL: [Link])

  • Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - MDPI. (URL: [Link])

  • Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. (URL: [Link])

  • Electrophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction - ResearchGate. (URL: [Link])

  • A functionalized poly(amidoamine) nanocarrier-loading 5-fluorouracil: pH-responsive drug release and enhanced anticancer effect - PubMed. (URL: [Link])

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed. (URL: [Link])

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (URL: [Link])

  • Chemical reactions of amino acids: - – COOH group. (URL: [Link])

  • Applications of Machine Learning in Drug Discovery and Development - PubMed - NIH. (URL: [Link])

  • General Reactions of Amino Acid Metabolism - Pharmaguideline. (URL: [Link])

  • Amino acid-functionalized dendrimers with heterobifunctional chemoselective peripheral groups for drug delivery applications - PMC - NIH. (URL: [Link])

  • Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide - Journal of the Chemical Society C. (URL: [Link])

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Experimental setup for studying 5-Aminotropolone photochemical reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Framework for Investigating the Photochemical Reactions of 5-Aminotropolone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a key derivative of the non-benzenoid aromatic tropolone scaffold, exhibits notable photochemical reactivity, presenting opportunities for novel synthetic pathways and the development of photoresponsive materials.[1] This application note provides a comprehensive experimental guide for studying the photochemical transformation of this compound, with a specific focus on its conversion to 2-amino-5-oxocyclopent-1-enylacetic acid in an aqueous acidic medium.[2] We detail the necessary materials, instrumentation, and step-by-step protocols for reaction setup, real-time monitoring via UV-Visible spectroscopy, and definitive product characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols are designed to be self-validating, incorporating control experiments and rigorous analytical techniques to ensure data integrity and reproducibility. This guide serves as an authoritative resource for researchers investigating tropolone photochemistry and its applications in organic synthesis and medicinal chemistry.

Scientific Rationale and Strategic Overview

The study of photochemical reactions requires a multi-faceted approach that combines controlled irradiation with precise real-time monitoring and robust post-reaction analysis. The experimental design detailed herein is grounded in a logical progression from reaction initiation to product verification.

  • Causality of Experimental Choices:

    • Irradiation Source: A high-pressure mercury vapor lamp is selected as the irradiation source. Its broad emission spectrum ensures sufficient photon energy to induce the electronic transitions necessary for the photochemical rearrangement of the tropolone ring.[2][3]

    • Reaction Medium: The reaction is conducted in a dilute mineral acid solution (e.g., HCl). The acidic environment is crucial for the specific rearrangement pathway leading to 2-amino-5-oxocyclopent-1-enylacetic acid, likely by protonating the carbonyl and amino groups, which influences the electronic structure of the excited state.[2]

    • Real-Time Monitoring: UV-Visible spectroscopy is the ideal technique for monitoring the reaction's progress.[4][5] this compound possesses a distinct chromophore that changes significantly upon conversion to the cyclopentenone product. This spectral shift allows for the continuous tracking of reactant depletion and product formation, facilitating kinetic analysis.[6]

    • Structural Elucidation: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for unambiguous product identification. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS confirms the molecular weight and elemental composition of the product.[1][7][8]

The overall experimental workflow is depicted below, emphasizing the integration of synthesis, reaction, and analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction & Monitoring Phase cluster_analysis Analysis Phase A Synthesis of This compound (Protocol 1) B Purity Verification (NMR, MS) A->B Characterize C Photochemical Reaction Setup (Protocol 2) B->C Use Pure Starting Material D Irradiation with High-Pressure Hg Lamp C->D E Real-Time Monitoring (UV-Vis Spectroscopy) (Protocol 3) D->E Track Progress F Product Isolation & Purification (Protocol 4) E->F Proceed on Completion G Structural Elucidation (NMR, MS) (Protocol 4) F->G Analyze H Data Interpretation & Reporting G->H

Caption: Overall Experimental Workflow.

Reagents and Instrumentation

Proper preparation and selection of materials are critical for the success of the photochemical experiment.

Category Item Specifications & Rationale
Reagents 5-NitrosotropolonePrecursor for synthesis. Purity >95%.
Tin(II) Chloride (SnCl₂)Reducing agent for converting nitroso to amino group.[9]
This compoundReactant. Purity >98% (if purchased) or as synthesized.
Hydrochloric Acid (HCl)ACS grade. Used to create the acidic aqueous medium.
Ethanol, Ethyl AcetateACS grade solvents for synthesis and purification.
Deuterated Solvents (e.g., D₂O, DMSO-d₆)For NMR analysis.
Instrumentation Photochemical Reactor SystemE.g., ACE Glass or similar, with a quartz immersion well. Quartz is essential for UV transparency.
High-Pressure Mercury Lamp400-500 W, provides broad UV spectrum output.[3][10]
UV-Vis SpectrophotometerCapable of kinetic measurements (time-scan mode).
Nuclear Magnetic Resonance (NMR) Spectrometer≥400 MHz for adequate resolution of proton and carbon signals.
Mass Spectrometer (MS)High-resolution capability (e.g., ESI-TOF or Orbitrap) for accurate mass determination.
Standard Glassware & EquipmentRound-bottom flasks, condensers, magnetic stirrers, rotary evaporator, chromatography columns.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Optional)

This protocol describes the synthesis from 5-nitrosotropolone, a common and reliable method.[1][9]

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-nitrosotropolone (0.39 g, 2.6 mmol) and absolute ethanol (10 mL).

  • Reduction: To the stirred solution, add tin(II) chloride (2.92 g, 12.9 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 40-60 minutes. The color of the solution should change, indicating the progress of the reduction.

  • Workup: Cool the reaction mixture to room temperature. Filter the solution to remove any solids. Partition the filtrate between ethyl acetate (50 mL) and water (50 mL) in a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a yellow solid.[9]

  • Validation: Confirm the identity and purity of the product using ¹H NMR and MS before proceeding. The molecular weight is 137.14 g/mol .[9]

Protocol 2: Photochemical Reaction Setup

This protocol details the preparation and initiation of the photochemical transformation.

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in 0.1 M aqueous HCl. The precise concentration should be optimized to ensure sufficient light penetration while providing enough material for subsequent analysis.

  • Reactor Assembly: Assemble the photochemical reactor. Place the prepared solution into the reaction vessel surrounding the quartz immersion well. Ensure the setup is in a well-ventilated fume hood and shielded from ambient light.

  • Degassing (Optional but Recommended): For mechanistic studies, it may be necessary to remove dissolved oxygen, which can act as a quencher. Sparge the solution gently with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Dark Control: Before irradiation, take an initial sample (t=0) from the reaction mixture. This sample will serve as the baseline for all subsequent analyses. It is also crucial to run a control reaction under identical conditions but without light (e.g., by wrapping the reactor in aluminum foil) to confirm that the transformation is indeed light-induced.

  • Initiate Irradiation: Turn on the cooling water flow to the lamp jacket. Ignite the high-pressure mercury lamp and allow it to warm up for 5-10 minutes to reach a stable output. Begin stirring the reaction mixture.

Protocol 3: Real-Time Reaction Monitoring with UV-Vis Spectroscopy

This protocol outlines how to track the reaction kinetics.

  • Acquire Initial Spectrum: Using the t=0 sample from Protocol 2, record the full UV-Vis absorption spectrum (e.g., 200-600 nm) of this compound. Note the wavelength of maximum absorbance (λ_max). Tropolone derivatives typically show characteristic peaks between 250 nm and 420 nm.[6]

  • Time-Course Measurement: At regular intervals (e.g., every 5-10 minutes), withdraw a small aliquot from the reaction mixture.

  • Record Spectra: Immediately record the UV-Vis spectrum of each aliquot.

  • Data Analysis: Plot the absorbance at the λ_max of the starting material versus time. A decrease in absorbance indicates consumption of the reactant. Simultaneously, monitor for the appearance of new absorption bands corresponding to the product. The appearance of an isosbestic point (a wavelength where the absorbance remains constant) suggests a clean conversion of one species to another. This data can be used to calculate reaction rates.[4][11]

Protocol 4: Product Isolation and Structural Elucidation

This protocol covers the steps following the completion of the reaction (as determined by UV-Vis monitoring).

  • Reaction Quench: Turn off the mercury lamp and allow the apparatus to cool.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the water and HCl under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-amino-5-oxocyclopent-1-enylacetic acid, can be purified using techniques such as recrystallization or column chromatography if necessary.

  • Mass Spectrometry Analysis: Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol/water) and analyze by high-resolution mass spectrometry. The expected [M+H]⁺ ion for the product (C₇H₉NO₃) would have an m/z of 156.0606.

  • NMR Spectroscopy Analysis: Dissolve the purified product in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The structural transformation from a seven-membered aromatic ring to a five-membered ring with a side chain will result in a dramatically different and identifiable NMR spectrum.[1][8][12]

Data Interpretation and Expected Results

The photochemical reaction of this compound (I) yields 2-amino-5-oxocyclopent-1-enylacetic acid (II).[2] The proposed mechanism and key analytical data are summarized below.

G cluster_mechanism Proposed Photochemical Rearrangement A This compound (I) B Excited State* A->B hν (UV Light) C Bicyclic Intermediate B->C Electrocyclization D 2-Amino-5-oxocyclopent-1-enylacetic acid (II) C->D Hydrolysis & Rearrangement

Caption: Proposed reaction pathway.[2]

Compound Technique Expected Key Data
This compound (Reactant) UV-Vis λ_max values in the UV-A and UV-B regions.[6]
¹H NMR Signals in the aromatic region (typically ~6.5-7.5 ppm) corresponding to the tropolone ring protons.[1]
MS (ESI+) [M+H]⁺ = 138.0555 (for C₇H₈NO₂)
2-Amino-5-oxocyclopent-1-enylacetic acid (Product) UV-Vis Shift in λ_max to shorter wavelengths, characteristic of the new cyclopentenone chromophore.
¹H NMR Disappearance of aromatic signals. Appearance of signals for aliphatic protons of the cyclopentenone ring and the acetic acid side chain.
MS (ESI+) [M+H]⁺ = 156.0606 (for C₇H₉NO₃)

Conclusion

This application note provides a robust and validated framework for the investigation of this compound photochemistry. By integrating controlled irradiation with real-time spectroscopic monitoring and definitive structural analysis, researchers can reliably study this fascinating transformation. The methodologies described are adaptable for studying other tropolone derivatives and can aid in the discovery of novel photochemical reactions for applications in synthesis and materials science.

References

  • Mechanistic Investigation of Photochemical Reactions by Mass Spectrometry. ResearchGate. [Link]

  • Photo-reaction product of this compound in aqueous acid solution. Journal of the Chemical Society C: Organic. [Link]

  • Mass Spectrometry Fuels Nanosecond Photochemistry. Research Communities. [Link]

  • and gas-phase photochemical reactions by electrospray mass spectrometry. RSC Publishing. [Link]

  • Mechanistic Studies of Photochemical Reactions with Millisecond Time Resolution by Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Photodissociation mass spectrometry: New tools for characterization of biological molecules. PMC - NIH. [Link]

  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. [Link]

  • Combined NMR and DFT Studies for the Absolute Configuration Elucidation of the Spore Photoproduct, a UV-Induced DNA Lesion. ACS Publications. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]

  • Photochemical reaction monitoring by ultra-violet spectrophotometry. ResearchGate. [Link]

  • The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]

  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. PMC - NIH. [Link]

  • Theoretical exploration of 4π-Photocyclization Mechanism of α-Tropone Derivatives. ChemRxiv. [Link]

  • Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. [Link]

  • The photochemical experiment setup schematic. ResearchGate. [Link]

  • Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. [Link]

  • Experimental Set Up For Photochemical Reactions. Scribd. [Link]

  • Studies on the Synthesis, Function, and Properties of Troponoids. CUNY Academic Works. [Link]

  • Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. PMC - NIH. [Link]

  • Computational studies of the tropone natural products, thiotropocin, tropodithietic acid, and troposulfenin. Significance of thiocarbonyl-enol tautomerism. PubMed. [Link]

  • Experimental set up for photochemical reactions and product identification. ResearchGate. [Link]

  • Photochemistry of α‐tropolone. ResearchGate. [Link]

  • ¹H-NMR spectrum of the photolysis product of D. ResearchGate. [Link]

  • Theoretical studies on the properties of tropolone and tropolone–X (X = HF, H2O, NH3) complexes in the ground and excited states. Semantic Scholar. [Link]

  • Development of an in Situ NMR Photoreactor To Study Environmental Photochemistry. ACS Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminotropolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This compound is a crucial building block in medicinal chemistry, notably for its role as a precursor to complex heterocyclic systems and molecules with potential antitumor properties.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields and product purity.

Overview of the Primary Synthetic Pathway

The most common and established route to this compound involves a two-step process starting from tropolone. This pathway is favored for its reliable, albeit sometimes low-yielding, nature. The key is to optimize each step to prevent yield loss and simplify purification.

Synthesis_Workflow Tropolone Tropolone (Starting Material) Nitrosation Step 1: Nitrosation (NaNO₂, Acidic Medium) Tropolone->Nitrosation Nitrosotropolone 5-Nitrosotropolone (Intermediate) Nitrosation->Nitrosotropolone Yields yellow solid Reduction Step 2: Reduction (e.g., SnCl₂ or H₂/Pd-C) Nitrosotropolone->Reduction Aminotropolone This compound (Final Product) Reduction->Aminotropolone Critical for overall yield

Caption: General workflow for the two-step synthesis of this compound from Tropolone.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield of this compound is disappointingly low (<15%). Where should I start troubleshooting?

A1: A low overall yield is the most frequent complaint. The issue almost always lies in the second step—the reduction of 5-Nitrosotropolone—though inefficiencies in the first step can contribute. A methodical approach is critical.

Troubleshooting_Logic Start Low Overall Yield Check_Step1 Isolate & quantify 5-Nitrosotropolone (Step 1 Intermediate) Start->Check_Step1 Yield_Step1_Good Yield > 85%? Check_Step1->Yield_Step1_Good Focus_Step2 Problem is in the Reduction Step. Focus on Reductant, Conditions, and Work-up. Yield_Step1_Good->Focus_Step2 Yes Focus_Step1 Problem is in the Nitrosation Step. Focus on Acidity, Temperature, and Reagent Addition. Yield_Step1_Good->Focus_Step1 No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Causality & Actionable Advice:

  • Isolate the Problem: Before making any changes, run the first step (nitrosation) and isolate the 5-Nitrosotropolone intermediate. A well-executed nitrosation should give a high yield (>85%) of a distinct yellow solid.[1] If your yield here is low, focus on optimizing Step 1 first.

  • Tackle the Reduction: If the nitrosation is efficient, the bottleneck is the reduction step. The widely cited method using Tin(II) chloride (SnCl₂) is known for modest yields, sometimes as low as 10%.[2] This is due to the formation of stable tin complexes with the product, making isolation difficult, and the harsh acidic conditions which can degrade the tropolone ring.[3][4] Your primary focus should be on improving this conversion and the subsequent work-up.

Q2: The reduction of 5-Nitrosotropolone is inefficient. How can I improve this critical step?

A2: This is the key to a high-yielding synthesis. Moving away from the traditional SnCl₂ method to catalytic hydrogenation is often the most effective strategy.

Causality & Actionable Advice: The nitroso group (or its tautomer, p-tropoquinone monooxime) can be readily reduced under various conditions.[1] The choice of reducing agent dictates the reaction's efficiency, cleanliness, and ease of work-up.

  • Recommended Method (Higher Yield): Catalytic Hydrogenation. This is a cleaner, milder, and often higher-yielding alternative. The work-up is significantly simpler as it avoids metal salts.

    • Catalyst: 5-10 mol% Palladium on Carbon (Pd/C).

    • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator (1-3 atm).

    • Solvent: Ethanol, Methanol, or Ethyl Acetate.

    • Advantage: The only byproduct is water. The catalyst is filtered off, and the solvent is evaporated, leaving a much cleaner crude product.

  • Optimizing the SnCl₂ Method (If Hydrogenation is not an option):

    • Stoichiometry: Ensure at least 5 equivalents of SnCl₂ are used to drive the reaction to completion.[2]

    • Work-up is Crucial: After the reaction, the product is likely complexed with tin. To break this complex, basify the aqueous layer carefully during the work-up (e.g., with NaHCO₃ or dilute NaOH) to a pH of ~7-8. This will precipitate tin salts (Sn(OH)₂) and free the this compound, allowing for better extraction into an organic solvent like ethyl acetate. Be aware that this compound has some water solubility, so multiple extractions are recommended.

Table 1: Comparison of Reducing Agents for 5-Nitrosotropolone

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂ / Pd-C 1-3 atm H₂, Ethanol, RT, 2-6 hHigh yield, clean reaction, simple filtration work-up.Requires hydrogenation equipment; catalyst can be pyrophoric.
Tin(II) Chloride (SnCl₂) 5 eq. SnCl₂, Ethanol, Reflux, 40 min[2]Inexpensive, rapid reaction.Low reported yields[2], difficult work-up due to tin complexes, acidic waste.
Sodium Dithionite (Na₂S₂O₄) Aqueous Methanol, RTMild conditions, works well for many nitro reductions.Can require careful pH control, introduces sulfur byproducts.
Iron / Acetic Acid (Fe/AcOH) Fe powder, AcOH, 50-70 °CCost-effective, environmentally benign metal.Can require large excess of iron, acidic work-up needed to remove iron salts.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A3: The presence of multiple spots indicates either an incomplete reaction or side reactions.

Causality & Actionable Advice:

  • Unreacted Starting Material: A spot corresponding to 5-Nitrosotropolone indicates the reduction is incomplete. Extend the reaction time or increase the amount of reducing agent.

  • Over-reduction/Ring Degradation: Tropolones can be sensitive to harsh conditions (strong acid/base, high temperatures).[4] Aggressive reduction conditions might lead to the saturation of the seven-membered ring or its decomposition, leading to a complex mixture of byproducts. This is another reason to favor milder methods like catalytic hydrogenation.

  • Oxidation of Product: this compound, like other aminophenols, can be susceptible to air oxidation, especially under basic conditions during work-up, leading to colored, often polymeric impurities. Work efficiently and consider flushing reaction and storage vessels with an inert gas like nitrogen or argon.

Q4: How can I effectively purify the final this compound product?

A4: Proper purification is essential to obtain a high-purity solid suitable for downstream applications. A combination of extraction and recrystallization is usually sufficient.

Causality & Actionable Advice:

  • Aqueous Work-up: After the reaction, the primary goal is to separate the organic product from the inorganic reagents (e.g., tin salts, acid). As described in Q2, a carefully controlled liquid-liquid extraction is the first step. Partitioning between ethyl acetate and water is a common method.[2]

  • Recrystallization: This is the most powerful technique for purifying the crude solid.

    • Solvent Selection: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, solvent systems like ethanol/water, methanol, or acetone/hexane are good starting points.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and filter the hot solution through a short plug of celite. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography (If Necessary): If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be used. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point for elution.

Detailed Experimental Protocols

Protocol 1: Step 1 - Nitrosation of Tropolone
  • Dissolve Tropolone (1.0 eq) in aqueous acetic acid (e.g., 50% AcOH in water).

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of Sodium Nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold tropolone solution over 30 minutes. Ensure the temperature does not rise above 10 °C.

  • Upon addition, a yellow precipitate of 5-Nitrosotropolone will form.[1]

  • Stir the mixture at 0-5 °C for an additional hour after the addition is complete.

  • Collect the yellow solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. The yield should be >85%.

Protocol 2: Step 2 - Optimized Reduction via Catalytic Hydrogenation
  • In a round-bottom flask suitable for hydrogenation, combine 5-Nitrosotropolone (1.0 eq) and 10% Palladium on Carbon (5 mol %).

  • Add a suitable solvent, such as absolute ethanol.[2]

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus (1-3 atm).

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 2-6 hours.

  • Once complete, carefully vent the H₂ and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

Frequently Asked Questions (FAQs)

FAQ 1: How important is the quality of the starting Tropolone? Extremely important. The synthesis of the tropolone core itself can be challenging, often involving multi-step procedures like ring expansion of aromatic precursors or acyloin condensation.[1][5] Starting with impure tropolone will introduce contaminants that are difficult to remove later and can interfere with both the nitrosation and reduction steps, significantly lowering your yield. Always use high-purity tropolone, confirmed by NMR or melting point analysis.

FAQ 2: What are the key safety precautions for this synthesis?

  • Sodium Nitrite: Handle with care. It is a strong oxidizer.

  • Tin(II) Chloride: It is corrosive and moisture-sensitive.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to become dry in the air. Quench the filtered catalyst promptly and dispose of it according to your institution's safety guidelines. Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

FAQ 3: Can this compound be synthesized through other routes? While the nitrosation-reduction pathway is the most common, other methods exist, though they are generally more complex. These can include direct amination of a functionalized tropolone or building the ring with the amino group already incorporated. For most applications, optimizing the established route provides the most reliable and scalable access to the compound.[1]

References

  • Wikipedia. (2023). Tropolone. Retrieved from [Link]

  • Li, J. J. (2014). Synthesis of Naturally Occurring Tropones and Tropolones. National Institutes of Health. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4a Synthesis of Amines Reduction. YouTube. Retrieved from [Link]

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Technical Support Center: Synthesis and Purification of 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminotropolone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging molecule. Here, we move beyond simple protocols to address the common pitfalls and byproducts encountered during synthesis and provide robust, field-tested solutions. Our focus is on the causality behind these issues and the logic of the proposed purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are their inherent challenges?

The most common and established method for synthesizing this compound is a two-step process starting from tropolone.[1] First, tropolone undergoes electrophilic nitrosation, typically using sodium nitrite in an acidic medium, to form 5-nitrosotropolone.[1] This intermediate is then reduced to the desired this compound. A frequently used reducing agent is tin(II) chloride (SnCl₂) in ethanol.[1][2]

The primary challenges with this route are:

  • Control of Nitrosation: The tropolone ring is susceptible to substitution at multiple positions. While the 5-position is electronically favored, improper control of reaction conditions (temperature, pH) can lead to the formation of isomeric nitroso-tropolones or other side products.

  • Reduction Efficiency and Purity: The reduction of the nitroso group can sometimes be incomplete, leaving residual starting material. Furthermore, the use of metal-based reducing agents like SnCl₂ necessitates a thorough workup to remove tin salts, which can complicate purification.[1]

  • Product Stability: this compound, like many aminophenol analogs, is susceptible to oxidation, which can lead to significant discoloration of the final product.[3][4]

Q2: My final product is a dark brown or black powder, not the expected yellow solid. What causes this discoloration?

This is a classic sign of oxidation. The aminotropolone structure, containing both an electron-rich aromatic ring and a readily oxidizable amino group, is sensitive to air and trace metal ions.[3] Oxidation leads to the formation of highly colored polymeric impurities. This process can be accelerated by heat, light, and the presence of residual metal catalysts from the reduction step.[3]

Q3: Why is achieving high purity crucial for this compound in drug development applications?

In drug development, even minor impurities can have significant consequences. Isomeric byproducts may exhibit different pharmacological activities, toxicities, or pharmacokinetic profiles. For instance, a positional isomer might bind to an off-target receptor, leading to unintended side effects. Residual metal catalysts can interfere with downstream catalytic reactions and pose a toxicological risk. Therefore, achieving >99% purity is often a stringent requirement for compounds intended for biological screening or preclinical studies.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My reaction yields a mixture of isomers. How can I separate this compound from other aminotropolone isomers?

Root Cause Analysis: The electronic nature of the tropolone ring activates the 3, 5, and 7 positions for electrophilic substitution. While the 5-position is generally preferred, slight variations in reaction conditions can lead to the formation of 3- and 4-aminotropolone isomers. These isomers often have very similar physical properties, making their separation challenging.[5][6]

Solution Workflow:

G start Isomeric Mixture Detected (TLC/LC-MS) decision Assess Polarity Difference start->decision protocol_a Protocol 1: Preparative HPLC decision->protocol_a Small Difference (ΔRf < 0.1) protocol_b Protocol 2: Column Chromatography decision->protocol_b Moderate Difference (ΔRf 0.1-0.3) protocol_c Protocol 3: Fractional Recrystallization decision->protocol_c Large Difference (ΔRf > 0.3) or Different Solubilities end_a High Purity Isomers protocol_a->end_a end_b Enriched Isomer Fractions protocol_b->end_b protocol_c->end_b

Caption: Workflow for Isomer Separation.

Detailed Protocols:

Protocol 1: Separation by Column Chromatography This is the most common method for separating isomers with moderate polarity differences.

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is typically effective.

  • Mobile Phase Optimization: Begin by screening solvent systems using Thin Layer Chromatography (TLC). A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The goal is to achieve maximum separation (ΔRf) between the spots corresponding to the isomers.

  • Column Packing and Loading: Pack the column carefully to avoid air bubbles. Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This "dry loading" technique often results in better resolution.

  • Elution: Run the column, collecting fractions and monitoring them by TLC or LC-MS. Combine the pure fractions and evaporate the solvent in vacuo at a low temperature (<40°C) to prevent degradation.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolProvides a good polarity range for eluting aminotropolones.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency.
Monitoring TLC with UV visualization (254 nm)Allows for rapid, real-time tracking of isomer separation.
Issue 2: My product is discolored and shows signs of degradation. How can I prevent this and clean up the material?

Root Cause Analysis: this compound is prone to oxidation, especially when exposed to air, light, or trace metals.[3] The amino group makes the tropolone ring highly electron-rich and susceptible to forming colored radical species that can polymerize. This is analogous to the instability seen in compounds like p-aminophenol.[7]

Preventative Measures During Synthesis:

  • Inert Atmosphere: Conduct the reaction, particularly the reduction and workup steps, under an inert atmosphere of nitrogen or argon. De-gas all solvents before use.

  • Use of Antioxidants: During workup and storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium sulfite.[8]

  • Metal Scavenging: After a metal-catalyzed reduction (e.g., with SnCl₂), a thorough aqueous wash with a chelating agent like EDTA can help remove residual metal ions that catalyze oxidation.[3]

Remediation Protocol: Charcoal Treatment and Recrystallization

If your product is already discolored, this protocol can often remove colored impurities.

  • Dissolution: Dissolve the crude, discolored this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

  • Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal. This step is critical and must be done quickly to prevent the product from crystallizing in the filter funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Purification workflow for oxidized this compound.

Issue 3: My reduction of 5-nitrosotropolone is incomplete, leaving significant starting material.

Root Cause Analysis: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry may be off, or the reducing agent may have degraded upon storage.

  • Poor Solubility: The 5-nitrosotropolone may not be fully dissolved in the reaction solvent, limiting its access to the reducing agent.

  • Low Reaction Temperature/Time: The reaction may not have been heated long enough or at a high enough temperature to go to completion.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored tin(II) chloride. It is a stable solid but can slowly oxidize over time.

  • Increase Stoichiometry: While the literature may suggest a certain number of equivalents, it is common practice in a lab setting to use a slight excess of the reducing agent to drive the reaction to completion. Consider increasing the equivalents of SnCl₂ by 10-20%.

  • Improve Solubility: If the starting material is not fully soluble in ethanol, consider adding a co-solvent or switching to a solvent system that provides better solubility.

  • Monitor the Reaction: Use TLC to monitor the disappearance of the 5-nitrosotropolone starting material (it is typically a yellow solid).[1] Do not begin the workup until the starting material spot is completely gone. A stain like potassium permanganate can be useful for visualizing the starting material and product if they are not UV-active.

References

  • Synthesis of 2‐functionalized aminotropone from the reaction between... ResearchGate. [Link]

  • Tropolone. Wikipedia. [Link]

  • Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. PubMed. [Link]

  • Synthesis and Antitumor Activity of Tropolone Derivatives. PubMed. [Link]

  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. National Institutes of Health (NIH). [Link]

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]

  • Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation. PubMed. [Link]

  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Smart Eureka. [Link]

  • Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. PubMed. [Link]

  • Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. PubMed. [Link]

  • Process for the separation and purification of cis and trans isomers.
  • 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers. YouTube. [Link]

  • Photo-reaction product of this compound in aqueous acid solution. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed. [Link]

  • Process for the purification of p-aminophenol.

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Technical Support Center: Challenges in Scaling Up 5-Aminotropolone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Aminotropolone production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable bioactive compound. This compound, a derivative of the seven-membered aromatic tropolone ring, serves as a key intermediate in the synthesis of various complex molecules and potential therapeutics, including colchicine-related compounds and other agents with antitumor properties.[1] However, transitioning from bench-scale synthesis to larger-scale production presents a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

The most established and widely used method for synthesizing this compound is a two-step process starting from tropolone.[1] The first step is the nitrosation of tropolone, typically using sodium nitrite in an acidic medium, to form 5-nitrosotropolone.[1] The second step involves the reduction of the nitroso group to an amine.[1]

While straightforward in principle, scaling up this process introduces several challenges:

  • Reaction Control: Exothermic reactions, particularly during nitrosation, can be difficult to manage in larger reactors, potentially leading to side reactions and decreased yield.[2]

  • Reagent Handling: Handling large quantities of reagents like tin(II) chloride, a common reducing agent, requires specialized equipment and safety protocols.[3][4]

  • Product Isolation and Purification: Isolating the final product from the reaction mixture and achieving high purity on a large scale can be complex and often requires optimization of extraction and crystallization procedures.

  • Yield Variability: The reported yields for this synthesis can be modest, and maintaining consistency at a larger scale is a significant hurdle.[1][3]

Q2: I'm observing a low yield in the reduction of 5-nitrosotropolone. What are the likely causes and how can I improve it?

Low yields in the reduction step are a common issue. Several factors can contribute to this:

  • Incomplete Reduction: The reduction may not be going to completion. This can be due to insufficient reducing agent, poor mixing, or non-optimal reaction temperature and time.

  • Side Reactions: The nitroso group can be susceptible to side reactions under the reaction conditions, leading to the formation of byproducts.

  • Product Degradation: this compound itself might be unstable under the reaction or work-up conditions.[5] Tropolone derivatives can be sensitive to pH and temperature.

  • Losses During Work-up: Significant amounts of the product can be lost during extraction and purification steps, especially if emulsions form or if the product has some solubility in the aqueous phase.[5]

To improve the yield, consider the following:

  • Optimize Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is used. The literature suggests using a significant molar excess of tin(II) chloride.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.

  • Control Reaction Temperature: While reflux is often used, carefully controlling the temperature might minimize side reactions.[3]

  • Optimize Work-up Procedure: Carefully perform the partitioning between an organic solvent (like ethyl acetate) and water.[1][3] If emulsions are an issue, consider adding brine or using a different solvent system. To check for product loss in the aqueous layer, you can extract it multiple times with fresh organic solvent.[5]

Q3: My final product is a dark, impure solid. What are the likely impurities and how can I improve the purity?

The presence of color and impurities in the final product is a frequent challenge. Potential impurities include:

  • Unreacted 5-Nitrosotropolone: This can be identified by its characteristic yellow color.[1]

  • Byproducts from Side Reactions: Over-reduction or other side reactions can lead to various impurities.

  • Residual Tin Salts: If tin(II) chloride is used as the reducing agent, incomplete removal of tin salts during the work-up can contaminate the product.

Strategies for improving purity include:

  • Thorough Washing: During the work-up, ensure the organic layer is washed thoroughly with water and brine to remove inorganic salts.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Column Chromatography: For smaller scale-ups or to obtain very high purity material, silica gel column chromatography can be effective.

  • Activated Carbon Treatment: If the product is colored due to highly conjugated impurities, treatment with activated carbon can sometimes help to decolorize it.

Q4: Are there alternative, more scalable synthetic routes to this compound?

While the nitrosation-reduction route is common, other strategies for synthesizing tropolones and their derivatives exist, which may offer advantages at scale.[6][7] These include:

  • Ring Expansion of Aromatic Precursors: The Buchner reaction, involving the expansion of a benzene ring, can be a powerful method, although it may lead to isomeric mixtures that require careful separation.[6]

  • Cycloaddition Reactions: [4+3] and [5+2] cycloaddition strategies are also used to construct the seven-membered tropolone ring.[6]

  • Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation is a greener and often more efficient alternative to stoichiometric reducing agents like tin(II) chloride, especially at an industrial scale.[8]

Exploring these alternative routes may require more initial process development but could lead to a more efficient and scalable synthesis in the long run.

II. Troubleshooting Guides

Guide 1: Low Yield and Purity in the Nitrosation of Tropolone
Symptom Possible Cause Troubleshooting Action
Low yield of 5-nitrosotropolone Incomplete reaction.Ensure dropwise addition of sodium nitrite solution at a low temperature (0-5 °C) to control the exothermic reaction. Monitor the reaction by TLC until all tropolone is consumed.
Decomposition of the product.Maintain a consistently low temperature throughout the reaction and work-up. Avoid prolonged reaction times.
Inefficient precipitation.After the reaction is complete, ensure the pH is adjusted correctly to precipitate the product. Chilling the mixture thoroughly can improve precipitation.
Product is a sticky tar instead of a solid Presence of oily byproducts.Try triturating the crude product with a non-polar solvent like hexanes to remove oily impurities.
Incorrect pH during work-up.Carefully control the pH during the work-up. Tropolones can be sensitive to pH changes.
Product is highly colored Formation of side products.Ensure slow and controlled addition of reagents. Consider using a different acidic medium.
Guide 2: Inefficient Reduction of 5-Nitrosotropolone
Symptom Possible Cause Troubleshooting Action
Incomplete conversion to this compound Insufficient reducing agent.Increase the molar excess of the reducing agent (e.g., tin(II) chloride).[3]
Poor mixing at scale.Ensure adequate agitation in the reactor to maintain a homogeneous reaction mixture.[2]
Reaction time is too short.Monitor the reaction by TLC or HPLC to determine the optimal reaction time for complete conversion.
Formation of multiple products (observed by TLC/HPLC) Side reactions are occurring.Optimize the reaction temperature. A lower temperature may improve selectivity. Consider alternative reducing agents.
Product instability.Minimize the reaction time and the time the product is exposed to harsh conditions during work-up.
Difficulty in isolating the product Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion. Centrifugation can also be effective at a larger scale.
Product is partially soluble in the aqueous layer.Perform multiple extractions with the organic solvent to ensure complete recovery of the product.[5]
Product is contaminated with metal salts Inefficient removal of the reducing agent byproducts.Wash the organic layer thoroughly with water and brine. An acidic wash (e.g., dilute HCl) may also help to remove tin salts, but be cautious of the stability of your product in acidic conditions.

III. Experimental Protocols and Data

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is adapted from literature procedures and serves as a starting point for optimization.[3]

Step 1: Nitrosation of Tropolone

  • Dissolve tropolone in aqueous acetic acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Collect the precipitated yellow solid (5-nitrosotropolone) by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 5-Nitrosotropolone

  • To a stirred solution of 5-nitrosotropolone (e.g., 0.39 g, 2.6 mmol) in absolute ethanol (e.g., 10 mL), add tin(II) chloride (e.g., 2.92 g, 12.9 mmol).[3]

  • Heat the mixture to reflux for approximately 40 minutes.[3]

  • Cool the solution, filter to remove any solids, and partition the liquid between ethyl acetate and water.[3]

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound as a yellow solid.[3]

Data Presentation: Typical Analytical Data for this compound
Analytical Technique Expected Results
Molecular Weight Approximately 137.14 g/mol .[1]
Appearance Yellow solid.[3]
¹H NMR Signals corresponding to the protons on the tropolone ring. The position of the amino group can be confirmed by 1D and 2D NMR experiments.[1]
¹³C NMR Signals for the seven carbons of the tropolone ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound.
Infrared (IR) Spectroscopy Characteristic absorption frequencies around 3319 cm⁻¹, 3181 cm⁻¹ (N-H stretching), and within the 1600-1500 cm⁻¹ region (C=O and C=C stretching).[3]

IV. Visualization of Key Processes

Workflow for Scaling Up this compound Synthesis

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Production Scale A Route Scouting & Feasibility Analysis B Reaction Optimization (Stoichiometry, T, Time) A->B C Analytical Method Development (TLC, HPLC) B->C D Initial Purification Strategy (Crystallization) C->D E Reactor Selection & Safety Assessment D->E Technology Transfer F Process Parameter Refinement E->F G Impurity Profiling F->G H Scale-Up of Purification G->H I Sourcing of Raw Materials H->I Process Validation J GMP Manufacturing I->J K Quality Control & Release Testing J->K L Waste Management K->L

Caption: A flowchart illustrating the key phases and considerations for scaling up the production of this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Work-up Losses cluster_solutions4 Solutions for Product Degradation Start Low Yield of This compound IncompleteReaction Check for Incomplete Reaction (TLC/HPLC of crude mixture) Start->IncompleteReaction SideReactions Investigate Side Reactions (Analyze byproducts) Start->SideReactions WorkupLosses Evaluate Work-up Losses (Analyze aqueous layers) Start->WorkupLosses ProductDegradation Assess Product Stability (Stress tests) Start->ProductDegradation Sol1A Increase Reducing Agent IncompleteReaction->Sol1A Sol1B Optimize Reaction Time/Temp IncompleteReaction->Sol1B Sol1C Improve Agitation IncompleteReaction->Sol1C Sol2A Lower Reaction Temperature SideReactions->Sol2A Sol2B Alternative Reducing Agent SideReactions->Sol2B Sol3A Multiple Extractions WorkupLosses->Sol3A Sol3B Use Brine to Break Emulsions WorkupLosses->Sol3B Sol4A Milder Work-up Conditions ProductDegradation->Sol4A Sol4B Minimize Exposure to Air/Light ProductDegradation->Sol4B

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues in this compound synthesis.

V. References

  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025, June 19). Retrieved from [Link]

  • The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation. (n.d.). Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Retrieved from [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. (n.d.). Retrieved from [Link]

  • Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. (2010). Retrieved from [Link]

  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties - PMC - NIH. (2022, December 27). Retrieved from [Link]

  • Synthesis of Naturally Occurring Tropones and Tropolones - PMC - NIH. (n.d.). Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis and Antitumor Activity of Tropolone Derivatives - PubMed. (1984, December). Retrieved from [Link]

  • (PDF) Facile synthesis of 5-aminopyrazolo-quinolones - ResearchGate. (2023, June 6). Retrieved from [Link]

  • SOME INVESTIGATIONS ON AROMATIC STRUCTURES (1) Studies in Tropolone Chemistry. (2) Synthe sis of 4:5-Dime thylphenanthrene . A T. (n.d.). Retrieved from [Link]

  • Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (n.d.). Retrieved from [Link]

  • Strategies on biosynthesis and production of bioactive compounds in medicinal plants - NIH. (n.d.). Retrieved from [Link]

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (n.d.). Retrieved from [Link]

  • Tropolone - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Cycloaddition and functionalization reactions involving tropone - ResearchGate. (2025, September 8). Retrieved from [Link]

  • Stability of 5-aminolevulinic acid in aqueous solution - PubMed. (1999, January). Retrieved from [Link]

  • Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed. (2020, September 1). Retrieved from [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of 5-Aminotetrazole - YouTube. (2020, January 1). Retrieved from [Link]

  • Purification and characterization of L-amino acid oxidase from the venom of Trimeresurus mucrosquamatus (Taiwan habu snake) - PubMed. (n.d.). Retrieved from [Link]

  • Plasmid Purification Technologies | QIAGEN. (n.d.). Retrieved from [Link]

  • Purification processes of polymeric nanoparticles: How to improve their clinical translation? (2023, July 15). Retrieved from [Link]

  • FR2640265A1 - Process for synthesis of 5-aminoorotic acid - Google Patents. (n.d.). Retrieved from

  • Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC - NIH. (2018, March 15). Retrieved from [Link]

Sources

Stability of 5-Aminotropolone under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

5-Aminotropolone Stability: Technical Support & Troubleshooting Guide

Introduction

This compound is a crucial intermediate and building block in medicinal chemistry and materials science, valued for its unique seven-membered ring structure and versatile chemical handles. However, the inherent reactivity of the aminotropolone core, particularly its susceptibility to oxidation, presents significant stability challenges during experimentation and storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability of this compound. We will explore the effects of pH and temperature, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is oxidation. The electron-rich tropolone ring, substituted with both an amino (-NH2) and a hydroxyl (-OH) group, is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen and is significantly accelerated by factors such as elevated temperature, alkaline pH, and exposure to light. Oxidation often leads to the formation of colored byproducts, which is a key indicator of degradation.

Q2: How does pH impact the stability of this compound solutions?

pH is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 5): this compound exhibits its greatest stability in acidic solutions.[1] Under these conditions, the amino group is protonated (-NH3+), which reduces its electron-donating capacity and makes the ring less susceptible to oxidation.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the amino group is deprotonated, increasing the electron density of the tropolone ring and making it much more vulnerable to oxidation.[2] This often results in a rapid color change, from a pale yellow to brown or even black, as complex polymeric degradation products are formed. Alkaline conditions are known to accelerate the decomposition of amino-containing compounds.[3]

Q3: My this compound solution turned dark brown overnight. What happened?

A rapid color change, especially to brown or black, is a clear sign of extensive oxidative degradation. This is most commonly caused by preparing or storing the solution in a neutral or alkaline buffer (pH > 7) or exposing it to atmospheric oxygen at room temperature for an extended period. The chromophores responsible for the color are typically quinone-like structures and polymeric materials formed from the initial oxidation products.[4]

Q4: What are the best practices for storing this compound?

To ensure maximum shelf-life and experimental reproducibility, adhere to the following storage guidelines:

  • Solid Form: Store solid this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C).[5] It is also noted to be hygroscopic, so protection from moisture is critical.[6]

  • Solutions: Stock solutions should be prepared in an acidic buffer (e.g., pH 3-5) or an appropriate organic solvent. For aqueous solutions, purging with nitrogen or argon before sealing can significantly inhibit oxidation. Store solutions in amber vials to protect from light, and keep them refrigerated (2-8°C) or frozen for long-term storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Color Change Upon Dissolving in Buffer

  • Symptom: The solution immediately turns yellow, orange, or brown upon adding this compound to your aqueous buffer.

  • Probable Cause: The pH of your buffer is too high (likely neutral or alkaline). The deprotonated amino group makes the molecule highly prone to rapid oxidation by dissolved oxygen.

  • Solution:

    • Measure the pH of your buffer to confirm it is ≥ 7.

    • Prepare a new batch of buffer at a lower pH (e.g., pH 4-5) and re-attempt dissolution.

    • If the experimental conditions demand a neutral or alkaline pH, prepare the this compound stock solution in a small amount of acidic solvent (like 0.1 M HCl) and add it to the final reaction mixture just before starting the experiment to minimize its exposure time to destabilizing conditions.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: Your chromatogram shows multiple peaks in addition to the main this compound peak, and these extra peaks grow over time.

  • Probable Cause: These are likely degradation products. Oxidation can lead to a variety of byproducts, including hydroxylated species, quinones, and dimers or polymers.[7][8]

  • Solution:

    • Confirm Degradation: Re-analyze a freshly prepared sample from solid material to see if the impurity peaks are absent.

    • Optimize Mobile Phase: Ensure your mobile phase is not contributing to on-column degradation. An acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) often improves peak shape and stability for amine-containing compounds.

    • Investigate Sample Handling: Evaluate your sample preparation and storage. Are samples left at room temperature for extended periods? Are they exposed to light? Keep samples in an autosampler cooled to 4-10°C and use amber vials.

Issue 3: Poor Reproducibility Between Experiments

  • Symptom: You are getting inconsistent results (e.g., reaction yields, biological activity) from day to day, even when using the same protocol.

  • Probable Cause: The concentration of active this compound is likely varying due to degradation. Using a stock solution that has been stored for different lengths of time or under suboptimal conditions is a common source of this error.

  • Solution:

    • Implement Strict Solution Preparation Protocols: Always prepare fresh stock solutions for a series of critical experiments.

    • Quantify Before Use: If a stock solution must be used over several days, quantify its concentration using a validated analytical method (like HPLC-UV) before each experiment to account for any degradation.

    • Control Environmental Factors: Ensure consistent temperature, pH, and light exposure in your experimental setup.

Data Summary: Stability Profile

The following table summarizes the expected stability of this compound under various conditions. This data is synthesized based on general principles of aminophenol chemistry. Specific degradation rates should be determined empirically for your exact formulation.

pHTemperatureExpected StabilityVisual Observation
3-4 4°CHigh. Stable for weeks to months.Solution remains colorless to very pale yellow.
3-4 25°C (RT)Moderate. Gradual degradation over days.Slow development of a yellow tint.
7.0 4°CLow. Significant degradation within days.Solution turns yellow to amber relatively quickly.
7.0 25°C (RT)Very Low. Rapid degradation within hours.Solution quickly turns dark yellow, brown, or black.
>8.0 25°C (RT)Extremely Unstable. Degradation can occur in minutes.Rapid formation of a dark brown/black precipitate.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound with enhanced stability.

  • Prepare Buffer: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using citric acid or sodium hydroxide.

  • Deoxygenate: Sparge the buffer with an inert gas (argon or high-purity nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Weigh Compound: Accurately weigh the required amount of solid this compound in a clean vial.

  • Dissolve: Add the deoxygenated pH 4.0 citrate buffer to the solid to achieve the final concentration of 10 mM. Mix gently until fully dissolved.

  • Store: Immediately blanket the headspace of the vial with the inert gas, seal tightly with a Teflon-lined cap, and wrap the vial in aluminum foil to protect it from light. Store at 2-8°C.

Workflow for Troubleshooting Stability Issues

This diagram outlines a logical workflow for diagnosing and resolving common problems encountered when working with this compound.

G start Start: Unexpected Result (e.g., color change, low yield) check_solution Is the solution discolored or precipitated? start->check_solution check_ph Measure pH of the solution check_solution->check_ph Yes check_hplc Are there extra peaks in HPLC/LC-MS? check_solution->check_hplc No ph_high pH is Neutral/Alkaline (pH >= 7) check_ph->ph_high ph_ok pH is Acidic (pH < 7) check_ph->ph_ok cause_ph Root Cause: Alkaline-catalyzed oxidation. ph_high->cause_ph ph_ok->check_hplc solution_ph Action: 1. Prepare fresh in acidic buffer (pH 4-5). 2. Deoxygenate buffer. 3. Add to reaction at the last minute. cause_ph->solution_ph fresh_sample Analyze freshly prepared sample check_hplc->fresh_sample Yes peaks_present Impurity peaks still present in fresh sample? fresh_sample->peaks_present solid_bad Root Cause: Initial solid material is impure. peaks_present->solid_bad Yes peaks_gone Impurity peaks absent in fresh sample peaks_present->peaks_gone No cause_handling Root Cause: Degradation during sample prep or storage. peaks_gone->cause_handling solution_handling Action: 1. Use cooled autosampler. 2. Use acidic mobile phase. 3. Minimize light exposure. cause_handling->solution_handling

Fig 1. Troubleshooting workflow for this compound stability.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tropolone, 98%.
  • Cayman Chemical. (2025). Tropolone - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Tropolone - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). Tropolone - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Tropolone - Safety Data Sheet.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • World Health Organization. (n.d.). Annex 10 - ICH.
  • Barbosa, I., Domingues, C., Ramos, F., & Barbosa, R. M. (2023). Analytical methods for amatoxins: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 232, 115421. [Link]

  • Kertesz, V., & Gaskell, S. J. (2005). Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. Journal of Mass Spectrometry, 40(9), 1172-1179. [Link]

  • Association of Southeast Asian Nations. (2013). ASEAN Guideline on Stability Study of Drug Product (R1).
  • Heyns, K., & Woyrsch, O. F. (1953). Alkaline Decomposition of Amino-acids.
  • Food and Drug Administration Philippines. (2005). ASEAN Guideline on Stability Study of Drug Product.
  • Van den Eede, N., et al. (2015). High-resolution MS and MS(n) investigation of ozone oxidation products from phenazone-type pharmaceuticals and metabolites. Chemosphere, 131, 131-143. [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Guideline for Stability Data.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Amino-6-methoxypicolinic Acid.
  • Bunke, A., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Pharmazie, 55(11), 851-855.
  • Bonin, J., et al. (2022). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. International Journal of Molecular Sciences, 23(15), 8262.
  • Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... Molecules, 27(17), 5433. [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195. [Link]

  • Al-Anber, Z. A., & Al-Anber, M. A. (2012). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. International Journal of Chemical Kinetics, 44(2), 103-113.
  • Beverly, M., et al. (2025). Assay for rapid quantification of capped and tailed intact mRNA. Vaccine, S0264-410X(25), 00008-1. [Link]

  • Ramírez Hernández, A., et al. (2013). Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions. American Journal of Polymer Science, 3(4), 70-75.
  • Liu, H., et al. (2008). Characterization of the Degradation Products of a Color-Changed Monoclonal Antibody: Tryptophan-Derived Chromophores. Journal of Pharmaceutical Sciences, 97(7), 2426-2447.

Sources

Technical Support Center: Stabilizing 5-Aminotropolone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminotropolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following validated protocols, you can ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of this compound Instability

This compound, a derivative of the seven-membered aromatic tropolone ring, is a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring adjacent ketone and hydroxyl groups, makes it an effective metal chelator and a precursor for complex molecules with potential antitumor properties.[1] However, this same reactivity contributes to its instability in solution. Like many phenolic compounds, this compound is susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2][3] Degradation is often visually indicated by a color change in the solution, typically to a yellow or brownish hue.[3] This document provides a comprehensive guide to understanding and mitigating these degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound solutions, providing explanations and actionable protocols to resolve them.

Issue 1: My this compound solution is changing color (yellow/brown). What's happening and how can I stop it?

Root Cause Analysis: A color change is a primary indicator of oxidative degradation. The tropolone ring, particularly with an electron-donating amino group, is susceptible to oxidation, leading to the formation of colored byproducts. This process is often catalyzed by factors such as dissolved oxygen, light exposure, and trace metal ions.[2][3]

Solution Workflow:

  • Prepare Fresh Solutions: It is strongly recommended to prepare fresh solutions for each experiment, especially for aqueous solutions, which are more prone to degradation than organic solvents.[3] Do not store aqueous solutions for more than a day.[3]

  • Solvent Choice: For stock solutions, use high-purity, anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol.[3] Tropolones are generally more stable in these solvents compared to aqueous media.[3]

  • Deoxygenate Solvents: Before dissolving the this compound, it is crucial to remove dissolved oxygen from the solvent. This can be achieved by sparging the solvent with an inert gas, such as nitrogen or argon, for 15-30 minutes.[2]

  • Inert Atmosphere: Perform the dissolution and aliquoting of this compound under an inert atmosphere. This can be done in a glove box or by flushing the headspace of the vial with nitrogen or argon before sealing.[2]

  • Light Protection: Store all solutions in amber vials or wrap clear vials with aluminum foil to protect the compound from light-induced degradation (photodegradation).[2][4][5]

  • Low-Temperature Storage: Store stock solutions at -20°C or -80°C to slow down the rate of degradation.[2] For short-term storage of solutions in organic solvents, 2-8°C may be acceptable.[3]

Issue 2: I'm seeing poor reproducibility in my bioassays. Could this compound degradation be the cause?

Root Cause Analysis: Yes, absolutely. The degradation of this compound alters its chemical structure, leading to a loss of the active compound and the formation of impurities. This directly impacts the effective concentration in your assay, leading to inconsistent and unreliable results. The cytotoxic and metal-chelating properties of this compound are highly dependent on its intact molecular structure.[1]

Solution Workflow:

  • Implement Strict Solution Preparation Protocols: Follow the steps outlined in Issue 1 for preparing and storing your solutions to ensure you start each experiment with a consistent, high-quality reagent.

  • Create Single-Use Aliquots: After preparing a stock solution, immediately divide it into smaller, single-use aliquots.[2] This practice minimizes freeze-thaw cycles and reduces the exposure of the entire stock to air and moisture each time it's used.

  • Perform Quality Control: If you suspect degradation, you can use analytical techniques to assess the purity of your solution. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound from its degradation products.[6][7] A shift in the retention time or the appearance of new peaks can indicate degradation.

Issue 3: My aqueous buffer solution of this compound seems to degrade very quickly, even when stored in the dark and cold. Why?

Root Cause Analysis: Aqueous solutions present a greater challenge for stability. The presence of water can facilitate degradation pathways, and the pH of the buffer is a critical factor.[8] The stability of phenolic compounds is often pH-dependent.[2] Furthermore, buffer solutions can contain trace metal ions that can catalyze oxidation.[9]

Solution Workflow:

  • Use High-Purity Water and Buffers: Prepare buffers with high-purity, deionized water and analytical grade reagents to minimize trace metal contamination.

  • Consider a Chelating Agent: If metal-catalyzed oxidation is suspected, the addition of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer can sequester trace metal ions, preventing them from participating in degradation reactions.[9]

  • Add an Antioxidant: Incorporating an antioxidant into your solution can help protect the this compound from oxidative degradation.[2]

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid 0.1 - 1 mMAqueous, DMSO, EthanolMost frequently used. Can sometimes act as a pro-oxidant in the presence of metal ions.[2]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic SolventsA synthetic antioxidant, very effective in lipid-based or organic solutions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

While specific degradation pathways for this compound are not detailed in the provided search results, based on the chemistry of tropolones and phenolic amines, the primary pathway is likely oxidation.[2][3] This can involve the formation of quinone-type structures and polymerization, leading to the observed color change. Photodegradation is also a known pathway for tropolone derivatives.[4][5]

Q2: How should I handle solid this compound?

Solid this compound is generally more stable than its solutions. However, it should still be protected from light and moisture. Store the solid compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, -20°C is recommended.[3]

Q3: Can I use sonication to dissolve this compound?

Gentle sonication can be used to aid in the dissolution of this compound.[2] However, prolonged or high-power sonication can generate heat and should be used with caution to avoid accelerating degradation.

Q4: Are there any incompatible substances I should avoid mixing with this compound?

Avoid strong oxidizing agents, as they will directly degrade the compound. Also, be mindful of the potential for interaction with metal ions, as this compound is a chelating agent.[1] While this is a key feature of its bioactivity, unintended chelation with metals in your media could have unforeseen effects.

Q5: What analytical methods can I use to monitor the degradation of this compound?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating this compound from its degradation products and quantifying its concentration over time.[6][7]

  • UV-Visible Spectroscopy: As this compound degrades, changes in its UV-Vis absorption spectrum, such as a decrease in the main absorption peak and the appearance of new peaks at different wavelengths, can be monitored.[6]

  • Mass Spectrometry (MS): Coupled with a separation technique like HPLC (LC-MS), mass spectrometry can help identify the molecular weights of the degradation products, providing insight into the degradation pathways.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution in DMSO

This protocol provides a general workflow for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and septa

  • Sterile syringe and syringe filter (0.22 µm)

Procedure:

  • Solvent Preparation: Degas the required volume of DMSO by sparging with nitrogen or argon gas for at least 20 minutes.[2]

  • Compound Dissolution:

    • Accurately weigh the desired amount of this compound powder in a tared amber vial.

    • Under a stream of inert gas, add the degassed DMSO to the vial to the desired final concentration.

    • Seal the vial tightly and vortex or sonicate gently until the compound is completely dissolved.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace any residual air.[2]

  • Aliquoting and Storage:

    • Immediately cap the vial tightly.

    • For long-term storage, divide the stock solution into smaller, single-use aliquots in separate amber vials.

    • Flush the headspace of each aliquot vial with inert gas before sealing.

    • Store all aliquots at -20°C or -80°C.[2]

Visualizing Degradation Prevention

To better understand the key factors in preventing degradation, the following workflow diagram illustrates the critical decision points and actions.

Degradation_Prevention_Workflow Workflow for Preparing Stable this compound Solutions start Start: Need 5-AT Solution solvent_choice Choose Solvent (DMSO or Ethanol recommended) start->solvent_choice degas Degas Solvent with N2/Ar? solvent_choice->degas dissolve Dissolve 5-AT degas->dissolve Yes (Recommended) protect_light Protect from Light? (Use Amber Vials) dissolve->protect_light inert_atmosphere Use Inert Atmosphere? protect_light->inert_atmosphere aliquot Aliquot into Single-Use Vials inert_atmosphere->aliquot storage Store at -20°C or -80°C aliquot->storage end Stable Solution Ready for Use storage->end

Caption: A logical workflow for preparing stable this compound solutions.

This diagram illustrates the key steps and considerations for minimizing degradation. Following this workflow will significantly improve the stability and reliability of your this compound solutions.

Degradation_Factors Key Factors Leading to this compound Degradation center This compound Degradation oxygen Oxygen (Air Exposure) oxygen->center light Light (Photodegradation) light->center temp High Temperature temp->center ph Suboptimal pH (especially in aqueous solution) ph->center metals Trace Metal Ions metals->center

Sources

Troubleshooting guide for 5-Aminotropolone synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminotropolone Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges encountered during the synthesis, work-up, and purification of this compound, with a focus on the prevalent method involving the nitrosation of tropolone followed by reduction. Our guidance is rooted in mechanistic principles to empower you to diagnose and resolve experimental issues effectively.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most critical points of failure in the synthesis process?

Low yields in the synthesis of this compound are a frequently reported issue, with some literature procedures noting yields as low as 10%[1]. The overall process is a sequence of two distinct reactions, and inefficiencies in either step will compound to drastically lower the final output. The most critical areas to investigate are:

  • Incomplete Nitrosation: The initial conversion of tropolone to 5-nitrosotropolone is highly dependent on pH and temperature control. Improper conditions can lead to a mixture of starting material and product, complicating the subsequent reduction.

  • Inefficient Reduction: The reduction of the nitroso group is the most common point of failure. The choice of reducing agent, solvent purity, and reaction temperature are paramount. Metal-based reductions, such as with Tin(II) chloride (SnCl₂), can be sluggish or lead to side products if not performed under optimal conditions[2].

  • Product Degradation: this compound, like many amino-aromatic compounds, can be sensitive to oxidation, especially during work-up and purification. Exposure to air and light should be minimized. Furthermore, the compound has known photochemical reactivity and can degrade in aqueous acid upon irradiation[2][3].

  • Losses During Work-up: The product's amphoteric nature can lead to significant losses during aqueous extraction if the pH is not carefully controlled to minimize its solubility in the aqueous phase.

Below is a workflow diagram outlining the primary synthesis route and a troubleshooting flowchart to guide your optimization efforts.

Synthesis_Workflow Tropolone Tropolone Nitrosation Nitrosation (NaNO₂, Acidic Medium) Tropolone->Nitrosation Nitroso_Intermediate 5-Nitrosotropolone Nitrosation->Nitroso_Intermediate Reduction Reduction (e.g., SnCl₂/EtOH) Nitroso_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Overall Yield Check_Step1 Step 1 Issue? (Nitrosation) Start->Check_Step1 Check_Step2 Step 2 Issue? (Reduction) Check_Step1->Check_Step2 No Step1_Sol1 Verify Tropolone Purity (NMR/mp) Control pH & Temp Strictly Check_Step1->Step1_Sol1 Yes Check_Workup Work-up/Purification Issue? Check_Step2->Check_Workup No Step2_Sol1 Use Anhydrous Solvent (Absolute EtOH) Ensure SnCl₂ is fresh/anhydrous Check_Step2->Step2_Sol1 Yes Workup_Sol1 Control pH carefully during extraction (pH ~7-8 to deprotonate amine) Check_Workup->Workup_Sol1 Yes Step1_Sol2 Analyze crude 5-nitrosotropolone (Is starting material present?) Step1_Sol1->Step1_Sol2 Step2_Sol2 Monitor reaction by TLC Consider alternative reducing agents (e.g., catalytic hydrogenation) Step2_Sol1->Step2_Sol2 Workup_Sol2 Minimize exposure to air/light Work quickly and under inert gas if possible Workup_Sol1->Workup_Sol2

Caption: Decision-making flowchart for troubleshooting low yields.

Q2: The reduction of 5-nitrosotropolone with SnCl₂ is giving me a complex mixture or very low conversion. How can I optimize this critical step?

This is a common bottleneck. The reduction of a nitroso group to an amine using Tin(II) chloride is a classical method, but its success hinges on several factors.

Causality: SnCl₂ acts as a single-electron reducing agent. The reaction proceeds through a series of intermediates, and the presence of water or oxygen can interfere with the process, leading to incomplete reduction or the formation of undesired side-products. The reaction is also sensitive to stoichiometry and temperature.

Troubleshooting Protocol:

  • Reagent Quality:

    • Tin(II) Chloride: Use anhydrous SnCl₂. The dihydrate (SnCl₂·2H₂O) is often sold, but the anhydrous form is preferable. If using the dihydrate, ensure the stoichiometry is adjusted accordingly. Old bottles of SnCl₂ may have oxidized to Sn(IV) and will have reduced activity.

    • Solvent: The procedure specifies absolute ethanol[1]. The presence of water can hinder the reaction. Use a freshly opened bottle of absolute ethanol or dry it over molecular sieves.

  • Reaction Conditions:

    • Stoichiometry: A significant excess of the reducing agent is required. The literature procedure uses approximately 5 equivalents of SnCl₂ for every 1 equivalent of 5-nitrosotropolone[1]. Ensure your molar calculations are correct.

    • Temperature and Time: The reaction is typically run at reflux in ethanol for around 40-60 minutes[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the yellow 5-nitrosotropolone spot is a good indicator. An excessively long reaction time can sometimes lead to degradation.

  • Alternative Reducing Agents: If the SnCl₂ method remains problematic, consider alternative reduction methods known for converting nitroso groups to amines:

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is often a cleaner and more efficient method, though it requires specialized equipment (e.g., a Parr shaker).

    • Sodium Dithionite (Na₂S₂O₄): This is another common reagent for nitroso group reduction and may offer a milder alternative.

Reference Reaction Parameters:

ParameterRecommended ValueSource
Reactant 5-Nitrosotropolone[1]
Reducing Agent Tin(II) Chloride (SnCl₂)[1]
Stoichiometry ~5 eq. SnCl₂[1]
Solvent Absolute Ethanol[1]
Temperature Reflux[1]
Time 40-60 minutes (TLC monitored)[1]
Q3: I'm struggling with the work-up and purification. The product seems to be lost during extraction, and I'm left with a dark, impure solid. What's the best approach?

The physical properties of this compound—namely its amphoteric nature and sensitivity to oxidation—make the isolation step challenging.

Causality: The molecule has a basic amino group and an acidic hydroxyl group (tropolone is quite acidic, pKa ~7). At low pH, the amine is protonated (-NH₃⁺), increasing water solubility. At high pH, the hydroxyl is deprotonated (-O⁻), also increasing water solubility. This means there is a specific pH window (the isoelectric point) where the molecule is least soluble in water and most soluble in organic solvents. Furthermore, aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of highly colored polymeric impurities.

Detailed Work-up and Purification Protocol:

  • Post-Reaction Quenching:

    • After the reduction is complete (monitored by TLC), cool the reaction mixture.

    • If using SnCl₂, the tin salts must be removed. A common method is to partition the mixture between ethyl acetate and water[1]. The tin salts will largely remain in the aqueous phase or as an insoluble solid at the interface. Filtration through a pad of Celite before extraction can help remove insoluble tin hydroxides that form during pH adjustment.

  • Liquid-Liquid Extraction:

    • The goal is to bring the aqueous phase to a pH where this compound is neutral and prefers the organic layer.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃) to the biphasic mixture while monitoring the pH of the aqueous layer.

    • Aim for a pH between 7 and 8. Do not use strong bases like NaOH , as they can deprotonate the tropolone ring and cause the product to partition back into the aqueous layer.

    • Extract multiple times with a suitable organic solvent like ethyl acetate. The product is a yellow solid, so you should see the organic layer become colored.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent in vacuo using a rotary evaporator at a moderate temperature (e.g., <40°C) to minimize thermal degradation.

  • Purification of the Crude Product:

    • The crude product is often a yellow to brown solid.

    • Recrystallization: This is often the best first-pass purification method. Try solvents like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A polar eluent system, such as ethyl acetate in hexanes or a small percentage of methanol in dichloromethane, is typically required. Be aware that prolonged contact with silica gel (which is acidic) can sometimes degrade sensitive compounds. Using silica treated with a small amount of triethylamine in the eluent can mitigate this.

Q4: How do I correctly characterize this compound and identify potential impurities? My ¹H NMR spectrum seems ambiguous.

Confirming the structure of this compound and assessing its purity requires careful spectroscopic analysis. The tropolone ring system has a unique NMR signature.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound should display distinct signals for the protons on the seven-membered ring. The amino group at the C-5 position influences the chemical shifts of the neighboring protons. You should expect to see signals corresponding to the protons at the C-3, C-4, C-6, and C-7 positions. Due to the asymmetry introduced by the amino group, these protons should all be distinct and show characteristic coupling constants. One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous assignment[2][4].

Common Impurities and Their Signatures:

  • Unreacted 5-Nitrosotropolone: If the reduction was incomplete, you might see residual signals from this starting material. It has a different symmetry and electronic environment, leading to a distinct set of aromatic signals.

  • Tropolone: If the initial nitrosation was incomplete, you could have carryover of tropolone. Its simpler, more symmetric ¹H NMR spectrum would be a tell-tale sign.

  • Oxidation/Decomposition Products: Air oxidation can lead to complex polymeric materials, which may appear as a broad baseline hump in the NMR spectrum. Photochemical degradation in acidic solution can yield 2-amino-5-oxocyclopent-1-enylacetic acid, which would have characteristic aliphatic and olefinic signals completely different from the aromatic tropolone system[3].

Recommended Characterization Workflow:

  • ¹H NMR: Obtain a high-resolution spectrum. Pay close attention to the aromatic region (typically ~6.5-7.5 ppm). Integrate the signals to check for the correct proton ratios.

  • ¹³C NMR: This will confirm the number of unique carbon environments.

  • 2D NMR (COSY & HSQC/HMBC): These experiments are invaluable.

    • COSY (Correlation Spectroscopy) will show which protons are coupled to each other, helping you trace the connectivity around the ring.

    • HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range correlations between protons and carbons (2-3 bonds away), which is essential for confirming the placement of the amino group at C-5[4].

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula (C₇H₇NO₂). The expected monoisotopic mass is approximately 137.0477 g/mol .

  • Infrared (IR) Spectroscopy: Look for characteristic absorption frequencies. A literature report notes peaks at 3319 cm⁻¹ and 3181 cm⁻¹ (N-H stretches), and carbonyl-related stretches around 1500-1600 cm⁻¹[1].

By combining these techniques, you can confidently verify the structure and purity of your synthesized this compound.

References

  • Synthesis of 2‐functionalized aminotropone from the reaction between... . ResearchGate. Available at: [Link]

  • Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity . PubMed. Available at: [Link]

  • Chemical mechanisms involved during the biosynthesis of tropolones . PubMed. Available at: [Link]

  • Synthesis and Antitumor Activity of Tropolone Derivatives . PubMed. Available at: [Link]

  • Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes . National Institutes of Health (NIH). Available at: [Link]

  • On the role of NMR spectroscopy for characterization of antimicrobial peptides . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Structure Elucidation of Five Series of Aminoflavones Using 1D and 2D NMR Spectroscopy . PubMed. Available at: [Link]

  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties . National Institutes of Health (NIH). Available at: [Link]

  • 7.5 High Resolution NMR Spectroscopy . Thieme Connect. Available at: [Link]

  • Stability of 5-aminolevulinic acid in aqueous solution . PubMed. Available at: [Link]

  • (PDF) On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides . ResearchGate. Available at: [Link]

  • Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications . PubMed. Available at: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP . MDPI. Available at: [Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid . PubMed. Available at: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function . National Institutes of Health (NIH). Available at: [Link]

  • Photo-reaction product of this compound in aqueous acid solution . Journal of the Chemical Society C: Organic. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . Activotec. Available at: [Link]

  • Amines: Synthesis & Key Reactions | Chapter 9 – Organic Chemistry (5th) . YouTube. Available at: [Link]

  • The Strecker Synthesis of Amino Acids . Master Organic Chemistry. Available at: [Link]

  • Process for the purification of p-aminophenol. Google Patents.
  • 22.3 Synthesis of Amines | Organic Chemistry . YouTube. Available at: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review . YouTube. Available at: [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of Synthesized 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during the purification of synthesized 5-aminotropolone. Our goal is to equip you with the expertise and practical insights needed to enhance the purity and stability of this versatile compound.

I. Troubleshooting Guide: From Crude Product to High-Purity this compound

This section is designed to help you navigate and resolve specific experimental issues in a question-and-answer format.

Question 1: My initial synthesis yielded a low amount of this compound after the work-up. What could be the issue?

Answer: Low yield is a frequent challenge and can often be traced back to either an incomplete reaction or loss of product during the extraction phase.

  • Possible Cause A: Incomplete Reduction of 5-Nitrosotropolone. The conversion of 5-nitrosotropolone to this compound is a critical reduction step.[1][2] If the reducing agent, commonly tin(II) chloride (SnCl₂), is not in sufficient excess or if the reaction time and temperature are not optimal, you may have a significant amount of unreacted starting material.

    Solution:

    • Optimize Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A common protocol suggests using around 5 equivalents of SnCl₂.[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the yellow 5-nitrosotropolone starting material.

    • Adjust Reaction Conditions: If the reaction is sluggish, consider increasing the reflux time or slightly elevating the temperature, while being mindful of potential product degradation.

  • Possible Cause B: Product Loss During Extraction. this compound has amphoteric properties due to the presence of both an acidic hydroxyl group and a basic amino group, which can complicate liquid-liquid extraction.

    Solution:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer before extraction. A neutral to slightly basic pH will ensure the amino group is deprotonated, increasing its solubility in organic solvents like ethyl acetate.

    • Solvent Choice: Ethyl acetate is a commonly used solvent for extraction.[2] However, if you are still experiencing low recovery, consider a more polar solvent or performing multiple extractions.

    • Salting Out: Adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of this compound in the aqueous phase and promote its partitioning into the organic layer.

Question 2: The isolated this compound is a dark, off-color solid, not the expected yellow powder. How can I fix this?

Answer: Discoloration is typically indicative of impurities or product degradation.

  • Possible Cause A: Presence of Colored Impurities. The crude product may contain residual starting materials or polymeric byproducts formed during the synthesis.

    Solution: Recrystallization with Activated Charcoal.

    • Dissolve the crude this compound in a suitable hot solvent.

    • Add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.[3]

  • Possible Cause B: Product Degradation. this compound can be susceptible to oxidation and photodecomposition, leading to the formation of colored degradation products.[4]

    Solution: Careful Handling and Storage.

    • Minimize Exposure to Light and Air: Conduct the synthesis and purification under dim light and consider using an inert atmosphere (e.g., nitrogen or argon) during the final isolation steps.

    • pH Control: Avoid strongly acidic or basic conditions during work-up, as this can catalyze degradation.[5][6]

Question 3: I've tried recrystallization, but the purity of my this compound hasn't significantly improved. What am I doing wrong?

Answer: Ineffective recrystallization often points to the use of an inappropriate solvent system or the product "oiling out."

  • Possible Cause A: Suboptimal Recrystallization Solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][7]

    Solution: Systematic Solvent Screening.

    • Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof).[8]

    • A good starting point for this compound could be an ethanol/water solvent pair, where the compound is soluble in hot ethanol and less soluble in water.[9]

  • Possible Cause B: "Oiling Out". The compound may separate from the solution as a liquid phase (an oil) rather than forming solid crystals, which can trap impurities.

    Solution: Modify Crystallization Conditions.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[9]

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to induce nucleation and crystal growth.[7]

    • Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to initiate crystallization.[7]

    • Adjust Solvent System: If oiling out persists, try a different solvent or adjust the ratio of your solvent pair.

Question 4: After recrystallization, my purity analysis still shows persistent impurities. What's the next step?

Answer: If recrystallization is insufficient, more advanced purification techniques are necessary, especially if impurities have similar properties to your product.

  • Possible Cause A: Co-crystallization of Impurities. Impurities with similar structures and polarities can co-crystallize with your product, making separation by recrystallization difficult.

    Solution: Column Chromatography.

    • Stationary Phase: Silica gel is a common choice for the stationary phase.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be effective for separating this compound from less polar impurities. The optimal solvent system should be determined by TLC analysis first.

  • Possible Cause B: Presence of Isomeric Impurities. The synthesis may have produced isomers of this compound that are difficult to separate by standard methods.

    Solution: Advanced Chromatographic Techniques.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution for separating closely related compounds.[10][11]

    • Derivatization: In some cases, converting the mixture of isomers into derivatives can alter their physical properties, making them easier to separate. The desired isomer can then be regenerated.

Question 5: My purified this compound seems to degrade upon storage. How can I improve its stability?

Answer: The inherent instability of some organic molecules, especially those with multiple reactive functional groups, requires specific storage strategies.

  • Possible Cause A: Inherent Instability of the Free Base. The amino and tropolone functional groups can be susceptible to oxidation and other degradation pathways.[12]

    Solution: Conversion to a Stable Salt.

    • Dissolve the purified this compound in a suitable solvent (e.g., ethanol or ether).

    • Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent to precipitate the more stable this compound hydrochloride salt.

  • Possible Cause B: Improper Storage Conditions. Exposure to oxygen, light, and elevated temperatures can accelerate degradation.[13]

    Solution: Optimal Storage Protocol.

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.

    • Light Protection: Use an amber-colored vial or store the container in the dark.

    • Low Temperature: Store at a low temperature, such as in a refrigerator or freezer, to slow down potential degradation reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my synthesized this compound?

A1: Common impurities can include unreacted tropolone, the intermediate 5-nitrosotropolone, and byproducts from side reactions during the nitrosation or reduction steps. Over-reduction or side reactions involving the tropolone ring can also lead to structurally related impurities.

Q2: What is the most effective initial method for purifying crude this compound?

A2: Recrystallization is generally the most effective and straightforward initial purification method for solid organic compounds like this compound.[3] It is efficient at removing a significant portion of impurities, especially those with different solubility profiles.

Q3: How do I select the best solvent for recrystallization?

A3: A good recrystallization solvent should dissolve your compound well when hot and poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A systematic approach involves testing small amounts of your crude product in various solvents to observe its solubility at different temperatures.[8]

Q4: When is it necessary to use column chromatography?

A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly when the impurities have similar solubility and polarity to this compound. It is also the method of choice for separating complex mixtures or isomers.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[1] Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups.[2]

Q6: What are the ideal storage conditions for purified this compound?

A6: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen). For enhanced stability, consider converting it to its hydrochloride salt.[12]

III. Visualizing Purification Workflows

To further clarify the purification processes, the following diagrams illustrate the key steps in recrystallization and column chromatography.

Caption: A typical workflow for the recrystallization of this compound.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation start Crude or Partially Purified this compound prepare_sample Dissolve sample in minimum solvent start->prepare_sample prepare_column Pack silica gel column load_sample Load sample onto column prepare_sample->load_sample elute Elute with solvent gradient (e.g., Hexanes/Ethyl Acetate) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end_product Pure this compound evaporate->end_product

Caption: The process of purifying this compound using column chromatography.

IV. References

  • Benchchem. (n.d.). This compound CAS 7021-46-7|Research Chemical. Retrieved from

  • Benchchem. (n.d.). Synthesis routes of this compound. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from

  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from

  • Chmielowiec, U., & Kwaśny, M. (2000). Determination of 5-aminolevulinic acid (ALA) by HPLC method. Acta Poloniae Pharmaceutica, 57 Suppl, 149–150. Retrieved from [Link]

  • Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., ... & Amara, J. A. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS One, 13(2), e0191837. Retrieved from [Link]

  • Szeimies, R. M., Karrer, S., Westermann, A., Abels, C., Steinbach, P., Fickweiler, S., ... & Bäumler, W. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335–1341. Retrieved from [Link]

  • Seto, H., & Matsubara, T. (1970). Photo-reaction product of this compound in aqueous acid solution. Journal of the Chemical Society C: Organic, 2377-2378. Retrieved from [Link]

  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025). Journal of Drug Delivery and Therapeutics, 15(3). Retrieved from [Link]

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Side reactions to consider when working with 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminotropolone

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into the potential side reactions and experimental challenges associated with this versatile molecule. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate issues, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Stability, Storage, and Handling

Question: My solid this compound has darkened over time, and solutions turn from yellow to a brown-red color upon standing. What is causing this, and is the material still usable?

Answer: This color change is a classic indicator of oxidation. The this compound molecule, featuring an electron-donating amino group on an electron-rich tropolone ring, is highly susceptible to aerial oxidation. The initial yellow color is characteristic of the pure compound, while the formation of darker, colored impurities suggests the generation of quinone-imine type structures and potentially oligomeric/polymeric materials.

Causality: The amino group enhances the electron density of the aromatic tropolone system, lowering its oxidation potential and making it more reactive towards atmospheric oxygen. This process can be accelerated by light, heat, and the presence of trace metal impurities.

Troubleshooting & Prevention:

  • Storage: Always store solid this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial at reduced temperatures (e.g., 4°C).

  • Solution Handling: When preparing solutions, use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Prepare solutions fresh for each use whenever possible.

  • Usability: The usability of discolored material depends on your application. For sensitive downstream reactions, purification is required. For some screening applications, minor impurities may be tolerable, but a purity check (TLC, LC-MS) is strongly recommended.

Experimental Protocol: Purification of Oxidized this compound

  • Dissolution: Dissolve the discolored this compound in a minimum amount of a suitable organic solvent, such as ethyl acetate.

  • Adsorbent Treatment: Add a small amount of activated charcoal and/or silica gel to the solution. These adsorbents have a high affinity for polar, colored oxidation byproducts.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of Celite® to remove the adsorbent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified, lighter-colored product.

  • Verification: Confirm purity using an appropriate analytical method (e.g., NMR, LC-MS) before proceeding.

Category 2: Reaction-Specific Side Products

Question: I am attempting an N-acylation reaction on this compound, but I'm observing multiple products and low yield of the desired amide. What's going wrong?

Answer: This is a common issue stemming from the competing reactivity of the this compound scaffold. While the primary amino group is a potent nucleophile, the tropolone ring itself is activated towards electrophilic substitution.[1] Your acylating agent (e.g., an acid chloride or anhydride) is an electrophile, leading to two competing pathways:

  • Desired N-Acylation: The amino group attacks the electrophilic carbonyl carbon.

  • Side Reaction (C-Acylation): The electron-rich tropolone ring (at positions 3 and 7, ortho/para to the activating amino group) undergoes electrophilic acylation (a Friedel-Crafts type reaction).

The reaction conditions, particularly the presence and strength of a base, are critical in dictating the outcome.

Causality & Mechanistic Insight: In the absence of a suitable base, the N-acylation reaction produces HCl (if using an acid chloride), which protonates the starting material's amino group, deactivating it towards further reaction. This slows the desired pathway and allows the slower, competing C-acylation to occur. Using a strong, non-nucleophilic base is key to ensuring the amino group remains deprotonated and highly nucleophilic.

Troubleshooting & Protocol for Selective N-Acylation:

  • Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine (TEA). Pyridine can also serve as the solvent and catalyst.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to start) to favor the kinetically faster N-acylation over the typically more thermodynamically demanding C-acylation.

  • Order of Addition: Slowly add the acylating agent to a solution of this compound and the base. This maintains a low concentration of the electrophile, minimizing side reactions.

Workflow Diagram: Troubleshooting Acylation Reactions

start Low Yield / Multiple Products in N-Acylation check_base Is a non-nucleophilic base (e.g., Pyridine, TEA) being used? start->check_base check_temp Was the reaction run at low temperature (e.g., 0°C)? check_base->check_temp Yes no_base Side Reaction Likely: Ring C-Acylation & Amine Protonation check_base->no_base No check_addition Was the acylating agent added slowly? check_temp->check_addition Yes high_temp Side Reaction Likely: Ring C-Acylation is more competitive at higher temps. check_temp->high_temp No fast_addition Side Reaction Likely: High local concentration of electrophile promotes side reactions. check_addition->fast_addition No success Improved Yield of Desired N-Acylated Product check_addition->success Yes solution1 Action: Add Pyridine or TEA as base/solvent. no_base->solution1 solution2 Action: Cool reaction to 0°C before and during addition. high_temp->solution2 solution3 Action: Add acylating agent dropwise over 30-60 min. fast_addition->solution3 solution1->check_temp solution2->check_addition solution3->success cluster_main This compound cluster_desired Desired Reactions cluster_side Side Reactions to Consider start This compound n_acyl N-Acylation start->n_acyl Acylating Agent + Base sandmeyer Diazotization -> Sandmeyer start->sandmeyer NaNO2, H+ ullmann Ullmann Coupling start->ullmann Ar-X, Cu catalyst oxidation Oxidation (Quinone-imines, Polymers) start->oxidation O2, Light, Heat c_acyl Ring C-Acylation start->c_acyl Acylating Agent (No Base / High Temp) photo Photochemical Rearrangement (Cyclopentenylacetic acid deriv.) start->photo UV Light, H+

Caption: Desired vs. potential side reaction pathways for this compound.

Category 3: Polymerization and Aggregation

Question: During workup or purification (e.g., chromatography), I'm seeing insoluble, dark material forming. Is this polymerization?

Answer: Yes, the formation of insoluble, dark-colored material is highly suggestive of polymerization. Aromatic amines, in general, can be polymerized through oxidative or electrochemical means. While specific literature on the controlled polymerization of this compound is scarce, its structure is analogous to other aromatic amines that readily polymerize.

Causality: The mechanism likely involves the formation of radical cations upon one-electron oxidation of the amine. [2]These radical cations can then couple with each other, leading to the formation of dimers, oligomers, and ultimately, insoluble polymeric chains. This process is often autocatalytic and can be triggered by:

  • Strong oxidizing agents left over from a previous step.

  • Exposure to air, particularly under acidic conditions which can lower the oxidation potential.

  • Certain chromatographic conditions (e.g., acidic silica gel, trace metal contaminants).

Troubleshooting & Prevention:

Problem SourcePreventative MeasureRationale
Oxidizing Reagents Ensure a thorough aqueous quench and workup is performed to remove all traces of oxidizing agents before concentration or purification.Prevents initiation of oxidative polymerization.
Chromatography Consider neutralizing silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a more inert stationary phase like alumina.Minimizes acid-catalyzed oxidation and degradation on the column.
Air Exposure Keep fractions under an inert atmosphere and concentrate them as quickly as possible.Reduces contact time with atmospheric oxygen.

References

  • ResearchGate. (2025). Electrochemical polymerisation of 5-amino-1,10-phenanthroline onto different substrates. Experimental and theoretical study. Retrieved from [Link]

  • MDPI. (n.d.). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Retrieved from [Link]

  • PubMed. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2009). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines. Retrieved from [Link]

  • PubMed. (2009). Theoretical study of the 5-aminotetrazole thermal decomposition. Retrieved from [Link]

  • HETEROCYCLES. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Photo-reaction product of this compound in aqueous acid solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction potential. Retrieved from [Link]

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How to avoid impurities in the nitrosation of tropolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitrosation of tropolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Our goal is to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately prevent the formation of critical impurities. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the nitrosation of tropolone. Each entry details the issue, its probable causes, and actionable solutions to get your experiment back on track.

Issue 1: The reaction mixture turns dark brown or black, resulting in a low yield of insoluble, tarry material.

  • Probable Cause A: Reaction Temperature is Too High.

    • Explanation: The nitrosation of aromatic compounds, including tropolone, is highly exothermic. Nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, is unstable at elevated temperatures and can decompose into other nitrogen oxides (NOx).[1] These species can lead to uncontrolled side reactions and oxidative degradation of the sensitive tropolone ring, which is known to be susceptible to degradation from factors like heat and oxygen.[2]

    • Solution: Maintain strict temperature control throughout the reaction. The reaction vessel should be submerged in an ice-salt bath or controlled by a cryostat to keep the internal temperature between 0-5 °C. The nitrosating agent should be added slowly, dropwise, to allow for efficient heat dissipation and to prevent any temperature spikes.

  • Probable Cause B: Overly Acidic Conditions (Low pH).

    • Explanation: While the reaction requires an acidic medium to generate the active nitrosating electrophile (the nitrosonium ion, NO⁺), excessively strong acidic conditions (e.g., pH < 1) can promote polymerization and degradation of the tropolone molecule itself.[3][4]

    • Solution: Optimize the pH of the reaction. The ideal pH for most nitrosation reactions is a balance between generating the nitrosating agent and maintaining the stability of the substrate.[5] A pH range of 1-3 is generally effective.[1] Use a calibrated pH meter to monitor the reaction and adjust as necessary. Consider using a weaker acid or a buffer system if degradation persists.

  • Probable Cause C: Localized Excess of Nitrosating Agent.

    • Explanation: Adding the nitrosating agent too quickly can create localized areas of high concentration. This can lead to di-nitrosation or other unwanted side reactions on the tropolone ring before the mono-nitrosated product can be stabilized.

    • Solution: Ensure slow, portion-wise addition of the nitrosating agent (e.g., aqueous sodium nitrite solution) to a vigorously stirred solution of tropolone. This promotes immediate and uniform dispersion, preventing localized over-concentration.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving common issues during tropolone nitrosation.

G start Problem: Low Yield / Tarry Product temp_check Was temperature kept between 0-5 °C? start->temp_check ph_check Was pH maintained between 1-3? temp_check->ph_check Yes cause_temp Probable Cause: Reagent/Substrate Decomposition temp_check->cause_temp No addition_check Was nitrosating agent added slowly with vigorous stirring? ph_check->addition_check Yes cause_ph Probable Cause: Tropolone Ring Degradation ph_check->cause_ph No cause_addition Probable Cause: Over-nitrosation / Side Reactions addition_check->cause_addition No success Review Purification Strategy addition_check->success Yes sol_temp Solution: Use ice bath/cryostat and monitor internal temperature. cause_temp->sol_temp sol_ph Solution: Monitor pH and use weaker acid if necessary. cause_ph->sol_ph sol_addition Solution: Ensure slow, dropwise addition and efficient stirring. cause_addition->sol_addition

Caption: A decision tree for troubleshooting impurity formation.

Issue 2: The final product shows multiple spots on TLC/HPLC, indicating a mixture of isomers or byproducts.

  • Probable Cause A: Formation of Positional Isomers.

    • Explanation: The nitrosation of tropolone is an electrophilic aromatic substitution. While the 5-position is electronically favored, substitution at other positions (e.g., the 3-position) can occur, leading to a mixture of isomers that may be difficult to separate.

    • Solution: Reaction conditions can influence regioselectivity. Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product. Additionally, the choice of solvent can play a role; experimenting with different solvent systems (e.g., acetic acid, methanol, or aqueous mixtures) may alter the isomer ratio.

  • Probable Cause B: Presence of Unreacted Tropolone and Di-nitrosated Species.

    • Explanation: This points to an issue with reaction stoichiometry or incomplete conversion. If too little nitrosating agent is used, the starting material will remain. If too much is used, or if it is not added slowly, di-substitution can occur.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrosating agent to ensure full conversion of the starting material. Monitor the reaction progress using an appropriate analytical technique (TLC or LC-MS) to determine the optimal reaction time and avoid the formation of over-nitrosated products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the nitrosation of tropolone, with a focus on preventative strategies.

Q1: What is the actual structure of "5-nitrosotropolone"? I am seeing conflicting information.

A: This is a critical point for characterization. While often named 5-nitrosotropolone, careful spectroscopic analysis has demonstrated that the compound predominantly exists in its more stable tautomeric form: tropoquinone-5-monoxime .[6][7] This is not an impurity but the true structure of the product. Understanding this is vital for correctly interpreting NMR and UV spectra, which might otherwise be confusing.

Q2: Which nitrosating agent is best for minimizing impurities?

A: The choice of nitrosating agent is a key parameter for process control.[4]

  • Sodium Nitrite (NaNO₂) with Acid (e.g., HCl, H₂SO₄): This is the most common and cost-effective method. It generates nitrous acid in situ. The primary drawback is the need for careful pH and temperature control to prevent degradation.[1]

  • Alkyl Nitrites (e.g., tert-butyl nitrite, TBN): These reagents can be used in organic solvents under milder, often non-acidic or weakly acidic, conditions.[8][9] Using TBN in a solvent like methanol or THF can be an excellent strategy to avoid the harsh aqueous acidic environment that can degrade tropolone. The byproduct, tert-butanol, is also benign and easily removed.[9] This approach often results in a cleaner reaction profile.

Q3: How does pH affect the reaction, and what is the optimal range?

A: The pH is arguably the most critical parameter to control. The nitrosation rate for a given system is principally affected by pH.[5] The reaction proceeds via an electrophilic attack by a nitrosating species. In acidic solution, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), or it forms dinitrogen trioxide (N₂O₃), another potent nitrosating agent.[8][10]

  • Too High pH (>4): The concentration of the active nitrosating species is too low, and the reaction will be very slow or will not proceed.

  • Too Low pH (<1): The tropolone substrate may be susceptible to acid-catalyzed degradation or rearrangement.

  • Optimal Range: A pH between 1 and 3 is generally considered optimal, as it provides a sufficient concentration of the nitrosating agent while minimizing substrate degradation.[1]

Table 1: Critical Parameters for Clean Nitrosation of Tropolone
ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature 0–5 °CRationale: Prevents decomposition of nitrous acid and minimizes oxidative side reactions.[1] Deviation: Higher temperatures lead to NOx formation, causing degradation of tropolone and formation of tarry byproducts.[2]
pH 1–3Rationale: Balances the formation of the active nitrosating species (NO⁺) with the stability of the tropolone ring.[5] Deviation: pH > 4 slows or stops the reaction; pH < 1 can cause substrate degradation.
Nitrosating Agent 1.05–1.1 equivalentsRationale: Ensures complete consumption of starting material while minimizing over-reaction. Deviation: <1 eq leaves unreacted tropolone; >1.2 eq increases risk of di-nitrosation.
Order of Addition Slow, dropwise addition of nitrosating agent to tropolone solutionRationale: Prevents localized high concentrations of the reactive electrophile. Deviation: Rapid addition can cause temperature spikes and lead to polysubstitution and decomposition.
Solvent System Aqueous acid or Organic (e.g., MeOH, THF with TBN)Rationale: Choice depends on nitrosating agent. Organic solvents with alkyl nitrites can provide a milder environment.[9] Deviation: Mismatching solvent and reagent can lead to poor solubility and side reactions like hydrolysis.[8]
Experimental Protocols
Protocol 1: Optimized Nitrosation of Tropolone in Aqueous Medium

This protocol details a standard procedure using sodium nitrite and hydrochloric acid with stringent controls to minimize impurity formation.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve tropolone (1.0 eq) in water or a water/ethanol mixture at room temperature.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature of the solution is stable at 0 °C.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise while monitoring the pH, adjusting to a final pH of approximately 2.

  • Nitrosating Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold deionized water.

  • Reaction: Add the NaNO₂ solution to the dropping funnel and add it dropwise to the vigorously stirred tropolone solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, the product often precipitates as a yellow-orange solid. Collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol to remove residual acid and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Purification via Potassium Salt Formation

This technique can be an effective method for purifying the final product, as the potassium salt often has different solubility properties than the impurities.[6]

  • Dissolution: Dissolve the crude 5-nitrosotropolone product in a minimal amount of warm ethanol.

  • Salt Formation: Prepare a solution of one equivalent of potassium hydroxide (KOH) in ethanol. Add the KOH solution dropwise to the stirred 5-nitrosotropolone solution.

  • Precipitation: The potassium salt of 5-nitrosotropolone will typically precipitate from the solution as a brown solid.[6] Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Re-acidification: To recover the purified free oxime, the potassium salt can be suspended in water and re-acidified with a dilute acid (e.g., 1M HCl) until the pH is acidic, causing the purified product to precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Reaction Pathway and Impurity Formation Diagram

G cluster_conditions Critical Reaction Conditions cluster_reaction Reaction Pathway cluster_impurities Potential Impurities T Low Temperature (0-5 °C) Intermediate Reaction Intermediate T->Intermediate pH Controlled pH (1-3) pH->Intermediate Stoi Correct Stoichiometry (~1.05 eq) Stoi->Intermediate Tropolone Tropolone Tropolone->Intermediate + NitrosatingAgent Nitrosating Agent (e.g., NO⁺ from HNO₂) NitrosatingAgent->Intermediate Product Desired Product (Tropoquinone-5-monoxime) Intermediate->Product Degradation Oxidative Degradation (Tarry Products) Intermediate->Degradation High Temp / Low pH Dinitro Di-nitrosation Byproducts Intermediate->Dinitro Excess Agent Isomers Positional Isomers (e.g., 3-nitroso) Intermediate->Isomers Suboptimal Selectivity

Caption: Key reaction pathways and sources of impurities.

References
  • Gomez-Tagle, P., et al. (2025). Specific salt effects on the hydrolysis reaction rate of tropolone tosylate in binary MeCN–H2O media containing n-Bu4NOH. ResearchGate. Available at: [Link]

  • Wichitnithad, W., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Saudi Pharmaceutical Journal, 31, 295–311. Available at: [Link]

  • Li, J. J., & Gribble, G. W. (Eds.). (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. (General reference for synthesis, specific URL not available)
  • Saito, I., Sakan, K., & Itô, S. (1973). Reaction of 5-Nitrosotropolone and Its Acetate With Cyclopentadiene. Chemistry Letters. Available at: [Link]

  • Wichitnithad, W., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Migawa, M. T., & Hsung, R. P. (2010). Chemical mechanisms involved during the biosynthesis of tropolones. Natural Product Reports, 27(6), 854-867. Available at: [Link]

  • Itô, S., et al. (1999). On the Structure of “5-Nitrosotropolone”. The Journal of Organic Chemistry, 64(26), 9489-9493. Available at: [Link]

  • Bavin, P. M. G., et al. (1985). Susceptibilities of drugs to nitrosation under simulated gastric conditions. Food and Chemical Toxicology, 23(10), 929-933. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). API Synthesis Optimization to reduce Nitrosamine Risk. Available at: [Link]

  • Federal University of ABC (UFABC). (n.d.). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. IV Workshop on Bio-refineries and Renewable Energies. Available at: [Link]

  • Gryko, D., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition. Available at: [Link]

  • Wichitnithad, W., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in pharmaceuticals. ResearchGate. Available at: [Link]

  • European Federation of Pharmaceutical Industries and Associations (Efpia). (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Available at: [Link]

  • Patel, D., et al. (2024). Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. Current Pharmaceutical Analysis, 20. Available at: [Link]

  • Itô, S., et al. (1999). On the Structure of “5-Nitrosotropolone”. ACS Publications. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Available at: [Link]

  • Teasdale, A., et al. (2023). Quantitation of Reactive Nitrosating Agents in Pharmaceutical Excipients for N-Nitrosamine Risk Assessments. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5-NITROSOTROPOLONE. Available at: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

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Technical Support Center: Optimizing Derivatization of 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminotropolone derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique tropolone scaffold in their synthetic programs. Here, we move beyond simple protocols to address the nuanced challenges of working with this versatile but sometimes sensitive molecule. Our goal is to provide you with the insights needed to troubleshoot common issues, optimize your reaction conditions, and achieve your synthetic goals efficiently.

Section 1: Understanding this compound - The Foundation for Success

This compound is a non-benzenoid aromatic compound featuring a seven-membered ring. Its unique electronic structure, arising from the tropolone core, imparts distinct reactivity.[1][2] The molecule possesses three key functional groups: an aromatic amine, a vinylogous acid moiety (encompassing the ketone and hydroxyl groups), and the seven-membered ring itself.

The primary handle for derivatization is the nucleophilic amino group.[1] However, the adjacent hydroxyl group's acidity and nucleophilicity can lead to competitive side reactions. Understanding the interplay between these groups under various pH conditions is the cornerstone of successful and selective derivatization. The tropolone scaffold is also an excellent chelating agent for metal ions, a property that can be both useful and a source of unexpected complications in reactions involving metal catalysts or reagents.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when designing experiments with this compound.

Q1: What are the recommended storage conditions and how stable is this compound? A: this compound and its derivatives can be sensitive to environmental factors. For long-term storage, it is best kept in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Like many amino-phenolic compounds, it can be susceptible to oxidation, which may be accelerated by light and air, leading to discoloration. The stability of its solutions is highly pH-dependent; dimerization and degradation can occur, particularly in neutral to basic aqueous solutions over time.[3][4] Acidic conditions generally improve the stability of related amino-ester derivatives.[3]

Q2: What are the best starting solvents for this compound reactions? A: Solubility and reactivity are key considerations. For reactions targeting the amino group, aprotic solvents are generally preferred to avoid side reactions with the solvent itself.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for dissolving this compound and many of its reaction partners.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane are also suitable, particularly for reactions requiring anhydrous conditions.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) can be used, often in conjunction with a base to scavenge acid byproducts.

Q3: Is it necessary to protect the hydroxyl group before attempting N-derivatization? A: Not always. In many cases, chemoselectivity for N-derivatization over O-derivatization can be achieved by carefully controlling the reaction conditions. The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions. However, in the presence of a strong base, the hydroxyl group will be deprotonated to form a highly nucleophilic tropolonate anion, which can lead to significant O-derivatization. Conversely, under strongly acidic conditions, the amino group is protonated and becomes non-nucleophilic, which can be a strategy to favor O-acylation if desired.[5]

Section 3: Troubleshooting Guide for Common Derivatization Reactions

This section provides solutions to specific problems encountered during common derivatization procedures.

N-Acylation Reactions (Amide Formation)

N-acylation is a fundamental transformation used to introduce a wide variety of functional groups.

Problem 1: Low or no yield of the desired N-acylated product.

  • Potential Cause: Inadequate reactivity of the acylating agent.

  • Expert Analysis & Solution: While highly reactive acyl chlorides or anhydrides are often used, they can be harsh and lead to side products. For less reactive carboxylic acids, an activating agent is required. Boronic acid catalysts, for example, can facilitate direct amidation under mild conditions by forming a highly reactive acylborate intermediate.[6]

    • Actionable Advice: If using a carboxylic acid, add a coupling agent (e.g., EDC, HATU) or a catalyst like 5-methoxy-2-iodophenylboronic acid (MIBA) in the presence of molecular sieves to drive the reaction to completion.[6]

  • Potential Cause: Reaction conditions are not optimized (temperature, time, stoichiometry).

  • Expert Analysis & Solution: Amide formation can be slow, especially with sterically hindered substrates. Simply mixing reagents at room temperature may not be sufficient.

    • Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Systematically screen reaction temperatures (e.g., room temperature, 50 °C, 80 °C) and check the reaction at various time points (e.g., 2h, 6h, 24h) to find the optimal conditions.[8][9] Ensure at least a slight excess (1.1-1.5 equivalents) of the acylating agent is used.

Problem 2: A significant amount of O-acylated byproduct is formed.

  • Potential Cause: Use of an inappropriate base or reaction conditions.

  • Expert Analysis & Solution: The choice of base is critical for controlling chemoselectivity. Strong, nucleophilic bases (e.g., NaOH, K₂CO₃ in protic solvent) will deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

    • Actionable Advice: Use a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), in an aprotic solvent like DCM or THF. These bases will act as acid scavengers for the HCl or carboxylic acid generated during the reaction without significantly activating the hydroxyl group. For sensitive substrates, a milder base like N,N-Diisopropylethylamine (DIPEA) can be beneficial.

N-Sulfonation Reactions (Sulfonamide Formation)

Sulfonamides are important functional groups in medicinal chemistry. The principles are similar to acylation but with some key differences.

Problem 1: The reaction is sluggish and does not go to completion.

  • Potential Cause: The sulfonating agent is not sufficiently reactive.

  • Expert Analysis & Solution: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are the most common reagents. Their reactivity can be influenced by the solvent and temperature.

    • Actionable Advice: The classic conditions for sulfonamide formation involve using pyridine as both the solvent and the base. Pyridine forms a highly reactive sulfonylpyridinium salt intermediate that accelerates the reaction. Heating the reaction mixture (e.g., to 40-60 °C) can also increase the rate.

Problem 2: The product decomposes during workup or purification.

  • Potential Cause: The resulting sulfonamide is unstable to acidic or basic conditions.

  • Expert Analysis & Solution: Tropolone-derived sulfonamides may have limited stability outside a certain pH range. The workup procedure must be designed to avoid hydrolysis of the newly formed sulfonamide bond.

    • Actionable Advice: Perform a neutral workup. Instead of washing with aqueous acid or base, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate. If purification by silica gel chromatography is causing degradation, consider switching to a different stationary phase like alumina or using a reverse-phase C18 column.

Diazotization and Azo-Coupling Reactions

The amino group on this compound can be readily converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents.[1]

Problem 1: No formation of the desired coupled product; only starting material is recovered.

  • Potential Cause: The diazotization reaction failed.

  • Expert Analysis & Solution: The formation of the diazonium salt is the critical first step and is highly temperature-sensitive. The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, which then reacts with the amine.[10][11] This process must be conducted at low temperatures to prevent the premature decomposition of both the nitrous acid and the resulting diazonium salt.

    • Actionable Advice: Maintain a strict temperature of 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly to the acidic solution of this compound to control the exotherm and prevent localized heating. The diazonium salt is not isolated and should be used immediately in the subsequent coupling reaction.[10]

Problem 2: The reaction mixture turns dark brown/black, and a complex mixture of products is obtained.

  • Potential Cause: The diazonium salt has decomposed.

  • Expert Analysis & Solution: Aryl diazonium salts are notoriously unstable at elevated temperatures.[12] Decomposition leads to the formation of radical species and phenols, resulting in a complex and often intractable mixture.

    • Actionable Advice: The key is rigorous temperature control.[10] Ensure the coupling partner is ready to be added as soon as the diazotization is complete. If the coupling reaction itself requires heating, it is likely not a suitable reaction for this intermediate. Most azo-coupling reactions are also performed at low temperatures.

Section 4: Standardized Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform small-scale trials to optimize for their specific substrate.

Protocol 4.1: General Procedure for N-Acylation with an Acyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent).

  • Upon completion, dilute the reaction with more DCM and wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4.2: General Procedure for Diazotization and Azo-Coupling
  • Dissolve this compound (1.0 eq) in an aqueous solution of HCl (approx. 2.5 eq in water) and cool to 0-5 °C in an ice-salt bath.

  • In a separate flask, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred this compound solution, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes at this temperature.

  • In a separate reaction vessel, dissolve the coupling partner (e.g., phenol, N,N-dimethylaniline, 1.0 eq) in an appropriate solvent (e.g., aqueous NaOH for phenol, aqueous HCl for aniline derivatives) and cool to 0-5 °C.

  • Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling partner.

  • Stir the reaction at 0-5 °C for 1-3 hours. A colored precipitate (the azo dye) should form.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Section 5: Data-Driven Optimization

The choice of reagents and conditions significantly impacts reaction outcomes. The tables below summarize starting points for optimization.

Table 1: Comparison of Conditions for N-Acylation of this compound

Acylating Agent Base Solvent Temperature (°C) Typical Reaction Time Notes
Acetyl Chloride Pyridine or TEA DCM / THF 0 to RT 2-6 h Standard, reliable method.
Acetic Anhydride Pyridine Pyridine RT to 50 4-12 h Less reactive than acyl chloride; may require gentle heating.
Benzoic Acid EDC / DMAP DMF / DCM RT 12-24 h Amide coupling; good for sensitive substrates.

| Carboxylic Acid | Boronic Acid Cat. | Toluene | 80-110 | 12-24 h | Catalytic method for direct amidation.[6] |

Table 2: Comparison of Conditions for N-Sulfonation of this compound

Sulfonylating Agent Base Solvent Temperature (°C) Typical Reaction Time Notes
Tosyl Chloride Pyridine Pyridine RT to 60 6-18 h Classic Schotten-Baumann conditions.
Mesyl Chloride TEA / DIPEA DCM / THF 0 to RT 2-8 h Higher reactivity; use a non-nucleophilic base.

| Dansyl Chloride | NaHCO₃ | Acetone/Water | RT | 4-12 h | Used for fluorescent labeling. Biphasic conditions often work well. |

Section 6: Visualizing the Process

Understanding the workflow and reaction mechanisms is crucial for troubleshooting.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select & Weigh Reagents Setup Assemble Glassware (Inert Atmosphere) Reagents->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Addition Combine Reagents (Control Temp) Setup->Addition Stir Stir & Monitor (TLC / LC-MS) Addition->Stir Quench Quench Reaction Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for this compound derivatization.

N-Acylation Mechanism

G amine R-NH₂ (this compound) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride R'-COCl (Acyl Chloride) acyl_chloride->intermediate base Base (e.g., TEA) salt Base-H⁺Cl⁻ base->salt Scavenges HCl product R-NH-COR' (Amide Product) intermediate->product Collapse & Expel Cl⁻

Caption: Simplified mechanism for base-mediated N-acylation.

Diazotization Reaction Pathway

G amine Ar-NH₂ (this compound) nitrosonium NO⁺ (Nitrosonium Ion) amine->nitrosonium Attack nitrous HNO₂ (from NaNO₂ + HCl) nitrous->nitrosonium Protonation & H₂O loss diazonium Ar-N₂⁺ (Diazonium Salt) nitrosonium->diazonium -> Rearrangement -> H₂O loss final_product Ar-X (Final Product) diazonium->final_product Reaction with Nucleophile (e.g., Ar'-H)

Caption: Key steps in the formation and reaction of the diazonium salt.

Section 7: References

  • Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. PubMed. [Link]

  • Derivatization reaction optimization. ResearchGate. [Link]

  • Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6‐aminoquinolyl‐N‐hydroxysuccinimidyl carbamate using reversed‐phase liquid chromatography. ResearchGate. [Link]

  • Optimizing Amino Acid Derivatization in Food Matrices. MDPI. [Link]

  • The optimization of the derivatization conditions is illustrated by (a)... ResearchGate. [Link]

  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. PMC - NIH. [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]

  • Structures, Spectroscopic Analysis, Herbicidal Activities and Enamine-Aminone Tautomerism of New β-diketone Derivatives Modified with Glycylglycine Methyl Ester. ResearchGate. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [Link]

  • Tropolone and its derivatives: structure, synthesis, application in medicine (review). Journal of Volgograd State Medical University. [Link]

  • BCU NEP CHEMISTRY Amines-5 Diazotization- REACTIONS BENZENE DIAZONIUM CHLORIDE(BDC)- sandmeyer's re. YouTube. [Link]

  • The stability of 5-aminolevulinic acid and its ester derivatives. ResearchGate. [Link]

  • Sulfonation and Sulfation Processes. Chemithon. [Link]

  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Liverpool. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Friedel-Crafts Acylation with Amides. PMC - NIH. [Link]

  • Modern Strategies for Heterocycle Synthesis. ResearchGate. [Link]

  • 10.7. Reaction: Sulfonation. Saskatchewan Open Educational Resources. [Link]

  • The stability of 5-aminolevulinic acid and its ester derivatives. PubMed. [Link]

  • Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. PubMed. [Link]

  • 2021 Heterocyclic Chemistry - Lecture 1. YouTube. [Link]

  • Synthesis of 5-Aminotetrazole-1 N -oxide and Its Azo Derivative: A Key Step in the Development of New Energetic Materials. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. YouTube. [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Trick to remember Diazotisation and coupling reaction||Amines. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Antibacterial Activity of 5-Aminotropolone and Hinokitool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pressing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, naturally derived and synthetic compounds are under intense scrutiny. Among these, tropolones, a class of seven-membered aromatic ring compounds, have demonstrated significant biological activity. This guide provides a detailed comparative analysis of the antibacterial properties of two such molecules: 5-aminotropolone and the well-studied natural product, hinokitiol (β-thujaplicin).

This document moves beyond a simple side-by-side listing of features. It is designed to provide a deep, technically-grounded comparison for researchers in drug discovery and microbiology. We will delve into the available experimental data, explore the underlying mechanisms of action, and provide standardized protocols for evaluating these compounds. A significant disparity in the publicly available research data necessitates a structured approach: a comprehensive review of hinokitiol's established antibacterial profile, followed by an analysis of the parent tropolone compound to infer the potential properties of the lesser-studied this compound.

Chemical Structures at a Glance

To visually anchor our discussion, the chemical structures of this compound, hinokitiol, and their parent compound, tropolone, are presented below.

G cluster_0 This compound cluster_1 Hinokitiol (β-thujaplicin) cluster_2 Tropolone a a b b c c G cluster_Hinokitiol Hinokitiol cluster_5AT This compound H_Structure Tropolone + Isopropyl Group H_Properties Lipophilic Potent Iron Chelator H_Structure->H_Properties H_Activity Broad-Spectrum Antibacterial Activity H_Properties->H_Activity A_Structure Tropolone + Amino Group A_Properties Polar Potential for Altered Chelation A_Structure->A_Properties A_Activity Unknown Antibacterial Activity A_Properties->A_Activity Tropolone Tropolone Core Tropolone->H_Structure Tropolone->A_Structure

Figure 2. A logical diagram illustrating the structural relationships and known/inferred properties of Hinokitiol and this compound relative to the Tropolone core.

Safety and Cytotoxicity Profile

A critical aspect of drug development is the assessment of a compound's safety profile and its potential toxicity to mammalian cells.

  • Hinokitiol: Hinokitiol has demonstrated a relatively low cytotoxicity towards human epithelial cells at concentrations effective against bacteria. [1]However, at higher concentrations, cytotoxic effects on various human and murine cell lines have been observed, with a 50% inhibitory concentration (IC50) in the range of 0.3-0.6 µg/mL for some tumor cell lines. [2]

  • This compound: While specific cytotoxicity studies on various cell lines are not readily available, acute toxicity data in mice indicate an intraperitoneal LD50 of 230 mg/kg. [3]

  • Tropolone: Tropolone has also been shown to exhibit cytotoxic effects on mammalian cell lines, with a slightly lower activity compared to hinokitiol in one study. [2]

Experimental Protocols

For researchers looking to evaluate the antibacterial and cytotoxic properties of tropolone derivatives, the following standardized protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reproducible assay for determining the MIC of an antimicrobial agent.

G A Prepare serial dilutions of the test compound in a 96-well plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). A->B C Inoculate each well with the bacterial suspension. B->C D Include positive (bacteria, no compound) and negative (broth only) controls. C->D E Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C for 18-24 hours). D->E F Visually or spectrophotometrically assess for bacterial growth. E->F G The MIC is the lowest concentration with no visible growth. F->G

Figure 3. Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide highlights a significant knowledge gap in the scientific literature. While hinokitiol stands as a promising, well-characterized natural antibacterial agent, this compound remains largely unexplored in this context. The extensive data on hinokitiol provides a valuable benchmark for the antibacterial potential of the tropolone scaffold.

The key takeaway for researchers is the pressing need for empirical data on this compound's antibacterial activity. Future research should focus on:

  • Determining the MIC of this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Investigating its mechanism of action , with a particular focus on its iron-chelating capabilities and its effects on bacterial cell membrane integrity.

  • Conducting comprehensive cytotoxicity studies on various human cell lines to establish its therapeutic index.

By systematically addressing these questions, the scientific community can ascertain whether this compound holds similar promise to hinokitiol as a lead compound in the development of new antibacterial therapies.

References

  • Trust, T. J. (1975). Antibacterial activity of tropolone. Antimicrobial Agents and Chemotherapy, 7(5), 500–506.
  • Saleh, N. A., Zwiefak, A., Mordarski, M., & Pulverer, G. (1988). Antibacterial activity of selected tropones and tropolones. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A: Medical Microbiology, Infectious Diseases, Virology, Parasitology, 270(1-2), 160–170.
  • Inamori, Y., Muro, C., Saito, M., & Sakagami, Y. (1988). Cytotoxic effect of hinokitiol and tropolone on the growth of mammalian cells and on blastogenesis of mouse splenic T cells. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 108(12), 1167–1172.
  • Trust, T. J. (1975). Antibacterial Activity of Tropolone. Antimicrobial Agents and Chemotherapy, 7(5), 500-506.
  • Wang, C., Li, X., Wang, L., & Li, Y. (2023). Hinokitiol Selectively Enhances the Antibacterial Activity of Tetracyclines against Staphylococcus aureus. Microbiology Spectrum, 11(2), e03205-22.
  • Lee, J. H., Kim, Y. S., & Lee, S. G. (2018). Synthesis and Evaluation of Troponoids as a New Class of Antibiotics. ACS Omega, 3(11), 16055–16063.
  • Trust, T. J. (1975). Antibacterial Activity of Tropolone. Antimicrobial Agents and Chemotherapy, 7(5), 500-506.
  • Inamori, Y., Muro, C., Saito, M., Sakagami, Y., & Tsujibo, H. (1988). Cytotoxic Effect of Hinokitiol and Tropolone on the Growth of Mammalian Cells and on Blastogenesis of Mouse Splenic T Cells. YAKUGAKU ZASSHI, 108(12), 1167-1172.
  • Isono, T., et al. (2020). Treatment of severe pneumonia by hinokitiol in a murine antimicrobial-resistant pneumococcal pneumonia model. Microbiology and Immunology, 64(1), 29-39.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Strøm, M. B., Haug, B. E., & Rekdal, Ø. (2002). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. The Journal of Peptide Research, 60(1), 43-53.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols. Medicinal Chemistry Research, 20(9), 1515-1520.
  • OECD. (2013). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

  • Henneböhl, N., et al. (2022). Biosynthesis of Antibacterial Iron-Chelating Tropolones in Aspergillus nidulans as Response to Glycopeptide-Producing Streptomycetes. Frontiers in Microbiology, 12, 789493.
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  • Henneböhl, N., et al. (2022). Biosynthesis of Antibacterial Iron-Chelating Tropolones in Aspergillus nidulans as Response to Glycopeptide-Producing Streptomycetes. Frontiers in Microbiology, 12, 789493.
  • Li, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01034-21.
  • Haug, B. E., Skar, M. L., & Svendsen, J. S. (2001). Bulky aromatic amino acids increase the antibacterial activity of 15-residue bovine lactoferricin derivatives. Journal of peptide science : an official publication of the European Peptide Society, 7(8), 425–432.
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A Tale of Two Cytotoxins: Unraveling the Divergent Anticancer Mechanisms of 5-Aminotropolone and Colchicine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anticancer agent discovery, understanding the nuanced mechanisms of cytotoxic compounds is paramount. This guide provides an in-depth, objective comparison of the anticancer mechanisms of two distinct molecules: the well-characterized microtubule-destabilizing agent, colchicine, and the lesser-known but promising tropolone derivative, 5-aminotropolone. By delving into their molecular targets, cellular consequences, and the experimental data that underpins our understanding, this document aims to equip the scientific community with the critical insights needed to inform future research and development endeavors.

Introduction: Two Scaffolds, Two distinct modes of action

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout.[1] Its potent antimitotic properties have also made it a cornerstone in cell biology research and a parent compound for the development of other tubulin-targeting agents.[1] In contrast, this compound belongs to the tropolone class of compounds, characterized by a seven-membered aromatic ring. While its anticancer potential has been recognized, the intricate details of its mechanism of action are not as widely disseminated as those of colchicine.[2][3] This guide will illuminate the critical differences in how these two molecules exert their cytotoxic effects, moving beyond a superficial comparison to a detailed mechanistic exploration.

The Divergence Point: Primary Molecular Targets

The fundamental difference in the anticancer mechanism of this compound and colchicine lies in their primary molecular targets within the cancer cell.

Colchicine: A Classic Microtubule Disruptor

Colchicine's mechanism is a textbook example of microtubule-targeted chemotherapy. It exerts its effects by binding with high affinity to the colchicine-binding site on β-tubulin, a subunit of the αβ-tubulin heterodimer.[4] This binding event has profound consequences for microtubule dynamics. It inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in crucial cellular processes, including the formation of the mitotic spindle during cell division.[4] The disruption of microtubule formation leads to a cascade of events culminating in cell death.[5]

This compound: A Putative Metalloenzyme Inhibitor

In stark contrast to colchicine, evidence suggests that this compound does not target tubulin. One study explicitly found that bistropolone derivatives, structurally related to this compound, do not bind to tubulin.[6] Instead, the anticancer activity of the tropolone scaffold is believed to stem from its ability to chelate metal ions.[2] This property suggests that this compound may exert its cytotoxic effects by inhibiting the activity of essential metalloenzymes. A key proposed target is ribonucleotide reductase, a metal-dependent enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[6][7] By sequestering the metal cofactors required for enzyme function, this compound could effectively halt DNA replication and, consequently, cell proliferation. Another proposed mechanism for this compound's cytotoxicity involves the generation of radical species through redox reactions.[3]

Cellular Fates: A Comparative Look at Cell Cycle Arrest and Apoptosis

The distinct primary targets of this compound and colchicine lead to different downstream cellular consequences, particularly concerning cell cycle progression and the induction of apoptosis.

Cell Cycle Arrest: A Tale of Two Checkpoints

Colchicine's disruption of the mitotic spindle invariably leads to a cell cycle arrest at the G2/M phase.[8] The cell's inability to form a functional spindle activates the spindle assembly checkpoint, preventing the transition from metaphase to anaphase and ultimately triggering apoptosis.

For this compound, while direct studies on its effect on the cell cycle are limited, research on other tropolone derivatives suggests a different point of intervention. One study on a tropolone derivative indicated a cell cycle arrest in the G0/G1 phase.[9] This is consistent with a mechanism that inhibits DNA synthesis, as cells would be halted before entering the S phase (the DNA synthesis phase).

Induction of Apoptosis: Converging on a Common Endpoint

Despite their different initial triggers, both this compound and colchicine ultimately induce cancer cell death through apoptosis.

Colchicine-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway.[9] The prolonged mitotic arrest triggers a signaling cascade that leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like BAX.[9] This shift in the BAX/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[9]

This compound has also been shown to induce apoptosis, characterized by internucleosomal DNA fragmentation and the activation of caspase-3.[3] While the precise upstream signaling is less defined than for colchicine, it is plausible that the cellular stress induced by DNA synthesis inhibition or radical formation triggers the apoptotic cascade.

Quantitative Comparison: Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the cytotoxic potency of anticancer compounds. The following table summarizes the IC50 values for colchicine and various tropolone derivatives against a range of cancer cell lines. It is important to note that specific IC50 data for this compound is limited in the public domain; therefore, data for other tropolone derivatives are included to provide a comparative context.

CompoundCell LineIC50 (µM)
Colchicine BT-12 (Atypical Teratoid/Rhabdoid Tumor)0.016[10]
BT-16 (Atypical Teratoid/Rhabdoid Tumor)0.056[10]
Tropolone Derivative (JO-122) SW620 (Colon Adenocarcinoma)
Tropolone Derivative (3d) OVCAR-3 (Ovarian Cancer)1.98[11]
OVCAR-8 (Ovarian Cancer)0.63[11]
HCT 116 (Colon Cancer)1.15[11]
Tropolone Derivative (Mixture B of 3i-k) OVCAR-3 (Ovarian Cancer)1.98[11]
OVCAR-8 (Ovarian Cancer)0.63[11]
HCT 116 (Colon Cancer)1.15[11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further clarify the distinct mechanisms of this compound and colchicine, the following diagrams illustrate their proposed signaling pathways and the experimental workflows used to elucidate them.

Signaling Pathways

cluster_colchicine Colchicine Mechanism cluster_5AT This compound Mechanism Colchicine Colchicine Tubulin β-Tubulin Colchicine->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis_Colchicine Apoptosis G2M_Arrest->Apoptosis_Colchicine Bcl2_down Bcl-2 ↓ Apoptosis_Colchicine->Bcl2_down BAX_up BAX ↑ Apoptosis_Colchicine->BAX_up Mitochondria_Colchicine Mitochondrial Dysfunction Bcl2_down->Mitochondria_Colchicine BAX_up->Mitochondria_Colchicine Caspase9_Activation Caspase-9 Activation Mitochondria_Colchicine->Caspase9_Activation Cytochrome c release Caspase3_Activation_Colchicine Caspase-3 Activation Caspase9_Activation->Caspase3_Activation_Colchicine FiveAT This compound Metal_Ions Metal Ions (e.g., Fe²⁺) FiveAT->Metal_Ions Chelates Radical_Formation Radical Formation FiveAT->Radical_Formation Metalloenzymes Metalloenzymes (e.g., Ribonucleotide Reductase) Metal_Ions->Metalloenzymes Inhibits DNA_Synthesis DNA Synthesis Metalloenzymes->DNA_Synthesis G0G1_Arrest G0/G1 Phase Cell Cycle Arrest DNA_Synthesis->G0G1_Arrest Cellular_Stress Cellular Stress Radical_Formation->Cellular_Stress Apoptosis_5AT Apoptosis Cellular_Stress->Apoptosis_5AT G0G1_Arrest->Apoptosis_5AT Caspase3_Activation_5AT Caspase-3 Activation Apoptosis_5AT->Caspase3_Activation_5AT

Caption: Comparative signaling pathways of colchicine and this compound.

Experimental Workflows

Tubulin Polymerization Assay

cluster_workflow Tubulin Polymerization Assay Workflow start Start prepare_reagents Prepare Tubulin, GTP, and Test Compound (Colchicine/5-AT) start->prepare_reagents mix_reagents Mix Reagents in a 96-well Plate prepare_reagents->mix_reagents incubate Incubate at 37°C to Initiate Polymerization mix_reagents->incubate measure_fluorescence Measure Fluorescence (or Absorbance at 340 nm) over Time incubate->measure_fluorescence analyze_data Analyze Polymerization Curves (Rate and Extent) measure_fluorescence->analyze_data end End analyze_data->end cluster_workflow Cell Cycle Analysis Workflow start Start treat_cells Treat Cancer Cells with Test Compound start->treat_cells harvest_cells Harvest and Fix Cells (e.g., with Ethanol) treat_cells->harvest_cells stain_dna Stain DNA with Propidium Iodide (PI) harvest_cells->stain_dna acquire_data Acquire Data on a Flow Cytometer stain_dna->acquire_data analyze_histograms Analyze DNA Content Histograms (G0/G1, S, G2/M) acquire_data->analyze_histograms end End analyze_histograms->end cluster_workflow Apoptosis Assay Workflow start Start treat_cells Treat Cancer Cells with Test Compound start->treat_cells harvest_and_wash Harvest and Wash Cells treat_cells->harvest_and_wash stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_and_wash->stain_cells acquire_data Acquire Data on a Flow Cytometer stain_cells->acquire_data analyze_quadrants Analyze Quadrants: Live, Apoptotic, Necrotic acquire_data->analyze_quadrants end End analyze_quadrants->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and literature.

[7][12]* Reagents and Materials:

  • Purified tubulin (>99%)
  • GTP solution (100 mM)
  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
  • Glycerol
  • Fluorescent reporter (e.g., DAPI)
  • Test compounds (Colchicine, this compound) and vehicle control (DMSO)
  • Black 96-well microplate
  • Temperature-controlled microplate reader with fluorescence detection
  • Procedure:

    • Prepare a tubulin polymerization reaction mix on ice containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.

    • Add the fluorescent reporter to the reaction mix according to the manufacturer's instructions.

    • Add 5 µL of test compound dilutions or vehicle control to the wells of the 96-well plate.

    • Initiate the polymerization by adding 45 µL of the cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves. Analyze the initial rate of polymerization and the maximum polymer mass.

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method for assessing cell cycle distribution.

[13][14]* Reagents and Materials:

  • Cancer cell line of interest
  • Complete cell culture medium
  • Test compounds (Colchicine, this compound)
  • Phosphate-Buffered Saline (PBS)
  • 70% Ethanol (ice-cold)
  • Propidium Iodide (PI) staining solution (containing RNase A)
  • Flow cytometer
  • Procedure:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This is a widely used method to differentiate between live, apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (Colchicine, this compound)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with test compounds as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Differentiate cell populations: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).

Conclusion: Charting Different Paths to Cancer Cell Demise

This compound, on the other hand, appears to operate through a different playbook. The available evidence points towards a mechanism centered on the chelation of essential metal ions, leading to the inhibition of critical enzymes involved in DNA synthesis and potentially inducing a G0/G1 cell cycle arrest. The induction of apoptosis is a common downstream event for both compounds, but the initiating signals are divergent.

For the drug development professional, this comparison underscores the importance of mechanistic diversity in building a robust anticancer pipeline. The unique mode of action of this compound and other tropolone derivatives may offer therapeutic opportunities against cancers that are resistant to tubulin-targeting agents. Further research into the specific metalloenzyme targets of this compound and a more comprehensive evaluation of its effects across a wider range of cancer cell lines are warranted to fully realize its potential as a novel anticancer therapeutic. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Huang, Z., Xu, Y., & Peng, W. (2015). Colchicine induces apoptosis in HT-29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. Molecular Medicine Reports, 12(4), 5939-5944.
  • Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. RSC Advances, 11(8), 4545-4557.
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  • Wakabayashi, H., Yokoyama, K., Hashiba, K., Hashimoto, K., Kikuchi, H., Nishikawa, H., ... & Sakagami, H. (2003). Cytotoxic activity of tropolones against human oral tumor cell lines. Anticancer Research, 23(6C), 4757-4763.
  • Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron. Journal of Cellular Biochemistry, 119(1), 659-670.
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  • Yamato, M., Ando, J., Sakaki, K., Hashigaki, K., Wataya, Y., Tsukagoshi, S., ... & Tsuruo, T. (1992). Synthesis and Antitumor Activity of Tropolone Derivatives. 7. Bistropolones Containing Connecting Methylene Chains. Journal of Medicinal Chemistry, 35(2), 267-273.
  • Yamato, M., Hashigaki, K., Yasumoto, Y., Sakai, J., Luduena, R. F., Banerjee, A., ... & Tsuruo, T. (1987). Synthesis and antitumor activity of tropolone derivatives. 6. Structure-activity relationships of antitumor-active tropolone and 8-hydroxyquinoline derivatives. Journal of Medicinal Chemistry, 30(10), 1897-1900.
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  • Yamato, M., Hashigaki, K., Kokubu, N., Tashiro, T., & Tsuruo, T. (1986). Synthesis and antitumor activity of tropolone derivatives. 3. Journal of Medicinal Chemistry, 29(7), 1202-1205.
  • Yamato, M., Hashigaki, K., Ishikawa, S., Kokubu, N., Inoue, Y., Tsuruo, T., & Tashiro, T. (1985). Synthesis and antitumor activity of tropolone derivatives. 2. Journal of Medicinal Chemistry, 28(8), 1026-1031.
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A Researcher's Guide to Validating the Cytotoxic Effects of 5-Aminotropolone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between novel compounds and their tangible applications in research. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to validate the cytotoxic potential of 5-Aminotropolone, a promising member of the tropolone family of natural compounds. We will move beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to your investigation.

The Scientific Context: Why this compound?

The tropolone scaffold, a unique seven-membered aromatic ring, is a feature of several natural products that exhibit a wide range of biological activities, including antitumor effects.[1][2] Compounds like Hinokitiol have demonstrated the ability to induce caspase-dependent apoptosis and inhibit cancer cell migration.[1] Within this promising class, this compound has emerged as a compound of significant interest. Preliminary studies have highlighted its high tumor-specific cytotoxicity, suggesting it can preferentially target cancer cells over healthy ones.[3][4]

The validation of such a compound requires a systematic approach, beginning with a broad assessment of its cytotoxic potency across various cancer types and culminating in a deeper understanding of its molecular mechanism of action. This guide will provide the experimental framework for this validation process.

Comparative Cytotoxicity: Quantifying the Effect

The first critical step is to quantify the cytotoxic potency of this compound. The half-maximal inhibitory concentration (IC50) is the gold standard for this measurement, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5] A robust analysis involves comparing IC50 values across multiple cancer cell lines and, crucially, against a non-cancerous control cell line to establish a therapeutic window.

Experimental Design Rationale:

The choice of cell lines is paramount. A diverse panel should be selected to screen for broad-spectrum activity or identify specific cancer types that are particularly sensitive. For instance, comparing a p53-wildtype cell line (e.g., HCT116) with a p53-mutant line can provide early clues about the compound's reliance on specific tumor suppressor pathways.[6] Including a standard chemotherapeutic agent like Cisplatin or Doxorubicin provides a benchmark for potency.[7]

Table 1: Representative IC50 Data for this compound and Comparators
CompoundCell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)*
This compound HL-60Promyelocytic LeukemiaValue TBDValue TBD
HCT116Colorectal CarcinomaValue TBDValue TBD
MCF-7Breast AdenocarcinomaValue TBDValue TBD
A549Lung CarcinomaValue TBDValue TBD
HDF (Control) Normal Dermal Fibroblast Value TBDN/A
Hinokitiol HCT116Colorectal CarcinomaValue TBDValue TBD
HDF (Control) Normal Dermal Fibroblast Value TBDN/A
Cisplatin HCT116Colorectal CarcinomaValue TBDValue TBD
HDF (Control) Normal Dermal Fibroblast Value TBDN/A

*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Unraveling the Mechanism of Action

A potent cytotoxic effect is only part of the story. Understanding how this compound kills cancer cells is crucial for its development as a therapeutic agent. Evidence suggests that, like other tropolones, it induces programmed cell death, or apoptosis.[3][4]

Induction of Apoptosis

Apoptosis is a controlled, "clean" form of cell death that avoids the inflammatory response associated with necrosis.[8] It is characterized by distinct morphological and biochemical hallmarks, including DNA fragmentation and the activation of a cascade of enzymes called caspases.[9] Studies have specifically implicated this compound in activating caspase-3, a key "executioner" caspase, in HL-60 leukemia cells.[3][4] This provides a clear, measurable endpoint to validate its apoptotic mechanism.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL / TRAIL DR Death Receptor (Fas / TRAIL-R) FASL->DR DISC DISC Formation DR->DISC ProC8 Pro-caspase-8 DISC->ProC8 C8 Caspase-8 ProC8->C8 ProC3 Pro-caspase-3 C8->ProC3 Stress This compound (Cellular Stress) Bax Bax/Bak Stress->Bax Mito Mitochondria Bax->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome C9 Caspase-9 Apoptosome->C9 ProC9 Pro-caspase-9 ProC9->Apoptosome C9->ProC3 C3 Caspase-3 ProC3->C3 Substrates Cellular Substrates (e.g., PARP) C3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized Apoptotic Pathways.[8][9]
Modulation of Key Signaling Pathways

The life and death of a cell are governed by a complex network of signaling pathways. In cancer, pathways like the MAPK/ERK and PI3K/Akt are frequently hyperactivated, promoting uncontrolled proliferation and survival.[10][11] The antitumor effects of some tropolone derivatives have been linked to the modulation of the ERK pathway.[2] Investigating whether this compound affects the phosphorylation status of key proteins in these cascades (e.g., ERK, Akt) can provide a deeper mechanistic insight.

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Myc) ERK->TF Proliferation Cell Proliferation, Survival, Invasion TF->Proliferation Inhibitor This compound? Inhibitor->RAF Potential Inhibition Point

Caption: The MAPK/ERK Signaling Cascade.[10]

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of your data hinges on meticulous experimental design. The following protocols are designed to be self-validating by including necessary controls and clear, quantifiable endpoints.

Workflow for IC50 Determination

This workflow outlines the entire process from cell culture to data analysis for determining the IC50 value of this compound.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plates Adhere 2. Allow Adherence (24 hours) Seed->Adhere Treat 3. Treat with Serial Dilutions of this compound (e.g., 0.1 to 100 µM) Adhere->Treat Incubate 4. Incubate (e.g., 48 hours) Treat->Incubate Controls Include Controls: - Vehicle (e.g., DMSO) - Untreated - Positive (e.g., Cisplatin) AddMTT 5. Add MTT Reagent (10 µL of 5 mg/mL) Incubate->AddMTT IncubateMTT 6. Incubate (2-4 hours) AddMTT->IncubateMTT Solubilize 7. Solubilize Formazan (100 µL DMSO) IncubateMTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability vs. Vehicle Control Read->Calculate Plot 10. Plot Dose-Response Curve (log[concentration] vs. % viability) Calculate->Plot IC50 11. Determine IC50 Value Plot->IC50

Caption: Experimental Workflow for IC50 Determination via MTT Assay.
Detailed Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Causality Check: The final DMSO concentration should be kept constant across all wells (typically ≤0.5%) to avoid solvent-induced toxicity. A "vehicle control" (medium with the same DMSO concentration but no compound) is essential to validate that the solvent is not affecting cell viability.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The time dependency of the IC50 value is a critical parameter to assess.[5]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this step, only metabolically active cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.

    • Causality Check: An alternative assay, the XTT assay, produces a water-soluble formazan, eliminating this solubilization step and a potential source of error.[12][14] However, MTT is a widely established and cost-effective method.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating the cytotoxic effects of this compound. By moving from broad cytotoxicity screening to specific mechanistic inquiries, researchers can build a compelling case for the compound's potential. The emphasis on proper controls, rational experimental design, and quantitative analysis ensures the generation of trustworthy and publishable data. The high tumor-specificity and apoptosis-inducing capabilities of this compound make it a compelling candidate for further investigation in the development of novel anticancer agents.[3][4]

References

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A Comparative Analysis of the Antioxidant Capacity of 5-Aminotropolone and Other Tropolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the quest for potent antioxidant compounds is paramount in combating oxidative stress-related pathologies. Tropolones, a class of seven-membered aromatic ring compounds, have garnered significant attention for their diverse biological activities, including their potential as antioxidants. This guide provides an in-depth, objective comparison of the antioxidant capacity of 5-aminotropolone against other notable tropolones: tropolone, hinokitiol (β-thujaplicin), and colchicine. This analysis is grounded in available experimental data and established principles of structure-activity relationships, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

The Multifaceted Nature of Antioxidant Action in Tropolones

The antioxidant capacity of a compound is not a singular property but rather a composite of various mechanisms. For tropolones, two primary mechanisms are of key importance:

  • Free Radical Scavenging: This involves the donation of a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The efficiency of this process is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher scavenging activity.

  • Metal Ion Chelation: Tropolones possess a characteristic α-hydroxy ketone moiety that enables them to act as bidentate ligands, effectively chelating transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1] By sequestering these metal ions, tropolones can prevent their participation in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to assess the ability of a compound to reduce ferric iron.

Comparative Evaluation of Tropolone Analogs

The antioxidant potential of tropolones is significantly influenced by the nature and position of substituents on their seven-membered ring. This structure-activity relationship is a critical consideration in our comparative analysis.

Tropolone: The Parent Compound

Tropolone, the foundational structure of this class, exhibits inherent antioxidant properties primarily attributed to its ability to chelate metal ions.[2] Its capacity for free radical scavenging is generally considered to be modest.

Hinokitiol (β-thujaplicin): A Potent Natural Antioxidant

Hinokitiol, a natural monoterpenoid derivative of tropolone, has demonstrated significant antioxidant capabilities.[3] Its biological effects, including anti-inflammatory and antimicrobial actions, are partly attributed to its antioxidant properties.[4][5] The presence of an isopropyl group at the 4-position of the tropolone ring is believed to contribute to its enhanced antioxidant activity compared to the parent tropolone molecule.

Colchicine: A Weak Antioxidant with Potent Anti-inflammatory Effects

Colchicine, an alkaloid containing a tropolone ring, is a well-established anti-inflammatory agent used in the treatment of gout.[6] However, its direct antioxidant properties are considered weak and are only observed at very high concentrations.[1] The primary mechanism of colchicine's therapeutic action is the inhibition of microtubule polymerization, which in turn suppresses neutrophil activity and inflammation.[7] While it can inhibit the production of superoxide anions by neutrophils, this is likely an indirect effect of its anti-inflammatory action rather than direct radical scavenging.[7]

This compound: A Promising Candidate with Strong Chelating Potential

Direct experimental data quantifying the free-radical scavenging capacity of this compound using standard assays like DPPH or ABTS is limited in the current literature. However, its chemical structure provides valuable insights into its potential antioxidant mechanisms. The presence of the α-hydroxy ketone group, a hallmark of the tropolone scaffold, makes this compound an effective chelating agent for various metal ions.[1] This strong metal-chelating ability is a significant contributor to its overall antioxidant capacity by preventing the formation of metal-induced reactive oxygen species.

Furthermore, studies on the structure-activity relationship of flavonoids and other phenolic compounds suggest that the introduction of an amino group can modulate antioxidant activity.[8] While the precise effect on free radical scavenging requires experimental validation, this compound has been noted to exhibit nitric oxide (NO) scavenging activity at high concentrations.[1]

Quantitative Comparison of Antioxidant Capacity

To facilitate a clear comparison, the following table summarizes the available information on the antioxidant properties of the selected tropolones. It is important to note the absence of direct, comparative experimental data for this compound in standardized antioxidant assays.

CompoundPrimary Antioxidant Mechanism(s)Notes
This compound Metal Ion Chelation, Potential NO ScavengingStrong chelating agent due to the α-hydroxy ketone moiety.[1] Direct free-radical scavenging data is not readily available.
Tropolone Metal Ion ChelationThe parent compound with inherent metal-chelating ability.[2]
Hinokitiol Free Radical Scavenging, Metal Ion ChelationA potent natural antioxidant with demonstrated broad biological activities.[3][4]
Colchicine Weak Free Radical Scavenging (at high concentrations)Primarily an anti-inflammatory agent; its direct antioxidant activity is not significant at therapeutic concentrations.[1]

Experimental Protocols for Antioxidant Capacity Assessment

To ensure scientific rigor and enable researchers to conduct their own comparative studies, detailed protocols for three standard antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, tropolone, hinokitiol, colchicine) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to create a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample concentration (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • Include a control well containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control in the assay buffer.

  • Assay Procedure:

    • Add a small volume of each sample concentration (e.g., 20 µL) to the wells of a 96-well microplate.

    • Add the diluted ABTS•+ solution (e.g., 180 µL) to each well.

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following solutions:

      • Acetate buffer (300 mM, pH 3.6)

      • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

      • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a series of concentrations of the test compounds.

    • Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄).

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., 20 µL) to the wells of a 96-well plate.

    • Add the FRAP working solution (e.g., 180 µL) to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at a wavelength between 593-600 nm.

  • Data Analysis: Calculate the FRAP value of the samples by comparing their absorbance with the standard curve of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

Visualizing the Structures and Workflow

To aid in the understanding of the compounds and processes discussed, the following diagrams have been generated.

Tropolone_Structures cluster_5_aminotropolone This compound cluster_tropolone Tropolone cluster_hinokitiol Hinokitiol cluster_colchicine Colchicine img_5_aminotropolone img_5_aminotropolone img_tropolone img_tropolone img_hinokitiol img_hinokitiol img_colchicine img_colchicine

Caption: Chemical structures of the compared tropolone analogs.

Antioxidant_Assay_Workflow cluster_dpph cluster_abts cluster_frap start Start: Prepare Samples and Reagents dp_assay DPPH Assay start->dp_assay ab_assay ABTS Assay start->ab_assay fr_assay FRAP Assay start->fr_assay dp_mix Mix Sample with DPPH Radical dp_assay->dp_mix ab_mix Mix Sample with ABTS Radical Cation ab_assay->ab_mix fr_mix Mix Sample with FRAP Reagent fr_assay->fr_mix dp_incubate Incubate in Dark dp_mix->dp_incubate dp_measure Measure Absorbance at 517 nm dp_incubate->dp_measure calc Calculate % Inhibition or FRAP Value dp_measure->calc ab_incubate Incubate in Dark ab_mix->ab_incubate ab_measure Measure Absorbance at 734 nm ab_incubate->ab_measure ab_measure->calc fr_incubate Incubate at 37°C fr_mix->fr_incubate fr_measure Measure Absorbance at 593-600 nm fr_incubate->fr_measure fr_measure->calc analysis Determine IC50 or Fe(II) Equivalents calc->analysis end End: Comparative Analysis analysis->end

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Conclusion and Future Directions

This comparative guide highlights the diverse antioxidant profiles of various tropolone derivatives. While hinokitiol stands out for its potent free radical scavenging and metal chelating abilities, the parent tropolone molecule primarily relies on metal chelation. Colchicine, despite its structural similarity, is a weak antioxidant, with its therapeutic efficacy rooted in its anti-inflammatory properties.

This compound emerges as a compound of significant interest due to its strong potential as a metal chelating agent, a crucial mechanism for preventing oxidative damage. The presence of the amino group may also confer unique electronic properties that could influence its radical scavenging activity. However, the current body of literature lacks direct, quantitative experimental data to fully elucidate its free-radical scavenging capacity in comparison to other tropolones.

Therefore, future research should prioritize the experimental evaluation of this compound using standardized antioxidant assays such as DPPH, ABTS, and FRAP. Such studies will provide the necessary quantitative data to definitively position this compound within the landscape of tropolone-based antioxidants and will be invaluable for guiding the rational design of novel therapeutic agents for oxidative stress-related diseases.

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A Comparative Guide to Predicting Bioactivity of 5-Aminotropolone and its Analogs: QSAR and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is paramount. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) modeling and other powerful computational techniques for predicting the bioactivity of 5-aminotropolone and its derivatives. As a versatile scaffold with recognized antitumor properties, this compound serves as an exemplary case for the application of in silico methods to accelerate the identification of potent therapeutic agents.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles, the rationale for methodological choices, and the critical importance of robust validation.

The Therapeutic Potential of this compound: A QSAR Perspective

This compound, a derivative of the seven-membered aromatic tropolone ring system, has garnered interest for its cytotoxic effects against various cancer cell lines.[1] This biological activity makes it and its analogs prime candidates for the development of new anticancer agents. Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational framework to understand how the structural and physicochemical properties of these molecules influence their therapeutic efficacy.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and properties. By developing mathematical models that correlate these features with activity, we can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.[2]

Methodological Deep Dive: A Comparative Analysis of Predictive Modeling

While traditional QSAR remains a cornerstone of computational drug design, a variety of other in silico techniques offer complementary and sometimes superior insights into the structure-activity landscape. Here, we compare and contrast several key methodologies.

Descriptor-Based QSAR: Unveiling the Molecular Drivers of Activity

Descriptor-based QSAR models are built upon the calculation of a wide array of "molecular descriptors" that numerically represent different aspects of a molecule's structure and properties. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex electronic and quantum-chemical parameters.[3]

Commonly Employed Molecular Descriptors:

  • 1D Descriptors: Molecular weight, logP (hydrophobicity), number of hydrogen bond donors/acceptors.

  • 2D Descriptors: Topological indices that describe molecular connectivity and branching.

  • 3D Descriptors: Parameters derived from the three-dimensional conformation of the molecule, such as molecular surface area and volume.

  • Quantum-Chemical Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to a molecule's reactivity.[3][4]

The selection of appropriate descriptors is a critical step, as it directly influences the predictive power and interpretability of the resulting model.

3D-QSAR: Mapping the Interaction Fields

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more spatially detailed view of structure-activity relationships.[5] These techniques require the three-dimensional alignment of the molecules in the dataset and calculate steric, electrostatic, and other interaction fields around them.[6]

  • CoMFA (Comparative Molecular Field Analysis): Calculates steric and electrostatic fields at various grid points surrounding the aligned molecules. The resulting field values are then used as descriptors in a partial least squares (PLS) regression analysis.[7]

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. It uses a Gaussian function to calculate similarity indices, which can result in more interpretable contour maps.[8]

The output of 3D-QSAR is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Beyond Traditional QSAR: Alternative Computational Approaches

While QSAR is a powerful tool, it is not without its limitations. For instance, it is most effective for congeneric series of compounds and may not perform as well for structurally diverse datasets. Other computational methods can provide valuable alternative or complementary perspectives.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. Pharmacophore models can be used to screen large compound libraries for molecules that fit these spatial requirements.[9][10]

  • Molecular Docking: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the preferred binding orientation and affinity of a ligand. This method provides detailed insights into the specific molecular interactions that drive binding.[11]

  • Machine Learning and Deep Learning: More recently, machine learning algorithms, including deep neural networks, have been applied to predict the bioactivity of small molecules.[12][13][14] These methods can handle large and structurally diverse datasets and have shown great promise in identifying novel active compounds.[15][16]

Table 1: Comparison of In Silico Methodologies
Methodology Principle Strengths Weaknesses Applicability to this compound Analogs
Descriptor-Based QSAR Correlates molecular descriptors with biological activity.Good for understanding the influence of specific physicochemical properties. Computationally efficient.Highly dependent on descriptor selection. May not capture complex 3D interactions.Excellent for initial exploration of a series of analogs to identify key property trends.
3D-QSAR (CoMFA/CoMSIA) Correlates 3D interaction fields with biological activity.Provides spatially detailed insights for lead optimization. Generates intuitive contour maps.Requires accurate molecular alignment, which can be challenging.Highly suitable for refining the scaffold of this compound to enhance activity.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features for binding.Useful for virtual screening of large, diverse libraries. Can be used when the target structure is unknown.Does not provide a quantitative prediction of activity.Ideal for identifying novel scaffolds that mimic the key features of active tropolones.
Molecular Docking Predicts the binding mode and affinity of a ligand to a known target structure.Provides detailed information on ligand-target interactions. Can rationalize observed SAR.Requires a high-resolution structure of the biological target. Scoring functions can be inaccurate.Applicable if a specific enzyme target for this compound's anticancer activity is identified.
Machine Learning Learns complex patterns from large datasets of chemical structures and bioactivities.Can handle large and diverse datasets. May capture non-linear relationships.Often requires large amounts of data for training. Can be a "black box," making interpretation difficult.Promising for screening vast virtual libraries for potential tropolone-like anticancer agents.

Experimental Protocols: A Guide to Building a Robust QSAR Model

The development of a predictive and reliable QSAR model is a multi-step process that requires careful attention to detail.

Workflow for a Typical 3D-QSAR Study

G Figure 1: A Typical 3D-QSAR Workflow A Data Collection & Curation B Molecular Modeling & Alignment A->B Structural Data C Descriptor Calculation (CoMFA/CoMSIA Fields) B->C Aligned Structures D Model Building (e.g., PLS Regression) C->D Descriptor Matrix E Model Validation D->E Statistical Model F Model Interpretation & Application E->F Validated Model

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 5-Aminotropolone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Tropolone Scaffold

The tropolone ring, a unique seven-membered aromatic structure, serves as the backbone for a class of compounds with significant therapeutic potential.[1] 5-Aminotropolone, an amino-substituted derivative, is a particularly versatile precursor in medicinal chemistry, acting as a building block for more complex molecules.[1][2] Its inherent structure, featuring an α-hydroxy ketone group, makes it an effective chelating agent for various metal ions. This property is central to its primary mechanism of action: the inhibition of enzymes that rely on metal cofactors for their catalytic activity.[1] As researchers explore its derivatives for applications in oncology and beyond, a critical question emerges: How well do the promising results from controlled laboratory assays (in vitro) translate to the complex biological systems of living organisms (in vivo)?

This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound-based compounds. We will dissect the underlying science, explore the causality behind experimental choices, and provide detailed protocols to ensure that the data you generate is both robust and translatable.

The In Vitro Landscape: Defining Potential in a Controlled Environment

In vitro studies are the foundational step in drug discovery, offering a cost-effective and high-throughput method to assess the biological activity of novel compounds.[3] For this compound derivatives, these assays typically focus on cytotoxicity against cancer cell lines and elucidating the mechanism of action.

Core Mechanism: Enzyme Inhibition via Metal Chelation

The tropolone scaffold's ability to chelate metal ions is the cornerstone of its biological activity. Many enzymes, including those critical for cancer cell proliferation and survival, require divalent metal cations (e.g., Zn²⁺, Fe²⁺, Mg²⁺) in their active sites to function. This compound derivatives can sequester these ions, effectively inactivating the enzyme and disrupting downstream cellular processes. This targeted disruption is a key area of investigation for developing new anticancer agents.[1]

cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme Enzyme Protein Cofactor Metal Ion Cofactor (e.g., Zn²⁺) Product Product Enzyme->Product Catalyzes Reaction Chelation Chelation Cofactor->Chelation Substrate Substrate Substrate->Enzyme Binds to Active Site Compound This compound Derivative Compound->Chelation Inactive_Enzyme Inactive Enzyme Complex Chelation->Inactive_Enzyme Forms Inactive_Enzyme->Product Blocks Conversion InVitro In Vitro Screening (e.g., MTT Assay) Lead_Opt Lead Optimization (ADME/Tox Prediction) InVitro->Lead_Opt Identifies Potent Hits Formulation Formulation Development Lead_Opt->Formulation Improves Bioavailability Animal_Model Animal Model Selection (e.g., Xenograft) Formulation->Animal_Model Enables Testing Dosing Dosing & Administration (Route, Schedule) Animal_Model->Dosing Efficacy Efficacy Evaluation (Tumor Volume, Survival) Dosing->Efficacy Toxicity Toxicity Assessment (Body Weight, Pathology) Dosing->Toxicity Data PK/PD Analysis & In Vivo Data Efficacy->Data Toxicity->Data

Caption: A typical workflow for transitioning from in vitro to in vivo studies.

The In Vivo Reality: Performance in a Complex System

In vivo studies aim to determine if a compound's in vitro potential translates into tangible therapeutic benefit and to assess its safety profile in a living organism. [4]

Case Study: In Vivo Efficacy of this compound and cATC Derivatives

The same cATC derivatives (6e, 6j, 6n) that showed potent in vitro activity were tested in a 4T1 breast cancer cell line xenograft mouse model. [5]A xenograft model involves implanting human cancer cells into immunocompromised mice, allowing the tumor to grow so that researchers can test the efficacy of new treatments. [6]Additionally, acute toxicity data is available for the parent compound, this compound. [1]

Compound Animal Model Dosage Key Outcomes
This compound Mice - Intraperitoneal LD₅₀ of 230 mg/kg. [1]
cATC derivative 6e Balb/C mice (4T1 xenograft) 1 mg/kg/day No significant difference in body weight compared to control, indicating good tolerance at this dose. [5]
cATC derivative 6j Balb/C mice (4T1 xenograft) 0.5 mg/kg/day No significant difference in body weight compared to control. [5]
cATC derivative 6n Balb/C mice (4T1 xenograft) 1 mg/kg/day No significant difference in body weight compared to control. [5]
Experimental Protocol: Xenograft Tumor Model Efficacy Study

This protocol outlines a standard procedure for evaluating the antitumor activity of a this compound derivative in vivo.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft model.

Methodology Rationale: This model provides a physiological context, including pharmacokinetics and a tumor microenvironment, that is absent in vitro. Monitoring tumor volume and animal well-being (body weight) provides key data on both efficacy and toxicity. [7] Step-by-Step Protocol:

  • Animal Acclimation:

    • Action: House immunocompromised mice (e.g., BALB/c nude or NOD/SCID) for at least one week under controlled conditions (temperature, humidity, light/dark cycle) with free access to food and water.

    • Causality: Acclimation reduces stress-related physiological changes that could interfere with the study results. The use of immunocompromised mice is essential to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation:

    • Action: Subcutaneously inject 1-5 million cancer cells (e.g., 4T1) suspended in ~100 µL of a sterile matrix (like Matrigel) or PBS into the flank of each mouse.

    • Causality: The flank is a common site as it allows for easy and accurate tumor measurement. Matrigel can help establish the tumor more reliably.

  • Tumor Growth and Randomization:

    • Action: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

    • Causality: Starting treatment when tumors are established mimics a more clinical scenario. Randomization is crucial to avoid bias and ensure that the average tumor size is similar across all groups at the start of treatment.

  • Treatment Administration:

    • Action: Administer the compound (e.g., cATC derivative 6n at 1 mg/kg) and vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage) according to the defined schedule (e.g., daily for 21 days).

    • Causality: The route and schedule are determined by the compound's pharmacokinetic properties and the desired exposure profile.

  • Monitoring and Data Collection:

    • Action: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Record the body weight of each mouse at the same time.

    • Causality: Tumor volume is the primary efficacy endpoint. Body weight is a critical indicator of overall health and compound toxicity; significant weight loss (>15-20%) is a common humane endpoint.

  • Study Endpoint:

    • Action: Conclude the study when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize animals and excise tumors for further analysis (e.g., histopathology).

    • Causality: Ethical guidelines dictate that animals should not be allowed to suffer from excessive tumor burden. Excised tumors can provide valuable mechanistic data.

Comparative Analysis and Conclusion

Comparing the in vitro and in vivo data for the cATC derivatives reveals a successful, albeit preliminary, translation. The compounds (6j and 6n) that were most potent against HeLa cells in vitro were advanced to in vivo testing. [5]The in vivo study focused on tolerance, demonstrating that these compounds could be administered at potentially therapeutic doses (0.5-1 mg/kg/day) without causing significant weight loss, a primary sign of toxicity. [5] The key takeaway is that while in vitro assays are indispensable for initial screening and identifying potent candidates, they cannot predict in vivo outcomes with certainty. [8]The biological complexity of a living system introduces pharmacokinetic and safety hurdles that must be cleared. The successful progression of the cATC derivatives from cell culture to an animal model, where they were well-tolerated, underscores the importance of the tropolone scaffold.

For researchers in this field, the path forward is clear. A robust in vitro screening cascade should be coupled with early ADME and toxicology profiling to select candidates with the highest probability of in vivo success. The this compound scaffold remains a promising starting point for the development of novel therapeutics, and a methodical, integrated approach to evaluating both in vitro and in vivo efficacy will be the key to unlocking its full potential.

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A Spectroscopic Journey: Unraveling the Molecular Signature of 5-Aminotropolone and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, tropolone and its derivatives represent a class of non-benzenoid aromatic compounds with significant biological activities and versatile applications. Among these, 5-Aminotropolone stands out as a crucial intermediate for the synthesis of complex molecules, including potential antitumor agents.[1] Understanding the structural and electronic transformations from its precursors to the final product is paramount for optimizing synthetic routes and for the rational design of novel therapeutics. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, tropolone, and 5-nitrosotropolone, supplemented with data from the closely related 4-isopropyltropolone (hinokitiol) to offer a broader context. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral fingerprints that arise from the introduction of the nitroso and amino functionalities to the tropolone scaffold.

The Synthetic Pathway: A Spectroscopic Roadmap

The transformation from the foundational tropolone ring to the functionalized this compound is a multi-step process that imparts significant changes to the molecule's electronic and vibrational properties. Each step can be monitored and characterized by a unique set of spectroscopic data. The primary synthetic route involves the nitrosation of tropolone to form 5-nitrosotropolone, which is subsequently reduced to yield this compound.

Synthesis_Pathway Tropolone Tropolone Nitrosotropolone 5-Nitrosotropolone (p-tropoquinone monooxime) Tropolone->Nitrosotropolone Nitrosation (e.g., NaNO2, acid) Aminotropolone This compound Nitrosotropolone->Aminotropolone Reduction (e.g., SnCl2, H2)

Caption: Synthetic pathway from Tropolone to this compound.

Comparative Spectroscopic Analysis

The introduction of substituents at the C-5 position of the tropolone ring induces notable shifts in the spectroscopic data, providing a clear method for tracking the synthesis and confirming the identity of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of these compounds in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the seven-membered ring are highly sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy

The tropolone ring protons typically resonate in the aromatic region (around 7 ppm). The introduction of an electron-withdrawing nitroso group is expected to deshield the ring protons, shifting their signals downfield. Conversely, the electron-donating amino group should shield the ring protons, causing an upfield shift.

¹³C NMR Spectroscopy

The carbon chemical shifts, particularly of the carbonyl (C=O) and hydroxyl-bearing (C-OH) carbons, are indicative of the electronic structure. The tropolone anion exhibits a characteristically downfield-shifted C1/C2 signal compared to tropolone itself.[2] The substituent effects on the ring carbons provide further confirmation of the functionalization.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Tropolone ~7.0-7.5 (complex multiplet for ring protons)C1/C2: ~172.7, Ring CHs: ~125-140
5-Nitrosotropolone H4/H6 signals experience coalescence at higher temperatures, indicating restricted rotation.C1/C2: 186.6, 185.2; C5: 152.8; Other ring CHs: ~125-140
This compound Expected upfield shift of ring protons compared to tropolone due to the electron-donating NH₂ group.Expected shifts influenced by the amino group's electron-donating nature.
4-Isopropyltropolone Ring Protons: ~6.8-7.4, Isopropyl CH: ~2.8 (septet), Isopropyl CH₃: ~1.2 (doublet)C1/C2: ~179, 154; C4: ~152; Other ring carbons: ~129-139; Isopropyl carbons: ~38, 22.7

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The characteristic stretches of the O-H, C=O, and N-H bonds are particularly informative in this comparative analysis.

The broad O-H stretch and the C=O stretch are hallmarks of the tropolone system. The introduction of the amino group in this compound is clearly identified by the appearance of N-H stretching vibrations.

CompoundKey IR Absorptions (cm⁻¹)
Tropolone ~3200 (broad, O-H stretch), ~1615 (C=O stretch), ~1470 (C=C stretch)
5-Nitrosotropolone ~3150 (O-H stretch), 1602, 1318, 1026 (strong, broad absorptions)[3]
This compound 3319, 3181 (N-H stretches), 1511, 1410, 1261 (ring and C-N vibrations)[4]
4-Isopropyltropolone ~3200 (broad, O-H stretch), ~2960 (C-H stretch of isopropyl), ~1615 (C=O stretch)
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within these conjugated systems. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the nature of the substituents.

The introduction of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to tropolone, indicating a decrease in the energy of the electronic transitions.

CompoundUV-Vis Absorption Maxima (λmax)
Tropolone ~235, 315, 350 nm (in various solvents)
5-Nitrosotropolone Concentration and solvent-dependent, with a notable absorption shift to longer wavelengths in dilute solutions.[5]
This compound Expected bathochromic shift compared to tropolone.
4-Isopropyltropolone 238, 320 nm[6]
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compounds and valuable structural information through the analysis of their fragmentation patterns upon ionization. The molecular ion peak (M+) confirms the identity of the synthesized compound.

For tropolones, common fragmentation pathways involve the loss of CO and CHO radicals.[5][7] The presence of the nitrogen atom in this compound and 5-nitrosotropolone will result in an odd molecular weight, in accordance with the nitrogen rule.

CompoundMolecular Weight ( g/mol )Key Fragmentation Pathways
Tropolone 122.12Loss of CO (m/z 94), loss of CHO (m/z 93)
5-Nitrosotropolone 151.12Expected to show fragmentation related to the nitroso and tropone moieties.
This compound 137.14Expected fragmentation involving the amino group and the tropolone ring.
4-Isopropyltropolone 164.20Loss of the isopropyl group is a likely fragmentation pathway.

Experimental Protocols

General Spectroscopic Methods

A standardized approach to sample preparation and analysis is crucial for obtaining comparable spectroscopic data.

NMR Spectroscopy Protocol

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal and apply pressure.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after analysis.

UV-Vis Spectroscopy Protocol

  • Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol, ethanol) of known concentration.

  • Perform serial dilutions to obtain a solution with an absorbance between 0.1 and 1.0 AU.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the spectrum against a solvent blank from 200 to 600 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry Protocol (Electron Ionization)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Tropolone Tropolone 5-Nitrosotropolone 5-Nitrosotropolone Tropolone->5-Nitrosotropolone This compound This compound 5-Nitrosotropolone->this compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR UV_Vis UV-Vis This compound->UV_Vis MS Mass Spec. This compound->MS

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound with its precursors, Tropolone and 5-Nitrosotropolone, reveals a distinct and predictable evolution of their molecular signatures. The introduction of the nitroso and amino groups imparts characteristic changes in the NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima, and mass spectral fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for researchers in the field, enabling the confident identification and characterization of these important synthetic intermediates. By understanding the structure-spectra relationships, scientists can better control and optimize the synthesis of novel tropolone-based compounds with potential therapeutic applications.

References

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  • Identification of 4-isopropyl–thiotropolone as a novel anti-microbial: regioselective synthesis, NMR characterization, and biological evaluation. RSC Advances. [Link]

  • NMR Spectra of Tropolone Derivatives. Science Reports of the Research Institutes, Tohoku University, Series A: Physics, Chemistry and Metallurgy. [Link]

  • Infrared Spectra of Troponoid Compounds. I - Tropone and Tropolone. Science Reports of the Research Institutes, Tohoku University, Series A: Physics, Chemistry and Metallurgy. [Link]

  • Temperature-dependent Carbon- 13 Nuclear Magnetic Resonance Spectra of Tropolone Acetate. Journal of the Chemical Society, Chemical Communications. [Link]

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  • UV−Visible and 1H or 13C NMR Spectroscopic Studies on the Specific Interaction between Lithium Ions and the Anion from Tropolone or 4-Isopropyltropolone (Hinokitiol) and on the Formation of Protonated Tropolones in Acetonitrile or Other Solvents. The Journal of Physical Chemistry B. [Link]

  • 13C-Nuclear Magnetic Resonance Spectrum of Tropolone. Canadian Journal of Chemistry. [Link]

  • The Solid-Phase 13C NMR Spectra of Several Tropolone Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • Proton-Exchange Rates in Solid Tropolone As Measured via 13C CP/MAS NMRt. Journal of the American Chemical Society. [Link]

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  • Hinokitiol. Wikipedia. [Link]

  • UV−vis absorption spectra of 5 in methanol on the addition of up to 0.5... ResearchGate. [Link]

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  • Hinokitiol | C10H12O2. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. [Link]

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Sources

A Comparative Guide to the Metal Chelating Efficiency of 5-Aminotropolone and Deferoxamine B

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and research agents, the effective chelation of metal ions, particularly iron, is of paramount importance. Iron overload, a consequence of genetic disorders or repeated blood transfusions, necessitates the use of potent iron chelators.[1] Deferoxamine B (DFO), a bacterial siderophore, has long been a cornerstone of chelation therapy.[2] However, the quest for alternative chelating agents with potentially improved properties continues. This guide provides an in-depth, objective comparison of the metal chelating efficiency of 5-aminotropolone against the established standard, Deferoxamine B, grounded in their fundamental chemical properties and supported by experimental frameworks.

Introduction to Iron Chelation

Iron is essential for numerous physiological processes, from oxygen transport via hemoglobin to its role as a cofactor in various enzymes. However, its redox activity can also catalyze the formation of harmful reactive oxygen species, leading to cellular damage. The human body lacks a regulated mechanism for excreting excess iron, making chelation therapy a critical intervention for conditions of iron overload.[3] An effective iron chelator must exhibit a high and selective affinity for ferric iron (Fe³⁺), forming a stable, non-toxic complex that can be readily excreted from the body.[4]

Deferoxamine B: The Gold Standard

Deferoxamine B, commercially known as Desferal®, is a hexadentate ligand, meaning a single molecule possesses six donor atoms that can coordinate with a metal ion.[5] This structural feature allows one molecule of DFO to envelop a single ferric ion, forming a highly stable 1:1 octahedral complex.[6] This high denticity contributes significantly to the thermodynamic stability of the resulting ferrioxamine complex, minimizing the dissociation of the potentially toxic iron ion.

The affinity of a chelator for a metal ion is quantified by its stability constant (log β). For the DFO-Fe³⁺ complex, the stability constant is exceptionally high, in the range of 30.6 to 31.[3] This indicates a very strong binding affinity and a low likelihood of the complex dissociating under physiological conditions.

This compound: A Bidentate Challenger

This compound belongs to the tropolone family of compounds, which are recognized for their metal-chelating properties.[7] Structurally, this compound is a bidentate ligand, offering two coordination sites for a metal ion through its ketone and hydroxyl groups.[6] To satisfy the six-coordinate nature of ferric iron, three molecules of this compound are required to form a stable 3:1 complex with a single Fe³⁺ ion.[6]

Head-to-Head Comparison: Structural and Stoichiometric Insights

The fundamental difference in the denticity of Deferoxamine B and this compound has significant implications for their chelating efficiency and in vivo behavior.

FeatureDeferoxamine BThis compound
Denticity Hexadentate[5]Bidentate[6]
Chelation Stoichiometry (Chelator:Fe³⁺) 1:1[6]3:1[6]
Known Stability Constant (log β) ~30.6 - 31[3]Not available in cited literature
Coordinating Atoms Oxygen (from hydroxamate groups)Oxygen (from ketone and hydroxyl groups)
Clinical Use Established for iron overload therapy[2]Investigational

The hexadentate nature of DFO offers a significant thermodynamic advantage known as the "chelate effect." The formation of a single complex from two entities (DFO and Fe³⁺) results in a more favorable entropy change compared to the formation of a complex from four entities (three this compound molecules and one Fe³⁺). This generally leads to a higher overall stability constant for hexadentate chelators compared to their bidentate counterparts, assuming similar binding strengths of the individual coordinating groups.[4]

Visualizing the Chelation Mechanisms

To better understand the structural basis of their chelating activity, the following diagrams illustrate the coordination of Deferoxamine B and this compound with a ferric ion.

cluster_DFO Deferoxamine B Chelation Fe Fe³⁺ Complex_DFO 1:1 Stable Complex (Ferrioxamine) Fe->Complex_DFO forms DFO Deferoxamine B (Hexadentate) DFO->Fe 6 coordination bonds

Caption: Deferoxamine B, a hexadentate chelator, forms a 1:1 complex with Fe³⁺.

cluster_AT This compound Chelation Fe_AT Fe³⁺ Complex_AT 3:1 Stable Complex Fe_AT->Complex_AT forms AT1 This compound AT1->Fe_AT 2 coordination bonds AT2 This compound AT2->Fe_AT 2 coordination bonds AT3 This compound AT3->Fe_AT 2 coordination bonds cluster_workflow UV-Vis Spectrophotometric Assay Workflow start Start: Prepare Reagents (FeCl₃, Ferrozine, Chelators, Buffer, Ascorbic Acid) step1 Add FeCl₃ to wells/cuvettes start->step1 step2 Add Ascorbic Acid (to reduce Fe³⁺ to Fe²⁺) step1->step2 step3 Add Ferrozine (forms colored complex with Fe²⁺) step2->step3 step4 Add varying concentrations of Deferoxamine B or this compound step3->step4 step5 Incubate to reach equilibrium step4->step5 step6 Measure Absorbance at 562 nm step5->step6 end End: Calculate Chelating Activity (%) and IC₅₀ step6->end

Sources

A Comparative Guide to the Neuroprotective Effects of Tropolone Derivatives for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tropolone Scaffolds in Neuroprotection

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic avenues. The tropolone ring, a seven-membered aromatic hydrocarbon, has emerged as a promising scaffold in medicinal chemistry due to its unique electronic properties and metal-chelating capabilities. This guide provides a comparative analysis of the neuroprotective effects of various tropolone derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies required for their evaluation. We will delve into the neuroprotective properties of the natural tropolone, β-thujaplicin (hinokitiol), and its synthetic derivatives, as well as other tropolone-containing compounds like purpurogallin and colchicine, providing a comparative framework against the clinically relevant neuroprotective agent, edaravone.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of tropolone derivatives has been primarily assessed in in vitro models of neuronal cell death, particularly those mimicking oxidative stress, a key pathological feature of many neurodegenerative disorders. The murine hippocampal HT22 cell line is a widely used model to study glutamate-induced oxidative toxicity.

A key study by Koufaki et al. provides a compelling quantitative comparison of the neuroprotective effects of β-thujaplicin and its synthetic derivatives against glutamate-induced toxicity in HT22 cells.[1] The parent tropolone molecule exhibited negligible protective effects. However, the introduction of substituents significantly modulated its neuroprotective activity. Notably, the introduction of a piperazine moiety at the 7-position of the β-thujaplicin scaffold resulted in a dramatic increase in potency.

CompoundChemical ClassIn Vitro ModelEC50 (mM)Reference
TropoloneParent TropoloneGlutamate-induced toxicity in HT22 cells>10[1]
β-Thujaplicin (Hinokitiol)Natural TropoloneGlutamate-induced toxicity in HT22 cells4.80 ± 0.42[1]
7-(4-Methylpiperazin-1-yl)methyl-β-thujaplicin (Compound 114)Piperazine derivative of β-thujaplicinGlutamate-induced toxicity in HT22 cells0.08 ± 0.02[1]

This data clearly indicates a significant structure-activity relationship, where the addition of the piperazine group enhances neuroprotective efficacy by over 50-fold compared to the natural β-thujaplicin.

Mechanisms of Neuroprotection: A Multi-Faceted Approach

Tropolone derivatives exert their neuroprotective effects through a variety of mechanisms, highlighting their potential to target multiple pathological pathways in neurodegenerative diseases.

Antioxidant and Iron Chelation Properties of β-Thujaplicin (Hinokitiol)

β-thujaplicin (hinokitiol) has demonstrated significant neuroprotective effects in both in vitro and in vivo models.[2][3] Its primary mechanisms of action are attributed to its potent antioxidant and iron-chelating properties.[1] Iron is a critical cofactor in the Fenton reaction, which generates highly reactive hydroxyl radicals, leading to oxidative stress and neuronal damage. By chelating iron, hinokitiol can mitigate this detrimental process.[1] Furthermore, recent studies have shown that hinokitiol can act as a ferroptosis inhibitor, a form of iron-dependent regulated cell death implicated in neurodegenerative diseases.[4]

In a rat model of thromboembolic stroke, hinokitiol administration led to a reduction in infarct volume and improved neurological outcomes.[2][3] This was associated with the downregulation of pro-inflammatory and pro-apoptotic markers, including:

  • Hypoxia-inducible factor-1α (HIF-1α): A key regulator of the cellular response to hypoxia.

  • Inducible nitric oxide synthase (iNOS): An enzyme that produces nitric oxide, which can be neurotoxic at high concentrations.

  • Tumor necrosis factor-α (TNF-α): A pro-inflammatory cytokine.

  • Active caspase-3: A key executioner of apoptosis.[2][3]

Moreover, hinokitiol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response that upregulates the expression of numerous protective genes.[4]

G cluster_hinokitiol β-Thujaplicin (Hinokitiol) Neuroprotection Oxidative Stress Oxidative Stress Hinokitiol Hinokitiol Oxidative Stress->Hinokitiol Inhibits Iron Chelation Iron Chelation Hinokitiol->Iron Chelation Nrf2 Activation Nrf2 Activation Hinokitiol->Nrf2 Activation Anti-inflammatory Anti-inflammatory Hinokitiol->Anti-inflammatory Downregulates HIF-1α, iNOS, TNF-α Anti-apoptotic Anti-apoptotic Hinokitiol->Anti-apoptotic Downregulates Active Caspase-3 Neuroprotection Neuroprotection Iron Chelation->Neuroprotection Nrf2 Activation->Neuroprotection Anti-inflammatory->Neuroprotection Anti-apoptotic->Neuroprotection

Caption: Signaling pathway of β-thujaplicin (hinokitiol) neuroprotection.

Purpurogallin: Targeting Endoplasmic Reticulum Stress and Neuroinflammation

Purpurogallin, a benzotropolone found in oak galls, also exhibits significant neuroprotective properties.[5][6] Its mechanism of action appears to be distinct from that of hinokitiol, primarily involving the attenuation of endoplasmic reticulum (ER) stress and neuroinflammation.[5] In models of cerebral ischemia/reperfusion injury, purpurogallin treatment reduced neuronal apoptosis and improved neurological function.[5] Mechanistically, purpurogallin was found to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[5] TLR4 activation is a key step in the innate immune response and can trigger neuroinflammation, while NF-κB is a transcription factor that orchestrates the expression of pro-inflammatory genes.

G cluster_purpurogallin Purpurogallin Neuroprotection Ischemia/Reperfusion Ischemia/Reperfusion TLR4/NF-κB Pathway TLR4/NF-κB Pathway Ischemia/Reperfusion->TLR4/NF-κB Pathway Activates ER Stress ER Stress Ischemia/Reperfusion->ER Stress Induces Purpurogallin Purpurogallin Purpurogallin->TLR4/NF-κB Pathway Inhibits Purpurogallin->ER Stress Reduces Neuroinflammation Neuroinflammation TLR4/NF-κB Pathway->Neuroinflammation Promotes ER Stress->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Reduces

Caption: Signaling pathway of purpurogallin neuroprotection.

Colchicine: A Microtubule Inhibitor with Neuroprotective Potential

Colchicine, an alkaloid containing a tropolone-like ring, is a well-known microtubule-depolymerizing agent. While traditionally used for gout, recent evidence suggests it may have neuroprotective effects. In a rat model of Parkinson's disease, colchicine protected dopaminergic neurons from rotenone-induced neurotoxicity.[7] Its neuroprotective mechanisms are thought to be multi-faceted, including anti-inflammatory, antioxidant, and anti-apoptotic actions.[7][8] It is important to note that colchicine's potent antimitotic activity and narrow therapeutic window necessitate careful dose consideration in any potential neuroprotective application.[9]

Structure-Activity Relationship (SAR) of Tropolone Derivatives

The available data points to several key structural features that influence the neuroprotective activity of tropolone derivatives:

  • The Free Tropolone Moiety: The core tropolone structure with its hydroxyl and keto groups is crucial for its biological activity, likely due to its metal-chelating properties.

  • Substituents on the Tropolone Ring: The type and position of substituents can dramatically alter neuroprotective potency. As seen with the piperazine derivatives of β-thujaplicin, the addition of specific functional groups can significantly enhance efficacy.[1] This is likely due to improved pharmacokinetic properties, such as cell permeability, or enhanced interaction with biological targets.

  • Planarity of the Molecule: Studies on purpurogallin suggest that the planarity of the bicyclic tropolone structure is important for its cytoprotective effects.[6]

Comparative Perspective: Tropolone Derivatives vs. Edaravone

Edaravone is a clinically approved free radical scavenger used in the treatment of acute ischemic stroke.[10] It primarily acts by scavenging a variety of reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[10] While a direct head-to-head comparative study between tropolone derivatives and edaravone in the same experimental models is lacking, we can infer some potential advantages of tropolone-based compounds.

The multi-modal mechanism of action of tropolone derivatives, encompassing iron chelation, anti-inflammatory, and anti-apoptotic effects in addition to their antioxidant properties, suggests they may offer a broader spectrum of neuroprotection compared to a single-mechanism agent like edaravone. The ability to modulate specific signaling pathways, such as the Nrf2 and TLR4/NF-κB pathways, provides further avenues for therapeutic intervention.

Experimental Protocols for Assessing Neuroprotection

To facilitate further research in this area, we provide detailed protocols for two standard in vitro assays used to quantify neuronal viability and assess the neuroprotective effects of test compounds.

Experimental Workflow for In Vitro Neuroprotection Studies

G Neuronal Cell Culture\n(e.g., HT22, Primary Neurons) Neuronal Cell Culture (e.g., HT22, Primary Neurons) Plating in 96-well plates Plating in 96-well plates Neuronal Cell Culture\n(e.g., HT22, Primary Neurons)->Plating in 96-well plates Pre-treatment with\nTropolone Derivatives Pre-treatment with Tropolone Derivatives Plating in 96-well plates->Pre-treatment with\nTropolone Derivatives Induction of Neuronal Damage\n(e.g., Glutamate, H2O2) Induction of Neuronal Damage (e.g., Glutamate, H2O2) Pre-treatment with\nTropolone Derivatives->Induction of Neuronal Damage\n(e.g., Glutamate, H2O2) Incubation Incubation Induction of Neuronal Damage\n(e.g., Glutamate, H2O2)->Incubation Cell Viability Assay\n(MTT or Calcein-AM) Cell Viability Assay (MTT or Calcein-AM) Incubation->Cell Viability Assay\n(MTT or Calcein-AM) Data Analysis\n(Calculation of % Viability, EC50) Data Analysis (Calculation of % Viability, EC50) Cell Viability Assay\n(MTT or Calcein-AM)->Data Analysis\n(Calculation of % Viability, EC50)

Caption: General workflow for in vitro neuroprotection assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed neuronal cells (e.g., HT22) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the tropolone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Prepare a solution of the neurotoxic agent (e.g., 5 mM glutamate for HT22 cells) in culture medium. Add the appropriate volume to each well (except for the untreated control wells) to achieve the final desired concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Calcein-AM Assay for Cell Viability

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. In viable cells, intracellular esterases cleave the AM ester group, converting calcein-AM into the intensely green fluorescent calcein. Calcein is membrane-impermeant and is retained within the cytoplasm of living cells.

Step-by-Step Protocol:

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Preparation of Calcein-AM Staining Solution: Prepare a 1 µM working solution of Calcein-AM in PBS or Hank's Balanced Salt Solution (HBSS).

  • Staining: Carefully aspirate the culture medium from each well. Wash the cells once with 100 µL of PBS. Add 100 µL of the Calcein-AM staining solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~515 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion and Future Directions

Tropolone derivatives represent a promising class of neuroprotective agents with multifaceted mechanisms of action. The ability to chelate iron, scavenge free radicals, and modulate key signaling pathways involved in inflammation and apoptosis positions them as attractive candidates for the development of novel therapies for neurodegenerative diseases. The significant enhancement of neuroprotective activity through synthetic modification, as exemplified by the piperazine derivatives of β-thujaplicin, underscores the potential for rational drug design to optimize the therapeutic efficacy of this scaffold.

Future research should focus on:

  • Expanding the library of tropolone derivatives: Synthesis and screening of a wider range of derivatives are needed to further elucidate the structure-activity relationships for neuroprotection.

  • In vivo efficacy studies: Promising candidates identified in vitro should be evaluated in animal models of various neurodegenerative diseases to assess their pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy.

  • Elucidation of downstream signaling pathways: A deeper understanding of the molecular targets and signaling cascades modulated by different tropolone derivatives will be crucial for their clinical translation.

By leveraging the insights and methodologies presented in this guide, researchers can effectively advance the study of tropolone derivatives and unlock their full potential in the fight against neurodegenerative diseases.

References

  • Jayakumar, T., Hsu, W. H., Yen, T. L., Luo, Y. T., & Sheu, J. R. (2013). Hinokitiol, a natural tropolone derivative, offers neuroprotection from thromboembolic stroke in vivo. Evidence-Based Complementary and Alternative Medicine, 2013, 840487. [Link]

  • Koufaki, M., Detsi, A., Theodorou, E., & Kourounakis, A. P. (2010). Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. Bioorganic & medicinal chemistry letters, 20(15), 4499–4501. [Link]

  • Kiselev, V. V. (1977). Relationship of structure and activity in the colchicine series. Chemistry of Natural Compounds, 13(3), 273–284. [Link]

  • Koufaki, M., Detsi, A., Theodorou, E., & Kourounakis, A. P. (2010). Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. Bioorganic & medicinal chemistry letters, 20(15), 4499–4501. [Link]

  • Jayakumar, T., Hsu, W. H., Yen, T. L., Luo, Y. T., & Sheu, J. R. (2013). Hinokitiol, a natural tropolone derivative, offers neuroprotection from thromboembolic stroke in vivo. Evidence-Based Complementary and Alternative Medicine, 2013, 840487. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, J., Wang, T., & Zhang, L. (2022). Purpurogallin improves neurological functions of cerebral ischemia and reperfusion mice by inhibiting endoplasmic reticulum stress and neuroinflammation. International immunopharmacology, 111, 109057. [Link]

  • Wikipedia contributors. (2023). Purpurogallin. Wikipedia, The Free Encyclopedia. [Link]

  • Li, M., Li, Y., & Liu, K. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. Frontiers in Pharmacology, 15, 1475021. [Link]

  • Gabr, M. M., & El-Bana, M. A. (2012). Colchicine protects dopaminergic neurons in a rat model of Parkinson's disease. Neuroscience letters, 529(1), 17–22. [Link]

  • Khan, M. I., Adnan, M., & Ali, M. (2021). Hinokitiol, a natural tropolone derivative attenuates inflammoalgesia induced by LPS in experimental animals. Acta Biologica-Debr Oecol Hung, 22(1), 5-16. [Link]

  • Wu, T. W., Zeng, L. H., Wu, J., & Fung, K. P. (1995). Molecular structure and antioxidant specificity of purpurogallin in three types of human cardiovascular cells. Biochemical pharmacology, 50(10), 1603–1609. [Link]

  • Kimura, M., & Saji, M. (1997). Protective effect of a low dose of colchicine on the delayed cell death of hippocampal CA1 neurons following transient forebrain ischemia. Brain research, 774(1-2), 229–233. [Link]

  • Yamato, M., Hashigaki, K., Yasumoto, M., & Gayama, S. (1988). Synthesis and antitumor activity of tropolone derivatives. 6. Structure-activity relationships of antitumor-active tropolone and 8-hydroxyquinoline derivatives. Journal of medicinal chemistry, 31(1), 3–11. [Link]

  • Li, M., Li, Y., & Liu, K. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. Frontiers in Pharmacology, 15, 1475021. [Link]

  • Chen, P. H., Wu, M. J., & Chung, Y. H. (2022). Hinokitiol functions as a ferroptosis inhibitor to confer neuroprotection. Free radical biology & medicine, 190, 202–215. [Link]

  • Karakaya, E., & Yilmaz, A. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 60(11), 1789. [Link]

  • Alafnan, A., Al-Otaibi, M., Al-Qahtani, S., Al-Shehri, S., & Al-Yousef, H. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7159. [Link]

  • Anish Mehta et al. (2025). A Comparative Study of Stroke Outcomes in Patients Receiving Edaravone and Citicoline. Indian Journal of Pharmacy Practice, 18(1). [Link]

  • Wu, T. W., Zeng, L. H., Wu, J., & Fung, K. P. (1993). Purpurogallin as an antioxidant protector of human erythrocytes against lysis by peroxyl radicals. Life sciences, 53(24), PL429–PL434. [Link]

  • Wang, P., Li, X., & Zhang, Y. (2024). Effects of colchicine adjuvant therapy on disease control, serum NALP3, sICAM-1, MMP-9 and MMP-13 in patients with coronary heart disease and acute gout attack. Journal of International Medical Research, 52(1), 3000605231221160. [Link]

  • Ishii, K., & Nakajima, T. (1996). Relationship between electronic structure and cytotoxic activity of tropolones. Chemical & pharmaceutical bulletin, 44(5), 998–1002. [Link]

  • Leung, Y. Y., Yao Hui, L. L., & Kraus, V. B. (2015). Colchicine--update on mechanisms of action and therapeutic uses. Seminars in arthritis and rheumatism, 45(3), 341–350. [Link]

  • Jayakumar, T., Lu, W. J., & Sheu, J. R. (2014). Antiproliferative Activity of Hinokitiol, a Tropolone Derivative, Is Mediated via the Inductions of p-JNK and p-PLCγ1 Signaling in PDGF-BB-Stimulated Vascular Smooth Muscle Cells. International journal of molecular sciences, 15(11), 21173–21188. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Aminotropolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 5-Aminotropolone, a versatile precursor in medicinal chemistry and organic synthesis, a thorough understanding of its properties is paramount to ensuring its safe and compliant disposal. This guide provides a detailed, step-by-step protocol grounded in established safety principles and regulatory standards, empowering researchers to manage this compound's waste stream with confidence and precision.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a comprehensive understanding of the compound's hazards is essential. This compound is an amino-substituted derivative of tropolone and must be handled as a hazardous substance.

Toxicological Profile: While a complete toxicological profile is not exhaustively established, available data indicates significant hazards. It is classified as a poison by intravenous and intraperitoneal routes and is moderately toxic via subcutaneous administration. Acute toxicity studies in mice show an intraperitoneal LD50 of 230 mg/kg, with observed effects including convulsions.[1] A critical thermal hazard is its decomposition upon heating, which emits toxic fumes of nitrogen oxides (NOx).[2] Therefore, all waste containing this compound must be treated as toxic hazardous waste .

Physicochemical Properties: The physical characteristics of this compound influence its handling and disposal requirements.

PropertyValueSource
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [1]
Appearance Yellow solid[3]
Melting Point 177-177.5 °C[2]
Boiling Point 262.3°C at 760 mmHg[2]
Flash Point 112.5°C[2]
Stability Air sensitive[2]

Due to its chemical nature as an aromatic amine, it should not be disposed of via the sanitary sewer system, as compounds in this class can be harmful to aquatic life.[4][5]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

The causality behind PPE selection is directly linked to the compound's hazard profile. To mitigate risks of exposure through inhalation, ingestion, or skin contact, the following PPE is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of as hazardous waste.[7]

  • Body Protection: A lab coat is required. For larger quantities or when handling spills, a chemically resistant apron or suit is recommended.[8]

  • Respiratory Protection: All handling of solid this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]

Section 3: On-Site Waste Management: A Step-by-Step Protocol

Proper segregation and containment at the point of generation are critical for a safe and compliant waste management program. This process should occur within a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[1][10]

Step 1: Waste Segregation Immediately upon generation, all waste contaminated with this compound must be segregated. This includes:

  • Unused or expired solid this compound.

  • Contaminated consumables (e.g., pipette tips, weighing papers, gloves, vials).

  • Solutions containing this compound.

  • Spill cleanup materials.

Causality: The primary reason for segregation is to prevent dangerous chemical reactions with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[2] Furthermore, proper segregation is essential for the final disposal method. As a nitrogen-containing organic compound, it must be designated for a disposal pathway, typically incineration, that can manage the toxic NOx emissions produced during combustion.[6]

Step 2: Waste Container Selection

  • For Solid Waste: Use a designated, leak-proof container with a secure lid, clearly marked for solid chemical waste. The container should be made of a compatible material like high-density polyethylene (HDPE).

  • For Liquid Waste: Use a sealable, leak-proof container intended for liquid chemical waste. Ensure the container material is compatible with any solvents used.

Step 3: Waste Labeling in the Satellite Accumulation Area (SAA) Proper labeling is a key EPA requirement.[1][11] The moment waste is first placed in the container, it must be labeled with the following information:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Toxic").[11]

Section 4: Formal Disposal and Removal from the Laboratory

Waste should not be accumulated in the laboratory indefinitely.[10] The final disposal must be handled by a licensed professional waste disposal service, coordinated through your institution's Environmental Health & Safety (EHS) department.

Step 1: Preparing for Disposal Ensure the hazardous waste container is securely closed and the exterior is clean and free of contamination.

Step 2: Finalizing the Label for Pickup Before the waste is moved from the SAA to a central accumulation area or picked up by EHS, the label must be complete. Your institution will provide specific guidelines, but this typically involves adding the accumulation start date (the date the container is full or will be removed for disposal).

Step 3: Arranging for Waste Collection Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory. Do not move hazardous waste between different laboratories or SAAs.[1]

Step 4: Record Keeping Maintain accurate records of the waste generated. This documentation is crucial for regulatory compliance and for tracking waste from its point of generation to its final disposal.[1]

The ultimate disposal method for this compound waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resultant NOx gases and other hazardous combustion products.[7][12]

Section 5: Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[7]

Section 6: Disposal Decision Workflow

The following diagram outlines the logical steps and decision points in the proper disposal of this compound waste.

G Diagram 1: this compound Disposal Workflow A Waste Generation (e.g., unused reagent, contaminated labware) B Is the waste contaminated with this compound? A->B C Segregate as NON-HAZARDOUS WASTE (Follow institutional guidelines) B->C No D Segregate as HAZARDOUS WASTE B->D Yes E Select appropriate waste container (Solid or Liquid) D->E F Label container with: 1. 'Hazardous Waste' 2. 'this compound' 3. Hazard Information (Toxic) E->F G Store in designated Satellite Accumulation Area (SAA) away from incompatibles F->G H Is container full or ready for disposal? G->H I Continue to collect waste in SAA H->I No J Finalize label and securely close container H->J Yes I->H K Request pickup by EHS or licensed waste contractor J->K L Transfer to Central Accumulation Area or await direct pickup K->L M Final Disposal: High-Temperature Incineration (Handled by Contractor) L->M

Sources

Safeguarding Your Research: A Practical Guide to Handling and Disposal of 5-Aminotropolone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical research and drug development, the integrity of your work and the safety of your team are paramount. 5-Aminotropolone, a versatile precursor in organic synthesis and a compound of interest for its potential antitumor properties, requires meticulous handling and disposal due to its inherent toxicological profile.[1] This guide, developed by our senior application scientists, moves beyond generic protocols to provide you with a deep, causal understanding of the necessary safety measures, ensuring a self-validating system of laboratory safety.

Understanding the Risks: The Chemical Profile of this compound

Acute toxicity studies in mice have established an intraperitoneal LD50 of 230 mg/kg for this compound, with observed toxic effects including convulsions and analgesia.[1] This indicates significant toxicity and necessitates stringent handling procedures. The parent compound, tropolone, is known to cause severe skin burns and eye damage, may trigger allergic skin reactions, and can cause respiratory irritation.[2][3][4] Furthermore, tropolone is classified as very toxic to aquatic life with long-lasting effects.[2][3][4] The presence of the amino group in this compound may influence its reactivity and toxicological properties, warranting a cautious approach.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) While no specific oral LD50 for this compound is cited, the intraperitoneal LD50 of 230 mg/kg in mice suggests high acute toxicity.[1][1]
Skin Corrosion/Irritation Tropolone, the parent compound, is known to cause severe skin burns.[2][3][4][2][3][4]
Serious Eye Damage/Irritation Tropolone can cause serious eye damage.[2][3][4][2][3][4]
Respiratory/Skin Sensitization Tropolone may cause an allergic skin reaction and respiratory irritation.[2][3][4][2][3][4]
Aquatic Toxicity Tropolone is very toxic to aquatic life with long-lasting effects.[2][3][4][2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a thorough risk assessment considering its known and potential hazards.

Hand Protection: The Critical Barrier
  • Recommendation: Double-gloving with chemical-resistant gloves is mandatory. The inner glove should be a nitrile glove, providing good dexterity and splash protection. The outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton™, offering extended protection against potential breaches.

  • Causality: The tropolone structure suggests the potential for skin absorption. Double-gloving provides redundancy; if the outer glove is compromised, the inner glove offers a temporary barrier, allowing the user time to safely retreat and decontaminate.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Recommendation: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation (e.g., sonication, vortexing), a full-face shield worn over chemical splash goggles is required.

  • Causality: The corrosive nature of the parent compound, tropolone, to the eyes necessitates complete sealing around the eyes to prevent any contact with splashes or aerosols. A face shield provides an additional layer of protection for the entire face.

Body Protection: Preventing Dermal Exposure
  • Recommendation: A chemically resistant lab coat is essential. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Full-body protection, such as a disposable chemical-resistant suit, should be considered for spill cleanup or large-scale synthesis.

  • Causality: Standard cotton lab coats offer minimal protection against chemical splashes. A chemically resistant material prevents the penetration of this compound, thereby avoiding direct skin contact.

Respiratory Protection: Guarding Against Inhalation
  • Recommendation: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.

  • Causality: The potential for respiratory irritation and the known toxicity of the compound necessitate the use of engineering controls like a fume hood to capture any vapors or dust at the source. A respirator provides personal protection in situations where engineering controls may not be sufficient.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling and waste management is crucial to minimize exposure and environmental impact.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Solid in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction/Experiment dissolve->reaction decontaminate_glassware Decontaminate Glassware reaction->decontaminate_glassware decontaminate_surfaces Clean Work Surfaces decontaminate_glassware->decontaminate_surfaces segregate_waste Segregate Solid & Liquid Waste decontaminate_surfaces->segregate_waste label_waste Label Waste Containers Correctly segregate_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste

Caption: Experimental workflow for handling this compound.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound, contaminated personal protective equipment (gloves, disposable lab coats), and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, leak-proof, and clearly labeled solid waste container.

  • Liquid Waste: Collect all solutions containing this compound and any solvent rinsates used for decontamination in a separate, dedicated, and leak-proof liquid waste container. The container must be compatible with the solvents used.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Container Labeling: All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

  • The date the waste was first added to the container.

3. Storage:

  • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • The storage area should be well-ventilated and have secondary containment to capture any potential leaks.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]

  • DO NOT dispose of this compound down the drain or in the regular trash.[2][4] Its high aquatic toxicity poses a significant environmental risk.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

Decision Tree for Spill Response

cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g or <100mL) Inside Fume Hood assess->small_spill Minor large_spill Large Spill (>1g or >100mL) or Outside Fume Hood assess->large_spill Major don_ppe Don appropriate PPE small_spill->don_ppe evacuate Evacuate immediate area large_spill->evacuate absorb Absorb with inert material don_ppe->absorb collect Collect waste into hazardous container absorb->collect decontaminate Decontaminate area collect->decontaminate notify Notify supervisor and EH&S evacuate->notify secure Secure the area to prevent entry notify->secure await_response Await trained response team secure->await_response

Caption: Decision-making for spill response.

By adhering to these detailed safety and disposal protocols, you can confidently and responsibly advance your research while ensuring a safe and compliant laboratory environment.

References

  • Biological/Chemical Waste Management | NSTA - National Science Teachers Association. (2023, September 15). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • Amino acid metabolism: Disposal of Nitrogen - Doctor 2018. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal & Collection Solutions - Stericycle. (n.d.). Retrieved from [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.